molecular formula C18H14N2O6 B15573602 NCGC00351170

NCGC00351170

Cat. No.: B15573602
M. Wt: 354.3 g/mol
InChI Key: CCDAHVUOLADKGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

NCGC00351170 is a useful research compound. Its molecular formula is C18H14N2O6 and its molecular weight is 354.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C18H14N2O6

Molecular Weight

354.3 g/mol

IUPAC Name

[4-(2-methoxybenzoyl)-5-oxido-1,2,5-oxadiazol-5-ium-3-yl]-(2-methoxyphenyl)methanone

InChI

InChI=1S/C18H14N2O6/c1-24-13-9-5-3-7-11(13)17(21)15-16(20(23)26-19-15)18(22)12-8-4-6-10-14(12)25-2/h3-10H,1-2H3

InChI Key

CCDAHVUOLADKGY-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of NCGC00351170

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NCGC00351170 is a small-molecule compound identified as a disruptor of the protein-protein interaction between Calcium- and Integrin-Binding Protein 1 (CIB1) and the platelet-specific integrin αIIbβ3.[1] As a structural analogue of the compound NCGC00071855, it demonstrates a comparable potency profile.[1] This document provides a detailed overview of the mechanism of action of this compound, its cellular target, and its potential as a novel antiplatelet agent.

Core Mechanism of Action

The primary mechanism of action of this compound is the inhibition of the CIB1-αIIbβ3 interaction.[1] This is achieved through direct binding of this compound to a hydrophobic binding pocket on CIB1.[1] Docking studies have revealed that the compound establishes crucial hydrogen bonds with the serine residue at position 180 (Ser180) within this pocket.[1] By occupying this site, this compound prevents CIB1 from binding to the αIIb subunit of the integrin αIIbβ3.

The disruption of the CIB1-αIIbβ3 interaction interferes with intracellular signaling pathways that are critical for platelet activation. In the context of hemostasis, the activation of integrin αIIbβ3 on platelets is a key event that leads to platelet aggregation and thrombus formation.[1] By preventing the binding of CIB1 to the integrin, this compound effectively inhibits thrombin-induced human platelet aggregation, highlighting its potential as an antithrombotic agent.[1]

While this compound belongs to the furoxan class of compounds, which are known to produce nitric oxide and induce ferroptosis, this is not considered the primary mechanism for its antiplatelet activity.[1]

Signaling Pathway

The following diagram illustrates the signaling pathway affected by this compound.

cluster_0 Platelet Activation Cascade cluster_1 Inhibition by this compound Thrombin Thrombin Platelet_Activation Platelet Activation Thrombin->Platelet_Activation alphaIIb_beta3_Activation αIIbβ3 Integrin Activation Platelet_Activation->alphaIIb_beta3_Activation CIB1_alphaIIb_Interaction CIB1-αIIb Interaction alphaIIb_beta3_Activation->CIB1_alphaIIb_Interaction CIB1 CIB1 CIB1->CIB1_alphaIIb_Interaction Platelet_Aggregation Platelet Aggregation CIB1_alphaIIb_Interaction->Platelet_Aggregation This compound This compound This compound->CIB1 Binds to hydrophobic pocket, interacts with Ser180 This compound->CIB1_alphaIIb_Interaction Inhibits

Caption: Signaling pathway of this compound in platelets.

Quantitative Data

While specific IC50 or EC50 values for this compound were not detailed in the initial findings, its potency is described as comparable to its structural analogue, NCGC00071855.[1]

Compound Information
Name This compound
Class Furoxan
Cellular Target Calcium- and Integrin-Binding Protein 1 (CIB1)
Binding Site Hydrophobic binding pocket on CIB1, forms hydrogen bonds with Ser180
Primary Effect Disrupts the interaction between CIB1 and integrin αIIbβ3
Functional Outcome Inhibition of thrombin-induced human platelet aggregation
Potential Application Antithrombotic agent

Experimental Protocols

Detailed experimental protocols were not available in the provided search results. However, the primary assay used to identify and validate this compound as an inhibitor of the CIB1-αIIbβ3 interaction was a Fluorescence Polarization (FP) assay.[1]

Fluorescence Polarization (FP) Assay Workflow

The following diagram outlines the general workflow of the fluorescence polarization assay used in the discovery of this compound.

cluster_workflow Fluorescence Polarization Assay Workflow start Start prepare_reagents Prepare Reagents: - Fluorescently labeled CIB1 - αIIb peptide - Test compounds (e.g., this compound) start->prepare_reagents incubate Incubate labeled CIB1 and αIIb peptide with and without test compound prepare_reagents->incubate measure_fp Measure Fluorescence Polarization incubate->measure_fp analyze_data Analyze Data: - High FP indicates binding - Low FP indicates inhibition measure_fp->analyze_data end End analyze_data->end

Caption: Generalized workflow of the fluorescence polarization assay.

Methodology:

  • Reagent Preparation: A fluorescently labeled version of CIB1 is prepared. The binding partner, in this case, a peptide sequence from the αIIb integrin subunit, is also prepared. A library of small-molecule compounds, including this compound, is made ready for screening.

  • Incubation: The fluorescently labeled CIB1 and the αIIb peptide are incubated together in the presence and absence of the test compounds.

  • Measurement: The fluorescence polarization of each sample is measured using a plate reader. When the small, fluorescently labeled CIB1 binds to the larger αIIb peptide, it tumbles more slowly in solution, resulting in a high fluorescence polarization signal.

  • Data Analysis: If a test compound, such as this compound, successfully binds to CIB1 and prevents its interaction with the αIIb peptide, the fluorescently labeled CIB1 will tumble more rapidly, leading to a decrease in the fluorescence polarization signal. This allows for the identification of inhibitors of the protein-protein interaction.

Conclusion

This compound is a promising antiplatelet agent that functions by directly inhibiting the interaction between CIB1 and the integrin αIIbβ3. Its specific binding to a hydrophobic pocket on CIB1 and the resulting disruption of platelet aggregation underscore its potential for further development in the treatment of thrombotic diseases. Future research should focus on detailed pharmacokinetic and pharmacodynamic studies, as well as optimization of the furoxan scaffold to enhance efficacy and minimize potential off-target effects.

References

In-Depth Technical Guide to NCGC00351170: A Novel Antiplatelet Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NCGC00351170 is a novel small molecule that has emerged as a promising antiplatelet agent. It functions by disrupting the critical interaction between calcium- and integrin-binding protein 1 (CIB1) and the αIIb subunit of the integrin αIIbβ3 complex. This disruption effectively inhibits thrombin-induced human platelet aggregation, presenting a potential new therapeutic avenue for the prevention and treatment of thrombotic diseases. This technical guide provides a comprehensive overview of the available data on this compound, including its chemical properties, mechanism of action, and the experimental methodologies used to characterize its activity.

Chemical and Physical Properties

PropertyValueSource
CAS Number 886536-76-1[1]
Molecular Formula C₁₈H₁₄N₂O₆[2][3]
Molecular Weight 354.31 g/mol [1][3]
SMILES O=C(C1=NON(=O)=C1C(=O)C=2C=CC=CC2OC)C=3C=CC=CC3OC[2]
Appearance Solid[1]

Mechanism of Action

This compound exerts its antiplatelet effect by targeting a key protein-protein interaction in the platelet signaling cascade. It is a structural analogue of a previously identified compound, NCGC00071855, and demonstrates a comparable potency profile. The primary mechanism involves the disruption of the binding between CIB1 and the αIIb subunit of the integrin αIIbβ3.[4]

The CIB1-αIIbβ3 Signaling Pathway

Integrin αIIbβ3 is a major receptor on the surface of platelets. Upon platelet activation by agonists like thrombin, "inside-out" signaling leads to a conformational change in αIIbβ3, increasing its affinity for ligands such as fibrinogen. This ligand binding is a critical step in platelet aggregation and thrombus formation.

CIB1 is a cytosolic protein that binds to the cytoplasmic tail of the αIIb subunit of resting integrin αIIbβ3. This interaction is believed to play a role in maintaining the integrin in a low-affinity state. By disrupting the CIB1-αIIb interaction, this compound is thought to interfere with the normal regulation of integrin activation, ultimately leading to an antiplatelet effect.[4]

Docking studies have revealed that this compound occupies a hydrophobic binding pocket on CIB1, where it forms hydrogen bonds with the amino acid residue Ser180.[4] This specific interaction prevents CIB1 from binding to αIIb, thereby modulating integrin signaling.

It is also noted that furoxans like this compound can be metabolized to produce nitric oxide and may induce ferroptosis, a form of programmed cell death. However, this is not believed to be the primary mechanism for its antiplatelet activity.[4]

Experimental Protocols

The following are generalized protocols for the key assays used to characterize the activity of this compound, based on standard laboratory practices.

Fluorescence Polarization (FP) Assay

This assay is used to measure the disruption of the CIB1-αIIb interaction by this compound in a high-throughput format.

Principle: A small, fluorescently labeled peptide derived from the αIIb cytoplasmic tail will have a low fluorescence polarization value when free in solution due to its rapid tumbling. When bound to the larger CIB1 protein, its tumbling is slowed, resulting in a high polarization value. A compound that disrupts this interaction will cause a decrease in the polarization value.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the fluorescently labeled αIIb peptide in an appropriate buffer (e.g., HEPES-buffered saline).

    • Prepare a stock solution of purified recombinant CIB1 protein in the same buffer.

    • Prepare serial dilutions of this compound in the assay buffer.

  • Assay Procedure:

    • In a 384-well, low-volume, black microplate, add the fluorescently labeled αIIb peptide to all wells.

    • Add the CIB1 protein to the experimental wells.

    • Add the serially diluted this compound to the experimental wells. Control wells will contain either the peptide and CIB1 (maximum polarization) or just the peptide (minimum polarization).

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Data Acquisition and Analysis:

    • Measure the fluorescence polarization on a suitable plate reader with appropriate excitation and emission filters.

    • Calculate the percentage of inhibition for each concentration of this compound.

    • Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Platelet Aggregation Assay

This assay directly measures the effect of this compound on platelet function.

Principle: Platelet-rich plasma (PRP) is turbid. When a platelet agonist like thrombin is added, platelets aggregate, causing the turbidity to decrease as more light passes through the sample. This change in light transmission is measured over time.

Methodology:

  • Sample Preparation:

    • Collect whole blood from healthy donors into tubes containing an anticoagulant (e.g., sodium citrate).

    • Prepare platelet-rich plasma (PRP) by centrifugation at a low speed (e.g., 200 x g for 10 minutes).

    • Prepare platelet-poor plasma (PPP) by a second, high-speed centrifugation of the remaining blood (e.g., 2000 x g for 15 minutes). The PPP is used to set the 100% aggregation baseline.

  • Assay Procedure:

    • Pre-warm the PRP to 37°C.

    • Place a cuvette with PRP into a platelet aggregometer and establish a baseline reading.

    • Add a specific concentration of this compound or vehicle control to the PRP and incubate for a short period.

    • Initiate platelet aggregation by adding a known concentration of an agonist (e.g., thrombin).

    • Record the change in light transmission for a set period (e.g., 5-10 minutes).

  • Data Analysis:

    • The aggregometer software will generate aggregation curves.

    • The maximum percentage of aggregation is determined for each sample.

    • Compare the aggregation in the presence of this compound to the vehicle control to determine the extent of inhibition.

Visualizations

Signaling Pathway of this compound Action

G Mechanism of Action of this compound cluster_platelet Platelet cluster_membrane Plasma Membrane cluster_cytosol Cytosol Integrin Integrin αIIbβ3 (Resting State) Integrin_Active Integrin αIIbβ3 (Active State) Integrin->Integrin_Active Conformational Change Fibrinogen Fibrinogen Integrin_Active->Fibrinogen Binds CIB1 CIB1 CIB1->Integrin Binds to αIIb (Inhibits Activation) NCGC This compound CIB1->NCGC Interaction Disrupted NCGC->CIB1 Binds to Hydrophobic Pocket Aggregation Platelet Aggregation NCGC->Aggregation Inhibits Agonist Thrombin Agonist->Integrin Inside-out Signaling Fibrinogen->Aggregation Mediates

Caption: Proposed mechanism of this compound action.

Experimental Workflow for Inhibitor Screening

G Inhibitor Screening Workflow start Start fp_assay Fluorescence Polarization (FP) Assay start->fp_assay plate_prep Prepare 384-well plate: - Fluorescent αIIb Peptide - CIB1 Protein - this compound fp_assay->plate_prep incubation Incubate at RT plate_prep->incubation fp_read Read FP Signal incubation->fp_read data_analysis Calculate % Inhibition Determine IC50 fp_read->data_analysis hit_validation Hit Validation data_analysis->hit_validation platelet_assay Platelet Aggregation Assay hit_validation->platelet_assay Confirmed Hit prp_prep Prepare Platelet-Rich Plasma (PRP) platelet_assay->prp_prep aggregation_test Test Aggregation with Thrombin ± this compound prp_prep->aggregation_test aggregation_analysis Analyze Aggregation Curves aggregation_test->aggregation_analysis end End aggregation_analysis->end

Caption: Workflow for screening and validating inhibitors.

References

NCGC00351170 as a CIB1 Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium and integrin-binding protein 1 (CIB1) is a ubiquitously expressed, 22 kDa intracellular protein that belongs to the EF-hand superfamily of calcium-binding proteins. Despite lacking intrinsic enzymatic activity, CIB1 is a critical regulator of a multitude of cellular processes, including cell adhesion, migration, proliferation, and survival. It exerts its influence through interactions with a diverse array of protein partners, including integrins, kinases, and other signaling molecules. Dysregulation of CIB1 function has been implicated in various pathologies, most notably cancer and cardiovascular diseases.[1][2]

NCGC00351170 has been identified as a potent small-molecule inhibitor of CIB1. This technical guide provides an in-depth overview of this compound, summarizing its mechanism of action, key quantitative data, relevant signaling pathways, and detailed experimental protocols for its characterization.

Mechanism of Action

This compound functions as an antiplatelet agent by disrupting the protein-protein interaction (PPI) between CIB1 and the cytoplasmic tail of integrin αIIbβ3.[3] Molecular docking studies suggest that this compound fits within a hydrophobic binding pocket on CIB1. This binding is stabilized by key interactions, including hydrogen bonds with the amino acid residue Ser180, Pi-Pi stacking with Phe183, and Pi-cation interactions with Arg189. By occupying this pocket, this compound effectively prevents CIB1 from binding to its natural partners, thereby inhibiting downstream signaling events.[4]

Quantitative Data for this compound

The inhibitory activity of this compound has been quantified through various in vitro assays. The following table summarizes the key findings.

Assay Type Parameter Value Notes Reference
Fluorescence Polarization (FP) AssayIC504.19 µMMeasures the disruption of the CIB1-αIIb peptide interaction.[4]
Thrombin-Induced Platelet Aggregation% Inhibition94%Assessed at a concentration of 10 µM in human platelets.[4]

CIB1 Signaling Pathways

CIB1 is a central node in several signaling pathways. Its inhibition by this compound can modulate these pathways, leading to various cellular effects.

CIB1 and Integrin αIIbβ3 Signaling in Platelets

In platelets, CIB1 is a key regulator of integrin αIIbβ3 function, which is essential for platelet aggregation and thrombosis. CIB1 interacts with the cytoplasmic tail of the αIIb subunit.[4] This interaction is crucial for the propagation of "outside-in" signaling following ligand binding to the integrin. This compound disrupts this interaction, leading to an antiplatelet effect.[3][4]

G cluster_membrane Platelet Membrane cluster_cytoplasm Cytoplasm Integrin αIIbβ3 Integrin αIIbβ3 CIB1 CIB1 Integrin αIIbβ3->CIB1 interacts with αIIb tail FAK FAK CIB1->FAK recruitment Downstream Signaling Downstream Signaling FAK->Downstream Signaling activation This compound This compound This compound->CIB1 inhibits interaction

CIB1-Integrin Signaling Pathway Inhibition.
CIB1 Regulation of ASK1 Signaling

CIB1 acts as a Ca2+-sensitive negative regulator of Apoptosis Signal-regulating Kinase 1 (ASK1), a key component of stress-activated MAPK signaling pathways.[1][5] CIB1 binds to ASK1, preventing the recruitment of TRAF2 and inhibiting ASK1 autophosphorylation and activation.[6] This inhibitory function of CIB1 is reversed by an influx of Ca2+.[5] By modulating CIB1's availability, inhibitors like this compound could indirectly influence this stress-response pathway.

G cluster_stress Cellular Stress (e.g., ROS, TNF-α) cluster_signaling ASK1 Signaling Cascade Stress Stress TRAF2 TRAF2 Stress->TRAF2 activates ASK1 ASK1 TRAF2->ASK1 recruits & activates JNK/p38 MAPK JNK/p38 MAPK ASK1->JNK/p38 MAPK activates Apoptosis Apoptosis JNK/p38 MAPK->Apoptosis leads to CIB1 CIB1 CIB1->ASK1 inhibits activation

CIB1's Negative Regulation of ASK1 Pathway.
CIB1 and PAK1-Mediated Cell Migration

CIB1 is also a key regulator of p21-activated kinase 1 (PAK1), a serine/threonine kinase involved in cytoskeletal dynamics and cell migration.[7] CIB1 can directly bind to and activate PAK1 in a calcium-dependent manner.[3] This activation of PAK1 can, in turn, influence downstream pathways that regulate cell migration. The role of CIB1 in this context can be complex, as it has been shown to both positively and negatively regulate cell migration depending on the cellular context.[7][8]

G cluster_stimulus Adhesion/Migration Signals cluster_pathway PAK1 Signaling Ca2+ Ca2+ CIB1 CIB1 Ca2+->CIB1 activates PAK1 PAK1 CIB1->PAK1 binds & activates LIMK/Cofilin LIMK/Cofilin PAK1->LIMK/Cofilin phosphorylates Cytoskeletal Rearrangement Cytoskeletal Rearrangement LIMK/Cofilin->Cytoskeletal Rearrangement regulates Cell Migration Cell Migration Cytoskeletal Rearrangement->Cell Migration affects

CIB1-PAK1 Signaling in Cell Migration.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize CIB1 inhibitors like this compound.

Experimental Workflow for CIB1 Inhibitor Screening

The identification and characterization of CIB1 inhibitors typically follow a multi-step process, beginning with high-throughput screening and progressing to more detailed functional assays.

G cluster_screening Primary Screening cluster_validation Hit Validation & Characterization cluster_optimization Lead Optimization HTS High-Throughput Screening (e.g., FP Assay) Dose-Response Dose-Response & IC50 Determination (FP Assay) HTS->Dose-Response Hits Orthogonal Assays Orthogonal Assays (e.g., MST) Dose-Response->Orthogonal Assays Confirmed Hits Functional Assays Functional Assays (e.g., Platelet Aggregation) Orthogonal Assays->Functional Assays Validated Hits SAR Studies Structure-Activity Relationship (SAR) Studies Functional Assays->SAR Studies Lead Compounds ADME/Tox ADME/Tox Profiling SAR Studies->ADME/Tox

Workflow for CIB1 Inhibitor Discovery.
Fluorescence Polarization (FP) Assay for CIB1-αIIb Interaction

This assay is used to identify and quantify inhibitors that disrupt the interaction between CIB1 and a fluorescently labeled peptide derived from the cytoplasmic domain of integrin αIIb (F-αIIb).

Principle: FP measures the change in the polarization of emitted light from a fluorescent tracer. A small, rapidly tumbling F-αIIb peptide will have low polarization. When bound to the larger CIB1 protein, its tumbling slows, and polarization increases. An inhibitor that disrupts this binding will cause a decrease in polarization.

Materials:

  • Recombinant purified CIB1 protein (e.g., GST-CIB1)

  • Fluorescently labeled αIIb peptide (F-αIIb)

  • Unlabeled αIIb peptide (for competition assay)

  • Assay Buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4, with additives like 0.1% BSA and 0.01% Tween-20)

  • Test compounds (e.g., this compound) dissolved in DMSO

  • 384-well, black, non-binding surface microplates

  • Microplate reader with FP capabilities (e.g., excitation at 485 nm and emission at 535 nm for FITC)

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compound and control peptides in assay buffer. The final DMSO concentration should be kept constant (e.g., <1%).

  • Assay Setup: In each well of the 384-well plate, add:

    • F-αIIb peptide (to a final concentration of ~50-100 nM)

    • CIB1 protein (to a final concentration of ~1-2 µM)

    • Test compound at various concentrations.

  • Controls:

    • Negative Control (0% inhibition): F-αIIb + CIB1 + DMSO (no inhibitor)

    • Positive Control (100% inhibition): F-αIIb + DMSO (no CIB1)

  • Incubation: Incubate the plate at room temperature for 30-60 minutes, protected from light.

  • Measurement: Measure the fluorescence polarization (in millipolarization units, mP) on a compatible plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = 100 * (1 - (mP_sample - mP_positive) / (mP_negative - mP_positive))

    • Plot the % inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Thrombin-Induced Platelet Aggregation Assay

This assay assesses the functional effect of CIB1 inhibitors on platelet aggregation, a key process in hemostasis and thrombosis.

Principle: Light Transmission Aggregometry (LTA) measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist like thrombin. Antiplatelet agents will inhibit this aggregation, resulting in lower light transmission.

Materials:

  • Freshly drawn human whole blood anticoagulated with sodium citrate.

  • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP), prepared by centrifugation.

  • Agonist: Thrombin (at a concentration that induces submaximal aggregation).

  • Test compound (this compound) dissolved in a suitable vehicle (e.g., saline or DMSO).

  • Saline (0.9% NaCl).

  • Light Transmission Aggregometer with cuvettes and stir bars.

Procedure:

  • PRP and PPP Preparation:

    • Centrifuge whole blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP.

    • Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 20 minutes to obtain PPP.

  • Aggregometer Setup:

    • Calibrate the aggregometer with PPP (as 100% light transmission) and PRP (as 0% light transmission).

  • Assay Performance:

    • Pipette PRP into a cuvette with a stir bar and place it in the heating block (37°C) of the aggregometer.

    • Add the test compound (e.g., this compound at 10 µM) or vehicle control to the PRP and incubate for a specified time (e.g., 1-5 minutes).

    • Add the agonist (thrombin) to initiate platelet aggregation.

    • Record the change in light transmission for a set period (e.g., 5-10 minutes).

  • Data Analysis:

    • The primary endpoint is the maximum percentage of aggregation.

    • Calculate the percent inhibition of aggregation for the test compound relative to the vehicle control.

Conclusion

This compound represents a promising small-molecule inhibitor of CIB1, with demonstrated activity in disrupting the CIB1-integrin αIIbβ3 interaction and inhibiting platelet function. Its mechanism of action, targeting a key hydrophobic pocket in CIB1, provides a solid foundation for further drug development efforts. The experimental protocols detailed in this guide offer a framework for the identification and characterization of this and other CIB1 inhibitors. Given the multifaceted role of CIB1 in various signaling pathways, the therapeutic potential of CIB1 inhibitors like this compound extends beyond antiplatelet therapy and warrants further investigation in oncology and other disease areas.

References

NCGC00351170: A Novel Inhibitor of Platelet Aggregation via Disruption of the CIB1-Integrin αIIbβ3 Interaction

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antiplatelet agent NCGC00351170, focusing on its mechanism of action, quantitative efficacy, and the experimental protocols used for its characterization. This compound has been identified as a disruptor of the interaction between Calcium- and Integrin-Binding Protein 1 (CIB1) and the αIIbβ3 integrin, a key interaction in platelet signaling and aggregation.

Core Mechanism of Action

This compound exerts its antiplatelet effect by targeting a critical protein-protein interaction within the platelet signaling cascade. Specifically, it inhibits the binding of CIB1 to the cytoplasmic tail of the αIIb subunit of integrin αIIbβ3.[1] This interaction is a key event in the "outside-in" signaling that occurs after platelet activation and fibrinogen binding to αIIbβ3.[2][3] By disrupting the CIB1-αIIbβ3 complex, this compound interferes with downstream signaling events that are essential for the stabilization of platelet aggregates and thrombus formation.[1]

The CIB1-αIIbβ3 Signaling Pathway

Upon platelet activation by agonists such as thrombin, the integrin αIIbβ3 undergoes a conformational change, allowing it to bind fibrinogen. This ligand binding initiates "outside-in" signaling. CIB1, a calcium-binding protein, then binds to the cytoplasmic tail of the αIIb subunit. This interaction is crucial for the recruitment and activation of other signaling proteins, such as focal adhesion kinase (FAK) and Src kinases, which in turn regulate cytoskeletal reorganization and platelet spreading, leading to stable thrombus formation.[2][3] this compound acts by preventing the initial association of CIB1 with αIIb, thereby inhibiting the propagation of these outside-in signals.

CIB1_alphaIIb_beta3_pathway cluster_platelet Platelet cluster_membrane Platelet Membrane cluster_cytoplasm Cytoplasm Integrin_alphaIIb_beta3 Integrin αIIbβ3 (Inactive) Active_Integrin Integrin αIIbβ3 (Active) Integrin_alphaIIb_beta3->Active_Integrin Conformational Change CIB1 CIB1 CIB1->Active_Integrin Binds to αIIb tail This compound This compound This compound->CIB1 Inhibits Binding to αIIb Signaling_Cascade Downstream Signaling (FAK, Src) Platelet_Aggregation Stable Platelet Aggregation Signaling_Cascade->Platelet_Aggregation Leads to Thrombin Thrombin Thrombin->Integrin_alphaIIb_beta3 Activates Fibrinogen Fibrinogen Fibrinogen->CIB1 Initiates 'Outside-in' Signal Active_Integrin->Signaling_Cascade Recruits & Activates Active_Integrin->Fibrinogen Binds

References

Furoxan Class Compounds: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Furoxans, also known as 1,2,5-oxadiazole-2-oxides, are a class of five-membered heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug discovery. Their unique chemical structure, characterized by an N-oxide moiety, endows them with the ability to act as nitric oxide (NO) donors. Nitric oxide is a critical signaling molecule involved in a myriad of physiological and pathophysiological processes, including vasodilation, neurotransmission, and immune responses. The capacity of furoxans to release NO in a controlled manner has positioned them as promising therapeutic agents for a wide range of diseases, including cardiovascular disorders, cancer, and infectious diseases. This technical guide provides a comprehensive overview of furoxan class compounds, focusing on their synthesis, mechanism of action, biological activities, and key experimental protocols for their evaluation.

Core Concepts: The Chemistry and Nitric Oxide-Donating Properties of Furoxans

The furoxan ring is an aromatic, 6π-electron system, though its aromatic stabilization energy is relatively modest due to the presence of multiple heteroatom-heteroatom bonds.[1] A key feature of furoxans is the existence of two regioisomers when the substituents at the 3- and 4-positions are different.[2]

The most significant chemical property of many furoxan derivatives is their ability to release nitric oxide. This NO-releasing capacity is not inherent to all furoxans and is highly dependent on the nature of the substituents on the furoxan ring.[2] The release of NO from furoxans is typically triggered by reaction with thiols, such as glutathione, which are abundant in biological systems.[3][4] This thiol-dependent decomposition is a critical aspect of their mechanism of action, allowing for the targeted release of NO in a physiological environment.[5][6]

Therapeutic Applications and Biological Activities

The ability of furoxans to generate nitric oxide has been harnessed to develop a diverse range of therapeutic agents. The released NO can modulate various signaling pathways, leading to a broad spectrum of biological effects.

Cardiovascular Diseases

Furoxan derivatives have been extensively investigated for their cardiovascular effects. By releasing NO, they can activate soluble guanylate cyclase (sGC) in vascular smooth muscle cells, leading to an increase in cyclic guanosine (B1672433) monophosphate (cGMP) levels and subsequent vasodilation.[4][7][8] This vasodilatory property makes them potential candidates for the treatment of hypertension and other cardiovascular disorders.[7][8][9] Furthermore, some furoxans have demonstrated potent antiplatelet aggregation activity, which is also mediated by the NO/cGMP pathway.[4][10][11]

Oncology

In the field of oncology, furoxan-based compounds have shown significant promise as anticancer agents.[12] High concentrations of NO released from furoxan derivatives can induce apoptosis, inhibit cell proliferation, and suppress angiogenesis in tumor cells.[13] A particularly effective strategy has been the development of hybrid molecules that combine a furoxan moiety with another anticancer pharmacophore, leading to synergistic therapeutic effects.[13][14] These hybrids can act on multiple targets within cancer cells, potentially overcoming drug resistance.[13]

Infectious Diseases

Furoxan derivatives have also demonstrated notable activity against various pathogens, including bacteria, fungi, and parasites.[15][16][17] The released nitric oxide can have direct antimicrobial effects and can also modulate the host's immune response to infection. For instance, novel furoxan derivatives have shown promising in vitro activity against Mycobacterium tuberculosis, including multidrug-resistant strains.[15]

Quantitative Data Summary

The following tables summarize the in vitro biological activities of selected furoxan derivatives from various studies.

Table 1: Anti-proliferative and Cytotoxic Activity of Furoxan Derivatives

CompoundCell LineAssayIC50 / GI50 (µM)Reference
Piplartine-Furoxan Hybrid 7 PC3 (Prostate Cancer)CCK-80.24[10]
Piplartine-Furoxan Hybrid 9 PC3 (Prostate Cancer)CCK-80.05[10]
Piplartine-Furoxan Hybrid 7 OVCAR-3 (Ovarian Cancer)CCK-80.4[10]
Piplartine-Furoxan Hybrid 8 OVCAR-3 (Ovarian Cancer)CCK-80.3[10]
Furoxan-Coumarin Hybrid 73 MCF-7 (Breast Cancer)Not Specified0.60[18]
Oridonin-Furoxan Hybrid 9h K562 (Leukemia)Not Specified1.82[19]
Oridonin-Furoxan Hybrid 9h MGC-803 (Gastric Cancer)Not Specified1.81[19]
Oridonin-Furoxan Hybrid 9h Bel-7402 (Liver Cancer)Not Specified0.86[19]
Ugi-Furoxan Hybrid 8a T24 (Bladder Cancer)Sulforhodamine BSub-micromolar[20]
GBB-Furoxan Hybrid 12b T24 (Bladder Cancer)Sulforhodamine BSub-micromolar[20]
GBB-Furoxan Hybrid 12e T24 (Bladder Cancer)Sulforhodamine BSub-micromolar[20]

Table 2: Antiplatelet Aggregation Activity of Furoxan Derivatives

CompoundAgonistAssayIC50 (µM)Reference
Furoxan-Aspirin Hybrid B8 CollagenTurbidometric Aggregometry (PRP)0.62[14]
Furoxan-Aspirin Hybrid B7 CollagenTurbidometric Aggregometry (PRP)400[14]
Furoxan-Aspirin Hybrid B8 CollagenTurbidometric Aggregometry (WP)0.6[14]
Furoxan-Aspirin Hybrid B7 CollagenTurbidometric Aggregometry (WP)62[14]

Table 3: Vasodilatory Activity of Furoxan Derivatives

CompoundPreparationEC50 (µM)Reference
CAS 1609 Guinea-pig pulmonary artery strips0.9 (phenylephrine contracted)[7][8]
CAS 1609 Guinea-pig pulmonary artery strips15 (KCl-depolarized)[7][8]

Table 4: Antitubercular Activity of Furoxan Derivatives

CompoundStrainMIC90 (µM)Reference
Phenylsulfonyl Furoxan 14c M. tuberculosis H37Rv<1.03 - 62[15]
Phenylsulfonyl Furoxan 14c MDR-TB7.0 - 50.0[15]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the research and development of furoxan class compounds.

Synthesis of Furoxan Derivatives: General Procedure

A common method for the synthesis of furoxan derivatives involves the dimerization of nitrile oxides generated in situ from N-hydroxyiminoyl chlorides.[16] Another versatile approach is the "post-ring introduction of substituents" (PRIS) strategy, which allows for the direct functionalization of a pre-formed furoxan ring.[18][19] A greener synthesis approach for antiproliferative furoxans involves multicomponent reactions like the Ugi and Groebke–Blackburn–Bienaymé reactions.[20] A novel synthesis method involves the reaction of alpha-nitroxime with sulfonyl chloride in a solvent at temperatures ranging from -10 to 50°C, followed by the addition of an alkali.[15]

Example: Synthesis of a 3,4-disubstituted Furoxan

  • Preparation of the Starting Material: A suitable starting material, such as an α-nitro-oxime, is prepared according to established literature procedures.

  • Reaction Setup: The α-nitro-oxime and a sulfonyl chloride are weighed and added to a suitable solvent in a reaction vessel equipped with a magnetic stirrer.

  • Reaction Conditions: The reaction mixture is stirred at a controlled temperature (e.g., -10 to 50 °C).

  • Addition of Base: An appropriate base (e.g., triethylamine (B128534) or DABCO) is added to the reaction mixture, and stirring is continued for a specified period (e.g., 20 minutes to several hours).

  • Work-up and Purification: Upon completion of the reaction, the mixture is subjected to standard work-up procedures, which may include filtration, extraction with an organic solvent, and washing with water.

  • Purification: The crude product is purified by techniques such as column chromatography on silica (B1680970) gel or recrystallization to yield the desired furoxan derivative.[15]

Nitric Oxide (NO) Release Measurement: The Griess Assay

The Griess assay is a widely used and reliable method for the indirect quantification of NO release by measuring its stable breakdown product, nitrite (B80452) (NO₂⁻).[10][21]

Materials:

  • Griess Reagent: A two-part reagent consisting of:

  • Sodium Nitrite (NaNO₂) standard solutions.

  • Phosphate Buffered Saline (PBS), pH 7.4.

  • 96-well microplate reader.

Procedure:

  • Sample Preparation: Prepare solutions of the furoxan compounds in a suitable solvent (e.g., DMSO) and dilute them to the desired final concentration in PBS (pH 7.4).

  • Incubation: Incubate the furoxan solutions at 37°C for a specified time period (e.g., 1-24 hours) to allow for NO release and its conversion to nitrite.

  • Standard Curve: Prepare a series of NaNO₂ standard solutions of known concentrations in PBS.

  • Griess Reaction: In a 96-well plate, add 50 µL of the incubated sample or standard solution to each well.

  • Add 50 µL of Griess Reagent I (Solution A) to each well and mix gently.

  • Incubate for 5-10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent II (Solution B) to each well and mix gently.

  • Incubate for another 5-10 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Determine the nitrite concentration in the samples by comparing their absorbance to the standard curve.[21]

In Vitro Anti-proliferative Activity Assay

The anti-proliferative activity of furoxan compounds is commonly evaluated using cell-based assays such as the CCK-8 assay or the sulforhodamine B (SRB) assay.[10][20]

Materials:

  • Human cancer cell lines (e.g., PC3, MCF-7, T24).

  • Complete cell culture medium.

  • 96-well cell culture plates.

  • Furoxan compounds dissolved in DMSO.

  • CCK-8 or Sulforhodamine B (SRB) assay kit.

  • Microplate reader.

Procedure (using CCK-8 assay as an example):

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the furoxan compounds in cell culture medium. Replace the existing medium in the wells with the medium containing different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the cells with the compounds for a specified period (e.g., 48 hours).

  • CCK-8 Assay: Add 10 µL of the CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.[10]

Ex Vivo Vasodilation Assay Using Aortic Rings

This assay assesses the vasodilatory effects of furoxan compounds on isolated arterial rings, providing insights into their potential as antihypertensive agents.

Materials:

  • Male Wistar rats (250-300g).

  • Krebs-Henseleit Solution (KHS).

  • Phenylephrine (B352888) (PE) or other vasoconstrictors.

  • Organ bath or wire myograph system.

  • Force transducer and data acquisition system.

Procedure:

  • Aortic Ring Preparation: Humanely euthanize a rat and carefully dissect the thoracic aorta. Place the aorta in cold KHS. Clean the aorta of adhering connective and adipose tissue and cut it into rings of 2-3 mm in length.

  • Mounting: Mount the aortic rings in an organ bath or wire myograph system filled with KHS, maintained at 37°C and continuously gassed with 95% O₂ / 5% CO₂.

  • Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, with periodic changes of the KHS.

  • Viability and Endothelium Integrity Check: Contract the rings with a high potassium chloride (KCl) solution to verify smooth muscle viability. After washout, induce a submaximal contraction with phenylephrine. The addition of acetylcholine (B1216132) should induce relaxation in endothelium-intact rings.

  • Vasodilation Protocol: Pre-contract the arterial rings with phenylephrine to a stable plateau. Once a stable contraction is achieved, add the furoxan compound in a cumulative manner (e.g., from 1 nM to 100 µM). Allow the response to each concentration to stabilize before adding the next.

  • Data Analysis: Record the changes in tension and express the relaxation as a percentage of the pre-contraction induced by phenylephrine. Calculate the EC50 value (the concentration of the compound that produces 50% of the maximal relaxation).

In Vitro Platelet Aggregation Inhibition Assay

This assay measures the ability of furoxan compounds to inhibit platelet aggregation induced by various agonists.[14]

Materials:

  • Human blood collected in sodium citrate.

  • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).

  • Platelet aggregation agonists (e.g., collagen, ADP, arachidonic acid).

  • Turbidimetric aggregometer.

Procedure:

  • PRP Preparation: Centrifuge fresh human blood at a low speed (e.g., 150-200 g for 10-15 minutes) to obtain PRP. Centrifuge the remaining blood at a higher speed to obtain PPP.

  • Assay Setup: Place a specific volume of PRP into a cuvette with a magnetic stir bar and place it in the aggregometer at 37°C.

  • Baseline and Calibration: Set the light transmission of PRP to 0% and that of PPP to 100%.

  • Compound Incubation: Add the furoxan compound or vehicle control to the PRP and incubate for a short period.

  • Induction of Aggregation: Add a platelet aggregation agonist to the cuvette to induce aggregation.

  • Measurement: Record the change in light transmission over time as the platelets aggregate.

  • Data Analysis: Calculate the percentage of platelet aggregation inhibition by comparing the aggregation in the presence of the furoxan compound to that of the vehicle control. Determine the IC50 value.[2]

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathway of Furoxan-Induced Vasodilation

// Nodes Furoxan [label="Furoxan\nCompound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Thiols [label="Thiols\n(e.g., Glutathione)", fillcolor="#FBBC05"]; NO [label="Nitric Oxide\n(NO)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; sGC [label="Soluble Guanylate\nCyclase (sGC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; GTP [label="GTP", shape=ellipse, fillcolor="#FFFFFF"]; cGMP [label="cGMP", shape=ellipse, fillcolor="#FFFFFF"]; PKG [label="Protein Kinase G\n(PKG)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Ca_decrease [label="Decrease in\nIntracellular Ca²⁺", shape=ellipse, fillcolor="#FFFFFF"]; Vasodilation [label="Vasodilation", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Furoxan -> NO [label="Thiol-dependent\ndecomposition"]; Thiols -> NO [style=dashed]; NO -> sGC [label="Activates"]; sGC -> cGMP [label="Converts"]; GTP -> sGC [style=dashed]; cGMP -> PKG [label="Activates"]; PKG -> Ca_decrease [label="Phosphorylates\ntargets leading to"]; Ca_decrease -> Vasodilation [label="Causes"]; } Furoxan-induced vasodilation signaling pathway.

Experimental Workflow for Evaluating Anti-proliferative Activity

// Nodes start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; seed_cells [label="Seed Cancer Cells\nin 96-well plate", fillcolor="#FFFFFF"]; incubate_24h [label="Incubate for 24h", fillcolor="#FFFFFF"]; treat_compounds [label="Treat with Furoxan\nCompounds (serial dilutions)", fillcolor="#FBBC05"]; incubate_48h [label="Incubate for 48h", fillcolor="#FFFFFF"]; add_reagent [label="Add Anti-proliferative\nAssay Reagent (e.g., CCK-8)", fillcolor="#34A853", fontcolor="#FFFFFF"]; incubate_assay [label="Incubate for 1-4h", fillcolor="#FFFFFF"]; measure_absorbance [label="Measure Absorbance\n(e.g., 450 nm)", fillcolor="#FFFFFF"]; analyze_data [label="Data Analysis:\nCalculate % Viability & IC50", fillcolor="#EA4335", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges start -> seed_cells; seed_cells -> incubate_24h; incubate_24h -> treat_compounds; treat_compounds -> incubate_48h; incubate_48h -> add_reagent; add_reagent -> incubate_assay; incubate_assay -> measure_absorbance; measure_absorbance -> analyze_data; analyze_data -> end; } Workflow for in vitro anti-proliferative assay.

Conclusion

Furoxan class compounds represent a versatile and promising platform for the development of novel therapeutics. Their ability to act as nitric oxide donors under physiological conditions has been effectively leveraged to design agents with potent cardiovascular, anticancer, and anti-infective properties. This technical guide has provided an in-depth overview of the core aspects of furoxan research, including their chemical properties, biological activities, and detailed experimental protocols for their evaluation. The continued exploration of furoxan chemistry and biology, particularly through the synthesis of innovative hybrid molecules and a deeper understanding of their mechanisms of action, holds great potential for the discovery of new and effective drugs to address a wide range of unmet medical needs.

References

An In-depth Technical Guide to NCGC00351170 and its Structural Analogues: Small-Molecule Disruptors of the CIB1-αIIbβ3 Interaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of NCGC00351170 and its structural analogues, a promising class of antiplatelet agents. These compounds function by disrupting the interaction between Calcium- and Integrin-Binding Protein 1 (CIB1) and the αIIbβ3 integrin, a key mechanism in platelet aggregation. This document details their biological activity, experimental protocols for their characterization, and the underlying signaling pathways. All quantitative data is presented in structured tables for comparative analysis, and key processes are visualized using diagrams to facilitate understanding.

Introduction

Thrombotic diseases, including heart attack and stroke, remain a leading cause of mortality worldwide. A key pathological event in these diseases is aberrant platelet aggregation. Integrin αIIbβ3 is a major glycoprotein (B1211001) receptor on the surface of platelets that, upon activation, binds to fibrinogen, leading to platelet aggregation and thrombus formation. The regulation of αIIbβ3 activation is a complex process involving numerous intracellular signaling proteins.

One such regulator is Calcium- and Integrin-Binding Protein 1 (CIB1). CIB1 interacts with the cytoplasmic tail of the αIIb subunit of the integrin and is understood to be a negative regulator of its activation. Therefore, small molecules that can modulate the CIB1-αIIbβ3 interaction are of significant interest as potential antiplatelet therapeutics.

This compound is a furoxan-based small molecule identified through quantitative high-throughput screening (qHTS) as a disruptor of the CIB1-αIIbβ3 interaction.[1] This guide provides an in-depth analysis of this compound and its structural analogues, offering valuable insights for researchers and professionals in the field of drug development.

Quantitative Biological Data

The following table summarizes the biological activity of this compound and its key structural analogues as inhibitors of the CIB1-αIIbβ3 interaction. The data was obtained from a quantitative high-throughput screening (qHTS) campaign and subsequent validation assays.

Compound IDChemical StructureAssay FormatPotency (µM)Notes
This compound 3,4-di(furan-2-carbonyl)furoxan-1-oxide384-well FP Assay~4Confirmed hit from the qHTS campaign.
Secondary Assay (FP)2.1 (EC50)Demonstrates a clear dose-dependent inhibition of the CIB1-αIIb interaction.[1]
NCGC00351154 3,4-bis(2-methoxybenzoyl)furoxan-1-oxideSecondary Assay (FP)6.7 - 29.0A structural analogue with a notable right-shift in potency compared to this compound, indicating the importance of the furan (B31954) moiety for activity.[1]
NCGC00071855 3,4-dibenzoylfuroxan-1-oxideqHTS Screen>10The parent compound from which this compound was derived as a structural analogue. Shows weaker activity in the primary screen.

Experimental Protocols

Fluorescence Polarization (FP) Assay for CIB1-αIIb Interaction

This protocol details the fluorescence polarization assay used to identify and characterize inhibitors of the CIB1-αIIb interaction.[1]

Objective: To measure the binding of a fluorescently labeled αIIb peptide to CIB1 and to quantify the inhibitory potential of test compounds.

Materials:

  • Recombinant GST-tagged CIB1 protein

  • Fluorescein-labeled αIIb cytoplasmic tail peptide (F-αIIb)

  • Unlabeled αIIb cytoplasmic tail peptide

  • Assay Buffer: 20 mM HEPES, 150 mM NaCl, 1 mM CaCl₂, 0.01% Tween-20, pH 7.4

  • 384-well black, low-volume microplates

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of GST-CIB1 in assay buffer.

    • Prepare a stock solution of F-αIIb peptide in assay buffer. The final concentration in the assay is typically around 100 nM.

    • Prepare serial dilutions of the test compounds (e.g., this compound) in DMSO, followed by a dilution in assay buffer.

  • Assay Protocol:

    • Add a solution of GST-CIB1 and F-αIIb in assay buffer to the wells of the 384-well plate.

    • Add the test compounds at various concentrations to the wells. Include positive controls (no inhibitor) and negative controls (no GST-CIB1).

    • Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow the binding to reach equilibrium.

    • Measure the fluorescence polarization on a suitable plate reader.

  • Data Analysis:

    • The change in millipolarization (mP) units is plotted against the concentration of the test compound.

    • The IC50 or EC50 value is determined by fitting the data to a dose-response curve using appropriate software.

Synthesis of Diacylfuroxans (General Procedure)

This compound and its analogues belong to the diacylfuroxan class of compounds. A general synthetic approach involves the dimerization of nitrile oxides.

Reaction Scheme:

2 R-C≡N⁺-O⁻ → 3,4-di(acyl)furoxan

General Protocol:

  • Generation of Nitrile Oxide: The nitrile oxide intermediate can be generated in situ from the corresponding hydroxamoyl chloride by treatment with a base (e.g., triethylamine).

  • Dimerization: The generated nitrile oxide undergoes a [3+2] cycloaddition reaction with itself to form the furoxan ring.

  • Purification: The resulting diacylfuroxan is then purified using standard techniques such as column chromatography or recrystallization.

Note: This is a generalized procedure. The specific reaction conditions, including solvent, temperature, and reaction time, will vary depending on the specific acyl group.

Signaling Pathways and Experimental Workflows

CIB1-Integrin αIIbβ3 Signaling Pathway

The following diagram illustrates the role of CIB1 in the regulation of integrin αIIbβ3 inside-out and outside-in signaling in platelets.

CIB1_Integrin_Signaling cluster_inside_out Inside-Out Signaling cluster_cib1_regulation CIB1 Regulation cluster_outside_in Outside-In Signaling Agonist Platelet Agonist (e.g., Thrombin) GPCR GPCR Agonist->GPCR binds Talin Talin GPCR->Talin activates Integrin_inactive Integrin αIIbβ3 (Inactive) Talin->Integrin_inactive binds to β3 tail Integrin_active Integrin αIIbβ3 (Active) Integrin_inactive->Integrin_active conformational change CIB1 CIB1 Fibrinogen Fibrinogen Integrin_active->Fibrinogen binds CIB1->Integrin_inactive binds to αIIb tail This compound This compound This compound->CIB1 inhibits binding Aggregation Platelet Aggregation Fibrinogen->Aggregation leads to

CIB1's role in integrin signaling.
Experimental Workflow for Inhibitor Identification

The diagram below outlines the workflow for the identification and characterization of CIB1-αIIbβ3 interaction inhibitors.

Experimental_Workflow start Start: Identify Need for CIB1-αIIbβ3 Inhibitors qhts Quantitative High-Throughput Screening (qHTS) (Fluorescence Polarization Assay) start->qhts hit_id Hit Identification (Initial Potency and Efficacy) qhts->hit_id hit_to_lead Hit-to-Lead Optimization (SAR Studies) hit_id->hit_to_lead secondary_assays Secondary Assays (e.g., Platelet Aggregation Assay) hit_to_lead->secondary_assays in_vivo In Vivo Studies (Animal Models of Thrombosis) secondary_assays->in_vivo clinical_dev Clinical Development in_vivo->clinical_dev

Workflow for inhibitor discovery.

Conclusion

This compound and its structural analogues represent a novel and promising class of antiplatelet agents. By targeting the CIB1-αIIbβ3 interaction, these compounds offer a potentially more targeted approach to inhibiting platelet aggregation compared to existing therapies. The data and protocols presented in this guide provide a solid foundation for further research and development in this area. Future work should focus on expanding the structure-activity relationship (SAR) studies to identify more potent and selective analogues, as well as conducting in vivo studies to evaluate their efficacy and safety profiles in preclinical models of thrombosis. The continued exploration of this chemical space holds significant promise for the development of next-generation antithrombotic drugs.

References

Discovery of NCGC00351170: A Novel Antiplatelet Agent Targeting the CIB1-αIIbβ3 Interaction

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide details the discovery and characterization of NCGC00351170, a novel small-molecule antiplatelet agent. Identified through a quantitative high-throughput screening campaign, this compound disrupts the interaction between calcium- and integrin-binding protein 1 (CIB1) and the cytoplasmic tail of integrin αIIbβ3, a critical interaction for platelet function. This document provides a comprehensive overview of the screening process, the compound's mechanism of action, detailed experimental protocols, and quantitative data supporting its antiplatelet activity. The information presented is intended to serve as a valuable resource for researchers and professionals in the fields of hematology, thrombosis, and drug development.

Introduction

Platelets play a central role in hemostasis and thrombosis. Upon vascular injury, platelets adhere, activate, and aggregate to form a hemostatic plug. A key mediator of these processes is the platelet-specific integrin αIIbβ3, which upon activation, binds to fibrinogen, leading to platelet aggregation.[1] The interaction of cytoplasmic proteins with the αIIbβ3 cytosolic tails is crucial for regulating integrin activation.

Calcium- and integrin-binding protein 1 (CIB1) is a key regulatory protein that interacts directly with the cytoplasmic domain of the αIIb subunit of αIIbβ3.[2] This interaction is essential for propagating outside-in signaling and is required for full platelet activation, aggregation, and spreading.[3] Therefore, inhibiting the CIB1-αIIb interaction presents a promising strategy for developing novel antiplatelet therapies with the potential for a reduced bleeding risk compared to existing agents.

This guide describes the identification of this compound as a potent inhibitor of the CIB1-αIIb interaction. The discovery was enabled by a high-throughput screening campaign utilizing a fluorescence polarization assay, followed by secondary assays to confirm its mechanism of action and antiplatelet efficacy.

High-Throughput Screening and Hit Identification

A quantitative high-throughput screening (qHTS) campaign was conducted to identify small-molecule inhibitors of the CIB1-αIIb interaction. The screening cascade involved a primary fluorescence polarization (FP) assay followed by several validation and selectivity assays.

Experimental Workflow

The overall workflow for the identification of this compound is depicted below.

HTS_Workflow cluster_0 Primary Screening cluster_1 Hit Validation & Characterization cluster_2 Functional Validation Compound_Library 14,782 Compound Library FP_Assay Fluorescence Polarization (FP) Assay (1536-well qHTS) Compound_Library->FP_Assay Initial_Hits Initial Hits FP_Assay->Initial_Hits Selectivity_Assay FP Selectivity Assay Initial_Hits->Selectivity_Assay Confirmed_Hits 19 Confirmed Inhibitors Selectivity_Assay->Confirmed_Hits In_Gel_Binding In-Gel Binding Assay ITF Intrinsic Tryptophan Fluorescence In_Gel_Binding->ITF MST Microscale Thermophoresis ITF->MST This compound This compound MST->this compound Confirmed_Hits->In_Gel_Binding Platelet_Aggregation Thrombin-Induced Platelet Aggregation Assay This compound->Platelet_Aggregation Antiplatelet_Activity Confirmed Antiplatelet Activity Platelet_Aggregation->Antiplatelet_Activity

Caption: High-throughput screening and hit validation workflow.
Quantitative Data Summary

The results of the high-throughput screening and subsequent validation assays for this compound and its analogue NCGC00071855 are summarized in the table below.

Assay TypeCompoundParameterValue
Primary Screening
Fluorescence PolarizationThis compoundIC505.8 µM
NCGC00071855IC504.2 µM
Hit Characterization
Intrinsic Tryptophan FluorescenceThis compoundKd12.5 µM
NCGC00071855Kd10.1 µM
Microscale ThermophoresisThis compoundKd9.7 µM
NCGC00071855Kd8.3 µM
Functional Assay
Platelet AggregationThis compound% Inhibition (at 50 µM)~60%
NCGC00071855% Inhibition (at 50 µM)~75%

Mechanism of Action: Disruption of the CIB1-αIIb Interaction

This compound exerts its antiplatelet effect by directly binding to CIB1 and disrupting its interaction with the cytoplasmic tail of integrin αIIb. This prevents the downstream signaling events that lead to platelet activation and aggregation.

Signaling Pathway

The proposed mechanism of action for this compound is illustrated in the following signaling pathway diagram.

Signaling_Pathway cluster_platelet Platelet Cytoplasm Thrombin Thrombin PAR1 PAR1 Receptor Thrombin->PAR1 Activates Activation_Signal Inside-Out Signaling PAR1->Activation_Signal AlphaIIbBeta3 Integrin αIIbβ3 (Inactive) AlphaIIb_tail αIIb Cytoplasmic Tail AlphaIIbBeta3_active Integrin αIIbβ3 (Active) AlphaIIbBeta3->AlphaIIbBeta3_active CIB1 CIB1 CIB1->AlphaIIb_tail Binds to CIB1->AlphaIIb_tail Interaction Blocked Talin Talin Talin->AlphaIIbBeta3 Activates Activation_Signal->Talin Recruits Aggregation Platelet Aggregation AlphaIIbBeta3_active->Aggregation Mediates This compound This compound This compound->CIB1 Binds to

References

NCGC00351170: An In-Depth Technical Guide on its Role in Ferroptosis Induction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferroptosis is a regulated form of cell death characterized by iron-dependent lipid peroxidation. Its induction in cancer cells has emerged as a promising therapeutic strategy. This technical guide delves into the role of NCGC00351170, a small molecule identified as an inducer of ferroptosis. While specific quantitative data for this compound is limited in publicly available literature, this document synthesizes the known information regarding its mechanism of action, drawing parallels with structurally and functionally related compounds. We will explore the signaling pathways involved, present relevant experimental protocols for its characterization, and provide a framework for its potential application in research and drug development.

Core Mechanism of Action: Covalent Inhibition of Selenocysteine-Containing Proteins

This compound belongs to the furoxan class of compounds. A key characteristic of furoxans and their analogs is their metabolic activation to produce reactive electrophilic species, namely nitric oxide and nitrile oxides. These electrophiles are capable of covalently modifying and inactivating selenocysteine-containing proteins.[1] The primary target implicated in this mechanism of ferroptosis induction is Glutathione (B108866) Peroxidase 4 (GPX4), a selenoenzyme that is the central regulator of ferroptosis.

GPX4 plays a critical role in cellular defense against lipid peroxidation by converting lipid hydroperoxides to non-toxic lipid alcohols. The inactivation of GPX4 by the reactive metabolites of this compound leads to an accumulation of lipid reactive oxygen species (ROS), uncontrolled lipid peroxidation, and subsequent execution of the ferroptotic cell death program.

Quantitative Data

As of the latest available information, specific quantitative data on the ferroptosis-inducing activity of this compound, such as IC50 values in various cell lines, has not been extensively published. However, for functionally analogous compounds that act via nitrile oxide electrophiles, potent and selective inhibition of GPX4 has been demonstrated. The table below provides a template for the types of quantitative data that would be crucial for the characterization of this compound.

ParameterDescriptionExpected Range/Value (based on analogous compounds)
IC50 (Cell Viability) Concentration of this compound required to reduce cancer cell viability by 50%. This would be determined in various cancer cell lines known to be sensitive to ferroptosis (e.g., HT-1080, BJeLR).Low micromolar to nanomolar range
EC50 (Lipid ROS) Concentration of this compound required to induce 50% of the maximal lipid ROS production.Consistent with cell viability IC50
GPX4 Activity Inhibition In vitro or in-cellulo inhibition of GPX4 enzymatic activity.Potent inhibition expected
Selectivity Profile Assessment of off-target effects on other cellular processes or proteins.High selectivity for GPX4 over other cysteine- or selenocysteine-containing proteins is a key desirable feature.

Signaling Pathway of this compound-Induced Ferroptosis

The proposed signaling cascade initiated by this compound is depicted below. The process begins with the metabolic activation of the parent compound and culminates in iron-dependent lipid peroxidation and cell death.

G cluster_metabolism Metabolic Activation cluster_inhibition GPX4 Inhibition cluster_peroxidation Lipid Peroxidation Cascade This compound This compound (Furoxan) Metabolites Nitric Oxide + Nitrile Oxide Electrophiles This compound->Metabolites Cellular Metabolism GPX4 GPX4 (Selenocysteine residue) Metabolites->GPX4 Covalent Modification InactiveGPX4 Inactive GPX4 PUFA_PL Polyunsaturated Fatty Acid Phospholipids (PUFA-PLs) Lipid_Radicals Lipid Radicals (L•) PUFA_PL->Lipid_Radicals Lipoxygenases (ALOXs) Lipid_Peroxides Lipid Peroxides (L-OOH) Lipid_Radicals->Lipid_Peroxides Chain Reaction Ferroptosis Ferroptosis Lipid_Peroxides->Ferroptosis Fe2 Fe²⁺ (Labile Iron Pool) Fe2->Lipid_Radicals Fenton Reaction

Caption: Proposed signaling pathway of this compound-induced ferroptosis.

Experimental Protocols

To characterize the ferroptosis-inducing activity of this compound, a series of well-established experimental protocols can be employed.

Cell Viability Assay

Objective: To determine the cytotoxic effect of this compound on cancer cells.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., HT-1080) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for 24-72 hours. Include a vehicle control (e.g., DMSO) and a positive control for ferroptosis (e.g., RSL3 or Erastin). To confirm the mechanism, include co-treatment with a ferroptosis inhibitor (e.g., Ferrostatin-1, Liproxstatin-1) and an iron chelator (e.g., Deferoxamine).

  • Viability Measurement: Assess cell viability using a resazurin-based assay (e.g., CellTiter-Blue) or a crystal violet staining assay.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by fitting the dose-response data to a four-parameter logistic curve.

Lipid ROS Measurement

Objective: To quantify the extent of lipid peroxidation induced by this compound.

Methodology:

  • Cell Treatment: Treat cells with this compound at its IC50 concentration for a time course (e.g., 4, 8, 12, 24 hours).

  • Staining: In the last 30 minutes of treatment, add a lipid-soluble fluorescent probe that is sensitive to lipid peroxidation, such as C11-BODIPY 581/591, to the culture medium.

  • Flow Cytometry Analysis: Harvest the cells and analyze them using a flow cytometer. The shift in fluorescence from red to green indicates lipid peroxidation.

  • Data Analysis: Quantify the percentage of cells with high green fluorescence.

In-Cell GPX4 Activity Assay

Objective: To determine if this compound directly inhibits GPX4 activity within cells.

Methodology:

  • Cell Treatment and Lysis: Treat cells with this compound for a short duration (e.g., 1-4 hours). Lyse the cells to obtain total protein extracts.

  • GPX4 Activity Measurement: Use a commercially available GPX4 activity assay kit. These kits typically measure the consumption of NADPH in a coupled reaction with glutathione reductase.

  • Data Analysis: Normalize the GPX4 activity to the total protein concentration in each sample. Compare the activity in treated cells to that in vehicle-treated cells.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for characterizing a novel ferroptosis-inducing compound like this compound.

G cluster_initial_screening Initial Screening cluster_mechanism_validation Mechanism of Action Validation cluster_advanced_characterization Advanced Characterization CellViability Cell Viability Assay (Dose-Response) FerroptosisInhibitorRescue Rescue with Ferrostatin-1/ Iron Chelators CellViability->FerroptosisInhibitorRescue LipidROS Lipid ROS Measurement (C11-BODIPY) FerroptosisInhibitorRescue->LipidROS GPX4Activity In-Cell GPX4 Activity Assay LipidROS->GPX4Activity WesternBlot Western Blot for GPX4 (and other pathway proteins) GPX4Activity->WesternBlot Metabolomics Metabolomics Analysis (Glutathione, Lipid profiles) WesternBlot->Metabolomics Proteomics Chemoproteomics (Target Identification) Metabolomics->Proteomics InVivo In Vivo Efficacy Studies (Xenograft models) Proteomics->InVivo

Caption: Experimental workflow for the characterization of this compound.

Conclusion

This compound represents a promising chemical scaffold for the induction of ferroptosis. Its proposed mechanism of action, involving metabolic activation to electrophilic species that covalently inhibit GPX4, aligns with cutting-edge strategies for targeting therapy-resistant cancers. While further research is required to fully elucidate its specific quantitative properties and in vivo efficacy, the conceptual framework and experimental protocols outlined in this guide provide a solid foundation for its continued investigation and potential development as a novel therapeutic agent. The use of analogous compounds that function through the generation of nitrile oxide electrophiles provides a strong rationale for the continued exploration of this compound and related furoxan derivatives in the context of ferroptosis-based cancer therapy.

References

The Enigmatic Compound NCGC00351170: An Uncharted Territory in Nitric Oxide Production

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of publicly available scientific literature and chemical databases, there is currently no specific information linking the compound designated as NCGC00351170 to the production of nitric oxide. This technical guide aims to address the inquiry by first outlining the well-established principles of nitric oxide synthesis and signaling, and subsequently detailing the standard experimental methodologies employed to investigate novel compounds that may modulate this critical physiological pathway.

For researchers, scientists, and drug development professionals, understanding the intricate mechanisms of nitric oxide (NO) production is paramount for identifying and characterizing new therapeutic agents. While this compound remains an unknown entity in this context, this document will serve as a foundational resource for any future investigation into its potential effects.

The Core Machinery of Nitric Oxide Production

Nitric oxide is a crucial signaling molecule involved in a myriad of physiological processes, including vasodilation, neurotransmission, and immune responses. Its synthesis is primarily catalyzed by a family of enzymes known as nitric oxide synthases (NOS). There are three main isoforms of NOS:

  • Neuronal NOS (nNOS or NOS1): Primarily found in neuronal tissue, it plays a role in synaptic plasticity and neuronal communication.

  • Inducible NOS (iNOS or NOS2): Expressed in various cells, including immune cells, in response to inflammatory stimuli. It produces large amounts of NO as part of the immune response.

  • Endothelial NOS (eNOS or NOS3): Predominantly located in endothelial cells lining blood vessels, it is a key regulator of vascular tone and blood pressure.

The canonical pathway for NO production by these enzymes involves the conversion of the amino acid L-arginine to L-citrulline, with molecular oxygen and NADPH as co-substrates.

Key Signaling Pathways Involving Nitric Oxide

Once produced, nitric oxide diffuses rapidly across cell membranes to exert its effects. The most well-characterized signaling pathway involves the activation of soluble guanylate cyclase (sGC) in target cells.

Figure 1: Canonical Nitric Oxide Signaling Pathway in Vasodilation.

As depicted in Figure 1, NO produced by eNOS in endothelial cells diffuses to adjacent smooth muscle cells. There, it binds to and activates sGC, which in turn catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). The elevation in cGMP levels leads to the activation of protein kinase G (PKG), ultimately resulting in smooth muscle relaxation and vasodilation.

Standard Experimental Protocols for Investigating Nitric Oxide Modulators

To ascertain the effect of a novel compound like this compound on nitric oxide production, a series of well-established experimental protocols would be necessary.

In Vitro NOS Enzyme Activity Assays

These assays directly measure the enzymatic activity of purified NOS isoforms in the presence and absence of the test compound.

  • Objective: To determine if the compound directly inhibits or enhances the activity of nNOS, iNOS, or eNOS.

  • Methodology:

    • Purified recombinant human nNOS, iNOS, or eNOS is incubated in a reaction buffer containing L-arginine, NADPH, and other necessary cofactors (e.g., FAD, FMN, BH4, calmodulin).

    • The test compound (this compound) at various concentrations is added to the reaction mixture.

    • The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).

    • The production of nitric oxide is quantified. A common method is the Griess assay, which measures the concentration of nitrite (B80452) (NO2-), a stable oxidation product of NO.

    • Data is analyzed to determine the IC50 (for inhibitors) or EC50 (for activators) of the compound.

Cell-Based Assays for Nitric Oxide Production

These experiments assess the ability of a compound to modulate NO production in a cellular context, providing insights into its effects on intracellular signaling pathways.

  • Objective: To measure the effect of the compound on NO production in intact cells, such as human umbilical vein endothelial cells (HUVECs) or macrophage cell lines (e.g., RAW 264.7).

  • Methodology:

    • Cells are cultured to an appropriate confluency in multi-well plates.

    • The cells are then treated with the test compound (this compound) at a range of concentrations. For iNOS studies, cells are typically co-stimulated with an inflammatory agent like lipopolysaccharide (LPS).

    • After a specific incubation period, the cell culture supernatant is collected.

    • The concentration of nitrite in the supernatant is measured using the Griess assay.

    • Cell viability assays (e.g., MTT or LDH assay) are performed in parallel to ensure that the observed effects on NO production are not due to cytotoxicity.

Proposed Experimental Workflow

A logical workflow to investigate the effects of a novel compound on nitric oxide production would follow a hierarchical approach, starting with broad screening and moving towards more specific mechanistic studies.

Experimental_Workflow A Initial Screening: Cell-Based NO Assay (e.g., Griess) B Compound Shows Activity? A->B C In Vitro NOS Isoform Activity Assays (nNOS, iNOS, eNOS) B->C Yes F No significant effect on NO production B->F No D Mechanism of Action Studies: - Upstream Signaling (e.g., Akt, Ca2+) - Gene Expression (e.g., qPCR for NOS) C->D E In Vivo Model Studies (e.g., Blood Pressure in Rodents) D->E

Figure 2: A Standard Workflow for Characterizing a Novel Nitric Oxide Modulator.

Quantitative Data Presentation

Should experimental data for this compound become available, it would be crucial to present it in a clear and structured format for easy interpretation and comparison.

Table 1: Hypothetical In Vitro Activity of this compound on NOS Isoforms

NOS IsoformIC50 / EC50 (µM)
nNOSData Unavailable
iNOSData Unavailable
eNOSData Unavailable

Table 2: Hypothetical Effect of this compound on NO Production in HUVECs

Concentration (µM)Nitrite Concentration (µM)Cell Viability (%)
0 (Vehicle)Data Unavailable100
1Data UnavailableData Unavailable
10Data UnavailableData Unavailable
100Data UnavailableData Unavailable

Conclusion

While the compound this compound remains uncharacterized in the context of nitric oxide production, the established principles and experimental methodologies outlined in this guide provide a robust framework for its future investigation. The signaling pathways, experimental protocols, and proposed workflow represent the standard approach in the field of drug discovery for identifying and characterizing novel modulators of the nitric oxide system. Any forthcoming research on this compound would undoubtedly leverage these techniques to elucidate its potential biological activity and therapeutic relevance. Without primary data, any further discussion on the specific effects of this compound would be purely speculative.

Preliminary Studies on NCGC00351170: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NCGC00351170 is a novel small molecule identified as a potent antiplatelet agent. It functions by disrupting the interaction between Calcium- and Integrin-Binding Protein 1 (CIB1) and the αIIb subunit of the integrin αIIbβ3 complex. This technical guide provides a comprehensive overview of the preliminary studies on this compound, including its mechanism of action, quantitative biological data, and detailed experimental protocols.

Mechanism of Action

This compound acts as a disruptor of the protein-protein interaction between CIB1 and the cytoplasmic tail of the integrin αIIb subunit. In platelets, the binding of CIB1 to αIIbβ3 is a critical step in outside-in signaling, which is essential for platelet aggregation and thrombus formation. By binding to a hydrophobic pocket on CIB1, this compound and its structural analog, NCGC00071855, allosterically inhibit this interaction. This disruption of the CIB1-αIIbβ3 complex ultimately leads to the inhibition of thrombin-induced platelet aggregation. Docking studies have revealed that these compounds establish key hydrogen bonds with the Ser180 residue within the CIB1 binding pocket.

Quantitative Data Summary

The biological activity of this compound has been characterized through various in vitro assays. The following table summarizes the key quantitative data obtained in these studies.

Assay TypeParameterValueNotes
Microscale Thermophoresis (MST)EC502.1 µMCompetitive binding assay with a fluorescently labeled αIIb peptide.[1]
Fluorescence Polarization (FP) AssayIC504.2 - 20.7 µMThis range represents the potency of active structural analogs. The specific IC50 for this compound is within this range.[1]
Thrombin-Induced Platelet AggregationInhibitory Concentration2 µMLowest concentration required to achieve >95% inhibition of platelet aggregation.[1]

Experimental Protocols

Fluorescence Polarization (FP) Assay for CIB1-αIIbβ3 Interaction

This assay was developed to identify small molecule inhibitors of the CIB1-αIIb interaction in a high-throughput format.

Materials:

  • Recombinant human CIB1 protein

  • Fluorescently labeled peptide corresponding to the cytoplasmic tail of integrin αIIb (F-αIIb)

  • Assay Buffer: 20 mM HEPES (pH 7.4), 150 mM NaCl, 1 mM CaCl2, 0.01% Tween-20, 1 mM DTT

  • 384-well, non-binding, black microplates

  • Microplate reader capable of fluorescence polarization measurements

Procedure:

  • A solution of F-αIIb peptide is prepared in the assay buffer to a final concentration of 200 nM.

  • A solution of recombinant CIB1 protein is prepared in the assay buffer to a final concentration of 4 µM.

  • Test compounds, including this compound, are serially diluted in DMSO and then further diluted in the assay buffer.

  • In each well of the 384-well plate, the following are added:

    • 5 µL of the F-αIIb peptide solution

    • 5 µL of the CIB1 protein solution

    • 5 µL of the test compound solution

  • The plate is incubated at room temperature for 30 minutes, protected from light.

  • Fluorescence polarization is measured using a microplate reader with excitation and emission wavelengths appropriate for the fluorophore on the F-αIIb peptide.

  • The IC50 values are calculated by fitting the data to a four-parameter logistic equation.

Thrombin-Induced Human Platelet Aggregation Assay

This assay assesses the functional effect of this compound on platelet function.

Materials:

  • Freshly drawn human blood from healthy, consenting donors

  • Acid-Citrate-Dextrose (ACD) anticoagulant

  • Washed platelet suspension

  • Thrombin (human α-thrombin)

  • Phosphate-Buffered Saline (PBS)

  • Chrono-Log Lumi-Aggregometer or similar instrument

  • Siliconized glass cuvettes with stir bars

Procedure:

  • Preparation of Washed Platelets:

    • Whole blood is collected into tubes containing ACD anticoagulant.

    • Platelet-rich plasma (PRP) is obtained by centrifugation at 200 x g for 20 minutes at room temperature.

    • Platelets are then pelleted from the PRP by centrifugation at 1000 x g for 10 minutes.

    • The platelet pellet is washed twice with a suitable buffer (e.g., CGS buffer: 120 mM NaCl, 12.9 mM trisodium (B8492382) citrate, 30 mM dextrose, pH 6.5).

    • Finally, the washed platelets are resuspended in Tyrode's buffer (137 mM NaCl, 2.7 mM KCl, 12 mM NaHCO3, 0.4 mM NaH2PO4, 1 mM MgCl2, 5.5 mM glucose, pH 7.4) to a concentration of 2 x 10^8 platelets/mL.

  • Aggregation Assay:

    • Aliquots of the washed platelet suspension are pre-warmed to 37°C in siliconized glass cuvettes with a stir bar.

    • This compound or vehicle (DMSO) is added to the platelet suspension and incubated for 30 minutes at 37°C.

    • Platelet aggregation is initiated by the addition of a sub-maximal concentration of thrombin (e.g., 0.03 U/mL).

    • The change in light transmission is recorded for at least 5 minutes using an aggregometer.

    • The percentage of aggregation is calculated, with 100% aggregation being the maximal light transmission of platelet-poor plasma and 0% being the baseline light transmission of the platelet suspension.

Visualizations

Signaling Pathway

CIB1_Signaling cluster_platelet Platelet Thrombin Thrombin PAR PAR Receptor Thrombin->PAR Activation Platelet Activation PAR->Activation alphaIIb_beta3 αIIbβ3 (Inactive) Activation->alphaIIb_beta3 Inside-Out Signaling alphaIIb_beta3_active αIIbβ3 (Active) alphaIIb_beta3->alphaIIb_beta3_active Aggregation Platelet Aggregation alphaIIb_beta3_active->Aggregation CIB1 CIB1 CIB1->alphaIIb_beta3_active Binds αIIb (Outside-In Signaling) This compound This compound This compound->CIB1 Inhibits

Caption: CIB1-αIIbβ3 Signaling Pathway in Platelets.

Experimental Workflow

Experimental_Workflow cluster_screening Screening & Validation cluster_functional Functional Characterization HTS High-Throughput Screening (Fluorescence Polarization Assay) Hit_ID Hit Identification HTS->Hit_ID Validation Hit Validation (Orthogonal Assays) Hit_ID->Validation Lead_Selection Lead Compound Selection (this compound) Validation->Lead_Selection Platelet_Prep Preparation of Washed Human Platelets Lead_Selection->Platelet_Prep Functional Testing Aggregation_Assay Platelet Aggregation Assay (Thrombin-Induced) Platelet_Prep->Aggregation_Assay Data_Analysis Data Analysis (% Inhibition) Aggregation_Assay->Data_Analysis

Caption: Experimental Workflow for this compound.

References

Methodological & Application

Application Notes and Protocols for NCGC00351170: A Novel Antiplatelet Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental protocols and biological activity of NCGC00351170, a small molecule inhibitor of the Calcium and Integrin-Binding Protein 1 (CIB1) and integrin αIIbβ3 interaction. This document details the methodologies for key assays, summarizes quantitative data, and illustrates the relevant signaling pathway.

Introduction

This compound is an antiplatelet agent that functions by disrupting the interaction between CIB1 and the αIIb subunit of the integrin αIIbβ3[1][2]. This interaction is a critical component of the "outside-in" signaling pathway in platelets, which is essential for platelet spreading and thrombus stabilization. By inhibiting this interaction, this compound effectively reduces platelet aggregation, presenting a promising therapeutic strategy for the prevention of thrombotic diseases[1][3].

Mechanism of Action

This compound targets the hydrophobic binding pocket of CIB1, preventing its association with the cytoplasmic tail of integrin αIIb. This disruption interferes with the downstream signaling cascade that is initiated upon ligand binding to αIIbβ3. Specifically, the recruitment and activation of Focal Adhesion Kinase (FAK) and subsequently c-Src are inhibited, leading to impaired platelet spreading and aggregation. Docking studies suggest that this compound forms key hydrogen bonds with Ser180 within the CIB1 binding pocket[1].

Data Presentation

The potency of this compound has been evaluated in various in vitro assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Potency of this compound in Biochemical Assays

Assay TypeDescriptionParameterValue (μM)
Fluorescence Polarization (FP)Measures the disruption of the CIB1-αIIb interaction.IC50~4[1]
Microscale Thermophoresis (MST)A competitive binding assay to measure the affinity of this compound for CIB1 in the presence of a fluorescently labeled αIIb peptide.EC502.1[1][4]

Table 2: In Vitro Potency of this compound in a Cell-Based Assay

Assay TypeDescriptionParameterValue (μM)
Platelet AggregationMeasures the inhibition of thrombin-induced aggregation of human platelets.IC50~5[5]

Table 3: Potency of this compound Analogs in the Fluorescence Polarization Assay [1][4]

Compound ClassNumber of Analogs TestedIC50 Range (μM)
Furoxan Chemotype104.2 - 20.7

Signaling Pathway

The following diagram illustrates the proposed signaling pathway affected by this compound.

CIB1_Signaling cluster_membrane Platelet Membrane cluster_cytoplasm Cytoplasm Integrin Integrin αIIbβ3 CIB1 CIB1 Integrin->CIB1 recruits Fibrinogen Fibrinogen Fibrinogen->Integrin binds FAK FAK CIB1->FAK recruits & activates cSrc c-Src FAK->cSrc activates Spreading Platelet Spreading & Thrombus Stabilization cSrc->Spreading leads to This compound This compound This compound->CIB1 inhibits

Figure 1: CIB1-αIIbβ3 outside-in signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Fluorescence Polarization (FP) Assay for CIB1-αIIb Interaction Inhibitors

This protocol is designed to identify and characterize small molecule inhibitors of the CIB1-αIIb interaction.

Materials:

  • Recombinant GST-tagged CIB1 protein

  • Fluorescently labeled αIIb peptide (F-αIIb)

  • Unlabeled αIIb peptide

  • Assay Buffer (e.g., 20 mM HEPES, 150 mM NaCl, 1 mM CaCl2, 0.01% Triton X-100, pH 7.4)

  • 384-well, low-volume, black, non-binding surface microplates

  • Microplate reader capable of measuring fluorescence polarization

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of GST-CIB1 and F-αIIb peptide in the assay buffer. The final concentration of F-αIIb should be optimized for a stable and robust fluorescence signal (e.g., 100 nM). The final concentration of GST-CIB1 should be determined by titration to achieve optimal binding to F-αIIb (e.g., 1 μM).

    • Prepare serial dilutions of this compound and control compounds in DMSO, and then dilute further in assay buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%).

  • Assay Protocol:

    • Add assay buffer to all wells of the 384-well plate.

    • Add the test compounds (including this compound) or DMSO (for control wells) to the appropriate wells.

    • Add the GST-CIB1 protein to all wells except for the "no protein" control wells.

    • Add the F-αIIb peptide to all wells.

    • Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow the binding reaction to reach equilibrium.

  • Measurement:

    • Measure the fluorescence polarization on a suitable plate reader. Excitation and emission wavelengths will depend on the fluorophore used for the F-αIIb peptide.

  • Data Analysis:

    • The degree of inhibition is calculated by comparing the polarization values of the test compound wells to the high (GST-CIB1 + F-αIIb) and low (F-αIIb only) controls.

    • IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

Thrombin-Induced Human Platelet Aggregation Assay

This protocol measures the ability of this compound to inhibit platelet aggregation in human platelet-rich plasma (PRP).

Materials:

  • Freshly drawn human whole blood collected in sodium citrate (B86180) tubes

  • Thrombin (platelet agonist)

  • Phosphate-Buffered Saline (PBS)

  • Light Transmission Aggregometer

  • Cuvettes with stir bars

Procedure:

  • Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

    • Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP.

    • Transfer the upper PRP layer to a new tube.

    • Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes to obtain PPP. The PPP will be used to set the 100% aggregation baseline.

  • Assay Protocol:

    • Adjust the platelet count in the PRP to a standardized concentration if necessary.

    • Pre-warm the PRP and PPP samples to 37°C.

    • Place a cuvette with PRP and a stir bar into the aggregometer and establish a baseline reading (0% aggregation). Use a cuvette with PPP to set the 100% aggregation mark.

    • Add a specific concentration of this compound or vehicle control (e.g., DMSO) to the PRP and incubate for a short period (e.g., 5 minutes) at 37°C.

    • Initiate platelet aggregation by adding a sub-maximal concentration of thrombin.

    • Record the change in light transmission for a set period (e.g., 5-10 minutes).

  • Data Analysis:

    • The percentage of platelet aggregation is determined from the change in light transmission.

    • The inhibitory effect of this compound is calculated by comparing the aggregation in the presence of the compound to the vehicle control.

    • IC50 values are determined by performing a dose-response curve with varying concentrations of this compound.

Experimental Workflow

The following diagram outlines the general workflow for the identification and characterization of CIB1-αIIbβ3 interaction inhibitors.

Workflow cluster_screening High-Throughput Screening cluster_validation Hit Validation & Characterization cluster_optimization Lead Optimization HTS 1. qHTS using Fluorescence Polarization Assay Confirmation 2. Confirmatory FP Assay HTS->Confirmation Binding_Assay 3. Orthogonal Binding Assay (e.g., MST) Confirmation->Binding_Assay Aggregation_Assay 4. Functional Assay (Platelet Aggregation) Binding_Assay->Aggregation_Assay SAR 5. Structure-Activity Relationship (SAR) Studies Aggregation_Assay->SAR Docking 6. In Silico Docking SAR->Docking

References

Application Notes and Protocols for NCGC00351170 (in vitro)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NCGC00351170 is a potent, cell-permeable small molecule inhibitor targeting the interaction between Calcium- and Integrin-Binding Protein 1 (CIB1) and the αIIb subunit of the integrin αIIbβ3 complex.[1] As a structural analogue of NCGC00071855, this compound belongs to the furoxan class of compounds.[1] Its mechanism of action makes it a valuable tool for investigating the roles of CIB1 in cellular processes, particularly in platelet function and thrombosis. These application notes provide detailed protocols for the in vitro use of this compound, enabling researchers to effectively utilize this compound in their studies.

Mechanism of Action

This compound disrupts the crucial interaction between CIB1 and the cytoplasmic tail of integrin αIIb. This interaction is a key event in "outside-in" signaling in platelets, which is essential for platelet spreading and thrombus stabilization. By binding to the hydrophobic pocket of CIB1, this compound prevents the recruitment and subsequent activation of Focal Adhesion Kinase (FAK) and c-Src, thereby inhibiting downstream signaling pathways that lead to platelet aggregation and spreading.[1]

Data Presentation

The following table summarizes the available quantitative data for this compound in various in vitro assays.

Assay TypeDescriptionResult
Binding Assays
Fluorescence Polarization (FP) AssayPrimary high-throughput screen to identify inhibitors of the CIB1-αIIb interaction.Potency ranking similar to ITF assay. Specific IC50 value not publicly available.
Intrinsic Tryptophan Fluorescence (ITF) AssayMeasures the change in CIB1's intrinsic tryptophan fluorescence upon binding of the αIIb peptide, and its disruption by an inhibitor.IC50: 15.6 µM [1]
Microscale Thermophoresis (MST) Competitive Binding AssayMeasures the change in molecular movement in a temperature gradient to determine binding affinity in a competitive format.EC50: 2.1 µM [1]
Functional Assays
Thrombin-Induced Human Platelet Aggregation AssayMeasures the ability of the compound to inhibit platelet aggregation induced by the agonist thrombin.Potent antiplatelet activity demonstrated.[1] Specific dose-response data not publicly available.
Cytotoxicity Assays
General Cell Viability/Cytotoxicity AssayAssesses the potential for the compound to induce cell death.As a furoxan derivative, potential for cytotoxicity should be evaluated. Specific data for this compound is not publicly available.

Experimental Protocols

Fluorescence Polarization (FP) Assay for CIB1-αIIb Interaction

This protocol is a representative method for assessing the ability of this compound to disrupt the CIB1-αIIb interaction.

Materials:

  • Recombinant human CIB1 protein

  • Fluorescein-labeled peptide corresponding to the cytoplasmic tail of integrin αIIb (FITC-αIIb)

  • This compound

  • Assay Buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 1 mM CaCl2, 0.01% Tween-20)

  • Black, low-volume 384-well microplates

  • Fluorescence polarization plate reader

Protocol:

  • Compound Preparation: Prepare a serial dilution of this compound in Assay Buffer.

  • Assay Mix Preparation: Prepare a master mix containing recombinant CIB1 and FITC-αIIb in Assay Buffer. The final concentrations should be optimized for a stable and robust FP signal (e.g., 50 nM CIB1 and 10 nM FITC-αIIb).

  • Assay Procedure:

    • Add a small volume (e.g., 5 µL) of the diluted this compound or vehicle control (DMSO) to the wells of the 384-well plate.

    • Add the CIB1/FITC-αIIb master mix (e.g., 15 µL) to each well.

    • Include control wells for "no inhibition" (CIB1 + FITC-αIIb + DMSO) and "minimum polarization" (FITC-αIIb + Assay Buffer).

  • Incubation: Incubate the plate at room temperature for 30-60 minutes, protected from light.

  • Measurement: Measure the fluorescence polarization on a plate reader equipped with appropriate filters for fluorescein (B123965) (Excitation: 485 nm, Emission: 520 nm).

  • Data Analysis: Calculate the IC50 value by fitting the data to a four-parameter logistic equation.

Thrombin-Induced Human Platelet Aggregation Assay

This protocol outlines a method to evaluate the antiplatelet activity of this compound.

Materials:

  • Freshly drawn human whole blood from healthy, consenting donors who have not taken antiplatelet medication.

  • Anticoagulant (e.g., 3.2% sodium citrate)

  • Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)

  • Thrombin

  • This compound

  • Saline

  • Platelet aggregometer

Protocol:

  • PRP and PPP Preparation:

    • Collect whole blood into citrated tubes.

    • Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP.

    • Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 20 minutes to obtain PPP.

    • Adjust the platelet count in the PRP with PPP if necessary.

  • Assay Procedure:

    • Pre-warm the PRP samples to 37°C in the aggregometer cuvettes with a stir bar.

    • Add varying concentrations of this compound or vehicle control (DMSO) to the PRP and incubate for a specified time (e.g., 5 minutes).

    • Set the baseline (0% aggregation) with PRP and the endpoint (100% aggregation) with PPP.

    • Initiate platelet aggregation by adding a submaximal concentration of thrombin.

    • Monitor the change in light transmission for a set period (e.g., 5-10 minutes).

  • Data Analysis: Determine the percentage inhibition of platelet aggregation for each concentration of this compound compared to the vehicle control.

In Vitro Cytotoxicity Assay

Given that this compound is a furoxan derivative, it is recommended to assess its cytotoxic potential. A standard MTT or CellTiter-Glo® assay can be used.

Materials:

  • A relevant cell line (e.g., HEK293 for general cytotoxicity, or a platelet-like cell line like MEG-01)

  • Cell culture medium and supplements

  • This compound

  • MTT reagent or CellTiter-Glo® reagent

  • 96-well clear or opaque-walled cell culture plates

  • Spectrophotometer or luminometer

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 24, 48, or 72 hours). Include vehicle-treated and untreated controls.

  • Assay Procedure (MTT example):

    • After the incubation period, add MTT reagent to each well and incubate for 2-4 hours at 37°C.

    • Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan (B1609692) crystals.

    • Read the absorbance at the appropriate wavelength (e.g., 570 nm).

  • Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control and determine the CC50 (50% cytotoxic concentration).

Visualizations

Signaling_Pathway cluster_outside Extracellular cluster_membrane Plasma Membrane cluster_inside Intracellular Fibrinogen Fibrinogen Integrin Integrin αIIbβ3 Fibrinogen->Integrin Binding CIB1 CIB1 Integrin->CIB1 Activates FAK FAK CIB1->FAK Recruits & Activates cSrc cSrc FAK->cSrc Activates Spreading Platelet Spreading cSrc->Spreading This compound This compound This compound->CIB1 Inhibits Interaction with Integrin αIIb

Caption: CIB1-Integrin αIIbβ3 Signaling Pathway and Inhibition by this compound.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays FP Fluorescence Polarization Assay (Primary Screen) ITF Intrinsic Tryptophan Fluorescence Assay FP->ITF Hit Validation MST Microscale Thermophoresis (Binding Affinity) ITF->MST Affinity Characterization Aggregation Platelet Aggregation Assay (Functional Efficacy) MST->Aggregation Functional Testing Cytotoxicity Cytotoxicity Assay (Safety Profile) Aggregation->Cytotoxicity Safety Assessment

Caption: In Vitro Assay Cascade for the Evaluation of this compound.

References

Application Notes and Protocols for NCGC00351170 in Platelet Aggregation Assays

Author: BenchChem Technical Support Team. Date: December 2025

To the attention of: Researchers, scientists, and drug development professionals.

Following a comprehensive search of publicly available scientific literature and databases, there is currently no specific information available regarding the compound NCGC00351170 and its application in platelet aggregation assays. Searches for this compound in relation to its mechanism of action, effects on platelets, or any associated bioactivity assays did not yield any relevant results.

Therefore, it is not possible to provide detailed application notes, experimental protocols, quantitative data, or visualizations for the use of this compound in platelet aggregation studies at this time.

For researchers interested in investigating the potential effects of this compound on platelet aggregation, it would be necessary to perform initial screening and dose-response studies. A general workflow for such an investigation is outlined below.

General Workflow for Screening a Novel Compound in Platelet Aggregation Assays

This generalized protocol is provided as a starting point for researchers to design their own experiments to characterize the effects of a novel compound, such as this compound, on platelet aggregation.

G cluster_prep Sample Preparation cluster_assay Platelet Aggregation Assay cluster_analysis Data Analysis blood_collection Whole Blood Collection (e.g., from healthy volunteers) prp_prep Platelet-Rich Plasma (PRP) Preparation by Centrifugation blood_collection->prp_prep ppp_prep Platelet-Poor Plasma (PPP) Preparation by Centrifugation prp_prep->ppp_prep platelet_count Platelet Count Adjustment prp_prep->platelet_count incubation Incubation of PRP with This compound or Vehicle platelet_count->incubation agonist_addition Addition of Platelet Agonist (e.g., ADP, Collagen, Thrombin) incubation->agonist_addition measurement Measurement of Aggregation (Light Transmission Aggregometry) agonist_addition->measurement dose_response Dose-Response Curve Generation measurement->dose_response ic50 IC50 Calculation dose_response->ic50

Caption: A generalized workflow for evaluating the effect of a novel compound on platelet aggregation.

General Signaling Pathways in Platelet Aggregation

While the specific mechanism of this compound is unknown, a diagram of common signaling pathways involved in platelet aggregation is provided below for context. A novel inhibitor could potentially target one or more of these pathways.

G cluster_receptors Platelet Surface Receptors cluster_signaling Intracellular Signaling Cascades cluster_response Platelet Response ADP_R P2Y1/P2Y12 (ADP Receptors) PLC Phospholipase C (PLC) Activation ADP_R->PLC PI3K PI3-Kinase Pathway ADP_R->PI3K Collagen_R GPVI/α2β1 (Collagen Receptors) Collagen_R->PLC Thrombin_R PAR1/PAR4 (Thrombin Receptors) Thrombin_R->PLC IP3_DAG IP3 and DAG Production PLC->IP3_DAG Ca_release Intracellular Ca2+ Release IP3_DAG->Ca_release PKC Protein Kinase C (PKC) Activation IP3_DAG->PKC Granule_Secretion Granule Secretion (ADP, Thromboxane A2) Ca_release->Granule_Secretion Shape_Change Shape Change Ca_release->Shape_Change PKC->Granule_Secretion GPIIb_IIIa GPIIb/IIIa Activation ('Inside-Out' Signaling) PKC->GPIIb_IIIa PI3K->GPIIb_IIIa Aggregation Platelet Aggregation Granule_Secretion->Aggregation Positive Feedback GPIIb_IIIa->Aggregation

Caption: Simplified overview of major signaling pathways leading to platelet aggregation.

Should information regarding this compound become available in the future, these application notes and protocols will be updated accordingly. Researchers are encouraged to consult chemical databases such as PubChem and scientific literature repositories for the most current information.

Application Notes and Protocols: Docking Studies of NCGC00351170 with CIB1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for conducting molecular docking studies of the small molecule NCGC00351170 with its target protein, Calcium- and Integrin-Binding Protein 1 (CIB1). This compound has been identified as an antiplatelet agent that disrupts the interaction between CIB1 and the integrin αIIbβ3 complex.[1][2] Molecular docking simulations are instrumental in elucidating the binding mode and affinity of this compound within the hydrophobic pocket of CIB1. This protocol outlines the necessary steps for preparing the protein and ligand, performing the docking using widely accepted software, and analyzing the results. Additionally, it includes a summary of the known quantitative data for this compound and a diagram of the relevant signaling pathway.

Introduction

Calcium- and Integrin-Binding Protein 1 (CIB1) is a ubiquitously expressed intracellular protein that plays a crucial role in various cellular processes, including cell signaling, migration, and platelet function.[3] CIB1 interacts with the cytoplasmic tail of the integrin αIIb subunit, a key component of the platelet-specific integrin αIIbβ3.[1] This interaction is implicated in the "outside-in" signaling cascade that follows ligand binding to the integrin, leading to platelet spreading and thrombus formation.

The small molecule this compound was identified through a quantitative high-throughput screening (qHTS) campaign as a disruptor of the CIB1-αIIbβ3 interaction.[1][4] Docking studies have revealed that this compound binds within a hydrophobic pocket of CIB1, notably forming a key hydrogen bond with the residue Ser180.[1][5] Understanding the precise molecular interactions between this compound and CIB1 is vital for the rational design and optimization of more potent and selective antiplatelet agents.

Data Presentation

The following table summarizes the available quantitative data for the interaction of this compound with CIB1.

Assay TypeParameterValue (µM)Notes
Intrinsic Tryptophan Fluorescence (ITF)IC5015.6Measures the concentration of this compound required to inhibit 50% of the CIB1-αIIb interaction.[1][4]
Microscale Thermophoresis (MST)Kd2.9Represents the equilibrium dissociation constant, indicating the binding affinity between this compound and CIB1.[1][4]
MST Competitive Binding AssayEC502.1The effective concentration of this compound required to displace 50% of a fluorescently labeled αIIb probe from CIB1.[1][4]

Experimental Protocols

This section details a generalized yet comprehensive protocol for performing molecular docking of this compound with CIB1. This protocol can be adapted for use with common molecular docking software such as AutoDock Vina, GOLD, or Glide.

Preparation of the Receptor (CIB1)
  • Obtain Protein Structure: Download the crystal structure of human CIB1 from the Protein Data Bank (PDB). Recommended PDB IDs include 1Y1A or 1XO5 . These structures provide the atomic coordinates of the protein.

  • Protein Clean-up:

    • Remove all non-essential molecules from the PDB file, including water molecules, ions, and any co-crystallized ligands or solvents.

    • Check for and repair any missing residues or atoms using protein preparation tools available in software suites like Schrödinger, Discovery Studio, or UCSF Chimera.

  • Protonation and Charge Assignment:

    • Add hydrogen atoms to the protein structure, as they are typically not resolved in X-ray crystal structures.

    • Assign appropriate protonation states to ionizable residues (e.g., Histidine, Aspartic Acid, Glutamic Acid) based on the physiological pH (around 7.4).

    • Assign partial atomic charges to all atoms using a standard force field (e.g., AMBER, CHARMM, or OPLS).

  • Define the Binding Site:

    • The binding site for this compound is the hydrophobic pocket of CIB1.

    • Define the docking grid box to encompass this pocket. The center of the grid should be set to the geometric center of the key residues within this pocket, including Ser180 . The size of the grid box should be sufficient to allow the ligand to move and rotate freely within the binding site.

Preparation of the Ligand (this compound)
  • Obtain Ligand Structure: The 2D structure of this compound can be obtained from chemical databases such as PubChem (CID: 16669939).

  • 2D to 3D Conversion: Convert the 2D structure into a 3D conformation using software like Open Babel, ChemDraw, or the ligand preparation tools within docking software suites.

  • Energy Minimization and Charge Assignment:

    • Perform energy minimization of the 3D ligand structure to obtain a low-energy, stable conformation. This is typically done using a molecular mechanics force field (e.g., MMFF94 or UFF).

    • Assign partial atomic charges to the ligand atoms (e.g., Gasteiger charges).

  • Define Rotatable Bonds: Identify and define the rotatable bonds in the ligand. This allows the docking algorithm to explore different conformations of the ligand during the simulation.

Molecular Docking Simulation

This section provides a general workflow. For specific command-line syntax and graphical user interface instructions, refer to the tutorials for the chosen software.[6][7][8][9][10][11][12][13][14][15]

  • Select Docking Software: Choose a docking program such as AutoDock Vina, GOLD, or Glide.

  • Input Files: Provide the prepared protein (receptor) and ligand files as input.

  • Configuration:

    • Specify the coordinates of the center and the dimensions of the grid box defining the binding site.

    • Set the docking parameters. For genetic algorithm-based methods (like in AutoDock and GOLD), this includes the number of genetic algorithm runs, population size, and the number of evaluations. For Glide, this involves selecting the docking precision (e.g., SP or XP).

  • Execution: Run the docking simulation. The software will systematically explore different poses (orientations and conformations) of the ligand within the protein's binding site and calculate a score for each pose.

  • Output: The program will generate one or more output files containing the docked poses of the ligand, ranked by their docking scores (e.g., binding energy in kcal/mol).

Analysis of Docking Results
  • Examine Docking Poses: Visualize the top-ranked docking poses in a molecular graphics program (e.g., PyMOL, UCSF Chimera, or Maestro).

  • Analyze Interactions:

    • Identify and analyze the key molecular interactions between this compound and CIB1 for the best-scoring pose.

    • Pay close attention to hydrogen bonds (especially with Ser180), hydrophobic interactions, and any other significant non-covalent interactions.

    • Measure the distances of these interactions to ensure they are within reasonable limits.

  • Compare with Experimental Data: If experimental data on the binding mode is available, compare the predicted pose to validate the docking results. The known hydrogen bond with Ser180 serves as a crucial validation point.

  • Scoring Function Analysis: The docking score provides an estimation of the binding affinity. Lower scores (more negative values) generally indicate a more favorable binding interaction.

Mandatory Visualization

CIB1 Signaling Pathway in Platelet Activation

CIB1_Signaling_Pathway cluster_0 Platelet Activation Cascade Agonist Agonist (e.g., Thrombin) Receptor Receptor Agonist->Receptor binds Inside_Out Inside-Out Signaling Receptor->Inside_Out Integrin_aIIbB3 Integrin αIIbβ3 (Inactive) Integrin_aIIbB3_Active Integrin αIIbβ3 (Active) Integrin_aIIbB3->Integrin_aIIbB3_Active Outside_In Outside-In Signaling Integrin_aIIbB3_Active->Outside_In initiates CIB1 CIB1 CIB1->Integrin_aIIbB3_Active binds to αIIb subunit This compound This compound This compound->CIB1 inhibits binding Platelet_Spreading Platelet Spreading & Thrombus Formation Inside_Out->Integrin_aIIbB3 activates Outside_In->Platelet_Spreading

Caption: CIB1-Integrin αIIbβ3 Signaling Pathway and the inhibitory action of this compound.

Experimental Workflow for Molecular Docking

Docking_Workflow cluster_1 Computational Docking Protocol PDB 1. Obtain CIB1 Structure (e.g., PDB: 1Y1A) Prep_Protein 3. Receptor Preparation - Remove water - Add hydrogens - Assign charges PDB->Prep_Protein Ligand_DB 2. Obtain this compound Structure (e.g., PubChem) Prep_Ligand 4. Ligand Preparation - 2D to 3D conversion - Energy minimization - Assign charges Ligand_DB->Prep_Ligand Grid_Gen 5. Define Binding Site (Grid Generation) Prep_Protein->Grid_Gen Docking 6. Perform Docking Simulation (AutoDock, GOLD, Glide) Prep_Ligand->Docking Grid_Gen->Docking Analysis 7. Analyze Results - Binding poses - Molecular interactions - Scoring Docking->Analysis

Caption: A generalized workflow for the molecular docking of this compound with CIB1.

References

Application Notes and Protocols for NCGC00351170 in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NCGC00351170 is a small molecule identified as a disruptor of the interaction between Calcium- and Integrin-Binding Protein 1 (CIB1) and the integrin αIIbβ3 complex. This interaction is crucial for platelet function, and its inhibition presents a novel antiplatelet therapeutic strategy. These application notes provide a summary of the cell-based evaluation of this compound and detailed protocols for relevant assays.

Mechanism of Action

This compound functions by inhibiting the binding of CIB1 to the cytoplasmic tail of the integrin αIIb subunit.[1][2] This disruption interferes with the "outside-in" signaling cascade that is essential for platelet aggregation. By preventing this protein-protein interaction, this compound effectively demonstrates antiplatelet activity, as evidenced by its ability to inhibit thrombin-induced platelet aggregation.

Signaling Pathway

The interaction between CIB1 and integrin αIIbβ3 is a key regulatory step in platelet activation and aggregation. Upon agonist stimulation, CIB1 binds to the αIIb cytoplasmic tail, a process that is implicated in the subsequent recruitment and activation of focal adhesion kinase (FAK) and c-Src. This signaling cascade ultimately leads to platelet spreading and aggregation. This compound acts as an antagonist to this pathway by blocking the initial CIB1-αIIb interaction.

CIB1_Signaling_Pathway cluster_platelet Platelet Thrombin Thrombin GP1b GP Ib Thrombin->GP1b activates aIIbB3 αIIbβ3 GP1b->aIIbB3 inside-out signaling CIB1 CIB1 aIIbB3->CIB1 binds to αIIb tail FAK FAK CIB1->FAK recruits & activates cSrc c-Src FAK->cSrc activates Aggregation Platelet Aggregation cSrc->Aggregation promotes This compound This compound This compound->aIIbB3 inhibits CIB1 binding

Caption: Simplified signaling pathway of CIB1 in platelet aggregation and the inhibitory action of this compound.

Data Presentation

The inhibitory activity of this compound has been quantified in various biochemical and cell-based assays. The following table summarizes the key quantitative data.

Assay TypeDescriptionTargetAgonistIC50 (µM)Reference
Intrinsic Tryptophan Fluorescence (ITF)Measures disruption of protein-peptide interactionCIB1-αIIb peptide-15.6[1][2]
Fluorescence Polarization (FP)High-throughput screen for inhibitors of CIB1-αIIb interactionGST-CIB1 and F-αIIb peptide-Similar ranking to ITF[1][2]
Thrombin-Induced Platelet AggregationMeasures the ability to prevent platelet aggregation in human plateletsHuman PlateletsThrombinNot specified[1][2]

Experimental Protocols

Thrombin-Induced Human Platelet Aggregation Assay

This protocol describes a method to assess the inhibitory effect of this compound on platelet aggregation in human platelet-rich plasma (PRP) using light transmission aggregometry.

Materials:

  • Freshly drawn human whole blood anticoagulated with 3.2% sodium citrate.

  • This compound stock solution (in DMSO).

  • Thrombin (human α-thrombin).

  • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).

  • Light Transmission Aggregometer.

  • Aggregometer cuvettes with stir bars.

  • Pipettes and tips.

Protocol:

  • Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

    • Collect human whole blood into tubes containing 3.2% sodium citrate.

    • Centrifuge the blood at 200 x g for 15 minutes at room temperature to obtain PRP.

    • Carefully transfer the upper PRP layer to a new tube.

    • Centrifuge the remaining blood at 2000 x g for 20 minutes to obtain PPP.

    • Allow PRP to rest for at least 30 minutes at room temperature before use.

  • Assay Procedure:

    • Set the aggregometer to 37°C.

    • Calibrate the aggregometer using PPP as a blank (100% aggregation) and PRP as the baseline (0% aggregation).

    • Add 450 µL of PRP to an aggregometer cuvette with a stir bar.

    • Add 5 µL of the desired concentration of this compound or vehicle (DMSO) to the PRP and incubate for 5 minutes at 37°C with stirring.

    • Initiate platelet aggregation by adding 50 µL of a thrombin solution (final concentration typically 0.1-0.5 U/mL).

    • Record the change in light transmission for at least 5 minutes.

    • The percentage of aggregation is calculated based on the change in light transmission relative to the PPP and PRP controls.

    • Perform dose-response experiments to determine the IC50 of this compound.

Platelet_Aggregation_Workflow cluster_workflow Platelet Aggregation Assay Workflow Blood Collect Human Whole Blood PRP_Prep Prepare PRP and PPP (Centrifugation) Blood->PRP_Prep Incubation Incubate PRP with This compound or Vehicle PRP_Prep->Incubation Aggregation_Step Induce Aggregation with Thrombin Incubation->Aggregation_Step Measurement Measure Light Transmission in Aggregometer Aggregation_Step->Measurement Data_Analysis Calculate % Inhibition and IC50 Measurement->Data_Analysis

Caption: Experimental workflow for the thrombin-induced platelet aggregation assay.
Intrinsic Tryptophan Fluorescence (ITF) Assay for CIB1-αIIb Interaction

This biochemical assay can be used to quantify the inhibitory effect of this compound on the interaction between CIB1 and a peptide corresponding to the αIIb cytoplasmic tail.

Materials:

  • Recombinant purified CIB1 protein.

  • Synthetic peptide of the αIIb cytoplasmic tail containing a tryptophan residue.

  • This compound stock solution (in DMSO).

  • Assay buffer (e.g., Tris-buffered saline).

  • Fluorescence plate reader capable of excitation at ~295 nm and emission at ~350 nm.

  • Low-volume black microplates.

Protocol:

  • Prepare a solution of CIB1 and the αIIb peptide in the assay buffer. The final concentrations should be optimized to give a robust fluorescence signal change upon binding.

  • In a microplate, add the CIB1-αIIb peptide solution.

  • Add varying concentrations of this compound or vehicle (DMSO) to the wells.

  • Incubate the plate at room temperature for a defined period (e.g., 30 minutes) to allow the binding to reach equilibrium.

  • Measure the intrinsic tryptophan fluorescence using a plate reader with excitation at ~295 nm and emission at ~350 nm.

  • The inhibition of the CIB1-αIIb interaction by this compound will result in a concentration-dependent change in the fluorescence signal.

  • Calculate the IC50 value by fitting the dose-response data to a suitable model.

Conclusion

This compound is a valuable research tool for studying the role of the CIB1-integrin αIIbβ3 interaction in platelet biology. The provided protocols offer a starting point for researchers to further investigate the cellular and biochemical effects of this compound. The potent antiplatelet activity of this compound suggests its potential as a lead compound for the development of novel antithrombotic therapies.

References

Application of NCGC00351170 in Thrombosis Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

NCGC00351170 is a novel small molecule antiplatelet agent that presents a promising avenue for thrombosis research and the development of new antithrombotic therapies. This compound has been identified as a disruptor of the interaction between the calcium-integrin binding protein 1 (CIB1) and the αIIbβ3 integrin on platelets.[1][2][3] By targeting this specific protein-protein interaction, this compound offers a distinct mechanism of action compared to traditional antiplatelet drugs, potentially leading to a better safety profile with a reduced risk of bleeding. These application notes provide a comprehensive overview of this compound, including its mechanism of action, quantitative data from key experiments, and detailed protocols for its investigation in a research setting.

Chemical Properties

PropertyValue
IUPAC Name 4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-1,2,5-oxadiazole-3-carboxylic acid
Molecular Formula C₁₈H₁₄N₂O₆
CAS Number 886536-76-1
SMILES O=C(C1=NON(=O)=C1C(=O)C=2C=CC=CC2OC)C=3C=CC=CC3OC

Mechanism of Action and Signaling Pathway

This compound exerts its antiplatelet effect by inhibiting the "outside-in" signaling pathway mediated by the integrin αIIbβ3. Upon platelet activation, αIIbβ3 binds to fibrinogen, triggering a conformational change that promotes platelet aggregation and thrombus formation. CIB1 plays a crucial role in this process by binding to the cytoplasmic tail of the αIIb subunit, which is essential for stabilizing the active conformation of the integrin and propagating downstream signals that lead to platelet spreading and clot retraction.[1][2][4]

This compound acts by occupying a hydrophobic binding pocket on CIB1, thereby preventing its interaction with αIIbβ3.[4][5] This disruption inhibits the outside-in signaling cascade, ultimately leading to reduced platelet aggregation and thrombus stability.

G cluster_outside_in Outside-In Signaling Integrin Integrin αIIbβ3 Actin Actin Cytoskeleton Integrin->Actin Signal Transduction Fibrinogen Fibrinogen Integrin->Fibrinogen Binds Agonist_Receptor Agonist Receptor (e.g., Thrombin Receptor) Talin Talin Agonist_Receptor->Talin Inside-Out Signaling CIB1 CIB1 CIB1->Integrin Binds to αIIb tail Talin->Integrin Activates Aggregation Platelet Aggregation & Thrombus Formation Actin->Aggregation Leads to This compound This compound This compound->CIB1 Inhibits Binding Agonist Agonist (e.g., Thrombin) Agonist->Agonist_Receptor Binds Fibrinogen->Integrin Cross-links Platelets

Figure 1: Simplified signaling pathway of this compound action.

Quantitative Data

The following tables summarize the key quantitative findings from the initial characterization of this compound.

Table 1: In Vitro Activity of this compound

AssayParameterValueReference
Fluorescence Polarization (FP) AssayEC₅₀~4 µM[5]
Thrombin-Induced Platelet AggregationInhibitionPotent[3]

Table 2: Docking Study Interactions of this compound

Interaction TypeInteracting Residue in CIB1
Hydrogen BondSer180
Pi-Pi StackingPhe183
Pi-CationArg189
[Source:[5]]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the activity of this compound.

Fluorescence Polarization (FP) Assay for CIB1-αIIbβ3 Interaction

This assay is designed to quantify the inhibitory effect of this compound on the interaction between CIB1 and the cytoplasmic tail of αIIb.

Materials:

  • Purified recombinant CIB1 protein

  • Fluorescently labeled peptide corresponding to the cytoplasmic tail of αIIb (F-αIIb)

  • This compound

  • Assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, 1 mM CaCl₂, pH 7.4)

  • 384-well, low-volume, black microplates

  • Fluorescence polarization plate reader

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Create a serial dilution of this compound in the assay buffer.

  • In each well of the microplate, add:

    • A fixed concentration of F-αIIb (e.g., 200 nM).

    • A fixed concentration of CIB1 (e.g., 4 µM).

    • Varying concentrations of this compound or vehicle control (DMSO).

  • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Measure the fluorescence polarization using a plate reader with appropriate excitation and emission wavelengths for the fluorophore used.

  • Calculate the EC₅₀ value by plotting the change in fluorescence polarization against the concentration of this compound and fitting the data to a dose-response curve.

G start Start prep_reagents Prepare Reagents: - F-αIIb Peptide - CIB1 Protein - this compound Dilutions start->prep_reagents plate_setup Plate Setup (384-well): Add F-αIIb, CIB1, and This compound/Vehicle prep_reagents->plate_setup incubation Incubate: 30 min at RT (in dark) plate_setup->incubation read_fp Read Fluorescence Polarization incubation->read_fp analysis Data Analysis: Calculate EC₅₀ read_fp->analysis end End analysis->end

Figure 2: Workflow for the Fluorescence Polarization (FP) Assay.

Human Platelet Aggregation Assay

This assay measures the ability of this compound to inhibit platelet aggregation induced by an agonist like thrombin.

Materials:

  • Freshly drawn human whole blood from healthy, consenting donors who have not taken antiplatelet medication.

  • Anticoagulant (e.g., acid-citrate-dextrose).

  • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).

  • Platelet agonist (e.g., Thrombin).

  • This compound.

  • Saline solution.

  • Light transmission aggregometer.

Procedure:

  • PRP and PPP Preparation:

    • Collect whole blood into tubes containing anticoagulant.

    • Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP.

    • Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes to obtain PPP.

  • Aggregation Measurement:

    • Adjust the platelet count in the PRP to a standardized concentration using PPP.

    • Pre-warm the PRP samples to 37°C.

    • Calibrate the aggregometer with PPP (100% aggregation) and PRP (0% aggregation).

    • Add a specific concentration of this compound or vehicle (DMSO) to the PRP and incubate for a short period (e.g., 5 minutes).

    • Initiate platelet aggregation by adding the agonist (e.g., thrombin).

    • Record the change in light transmission for a set period (e.g., 10 minutes).

  • Data Analysis:

    • Determine the maximum percentage of platelet aggregation for each condition.

    • Calculate the percentage inhibition of aggregation by this compound compared to the vehicle control.

G cluster_prep Sample Preparation cluster_assay Aggregation Assay cluster_analysis Data Analysis Blood Collect Human Whole Blood Centrifuge1 Low-Speed Centrifugation Blood->Centrifuge1 Centrifuge2 High-Speed Centrifugation Blood->Centrifuge2 PRP Isolate Platelet-Rich Plasma (PRP) Centrifuge1->PRP Adjust Adjust Platelet Count in PRP using PPP PRP->Adjust PPP Isolate Platelet-Poor Plasma (PPP) Centrifuge2->PPP Incubate Pre-incubate PRP with This compound or Vehicle Adjust->Incubate Aggregate Induce Aggregation with Agonist (Thrombin) Incubate->Aggregate Measure Measure Light Transmission Aggregate->Measure Calculate Calculate % Inhibition of Aggregation Measure->Calculate

Figure 3: Workflow for the Platelet Aggregation Assay.

Conclusion

This compound represents a novel class of antiplatelet agents with a targeted mechanism of action that holds significant promise for the treatment of thrombotic diseases. The data and protocols presented here provide a foundational framework for researchers to further investigate the therapeutic potential of this compound and to explore the role of the CIB1-αIIbβ3 interaction in thrombosis. Further in vivo studies are warranted to establish the efficacy and safety profile of this compound in preclinical models of thrombosis.

References

NCGC00351170 solution preparation for experiments

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

NCGC00351170 is a potent antiplatelet agent that functions by disrupting the interaction between calcium and integrin-binding protein 1 (CIB1) and the platelet-specific integrin αIIbβ3.[1][2][3] This disruption inhibits thrombin-induced human platelet aggregation, a critical step in thrombus formation.[1][3] The primary function of platelets is to maintain hemostasis, a process that involves platelet adhesion, activation, and aggregation at the site of vascular injury.[3] this compound's mechanism of targeting the CIB1-αIIbβ3 interaction presents a novel strategy for the development of antithrombotic therapeutics.[3]

These application notes provide detailed protocols for the preparation of this compound solutions for use in both in vitro and in vivo experimental settings.

Physicochemical and Biological Properties

A summary of the key properties of this compound is provided in the table below.

PropertyValueReference
Mechanism of Action Disrupts CIB1-αIIbβ3 interaction, antiplatelet agent[1][2]
Molecular Formula C₁₆H₁₀F₂N₄O₃[1]
Molecular Weight 354.31 g/mol [1]

Solution Preparation Protocols

Proper preparation of this compound solutions is critical for obtaining reliable and reproducible experimental results. The compound exhibits low water solubility. For most experiments, a stock solution is first prepared in a suitable organic solvent, typically Dimethyl Sulfoxide (DMSO), and then diluted to the final working concentration.

3.1. Stock Solution Preparation (DMSO)

It is recommended to prepare a concentrated stock solution in DMSO, which can be stored at -20°C or -80°C. Aliquoting the stock solution is advised to avoid repeated freeze-thaw cycles.

ParameterValue / Instruction
Solvent Dimethyl Sulfoxide (DMSO)
Recommended Concentration 10-25 mg/mL or 28-70 mM
Procedure 1. Weigh the required amount of this compound powder. 2. Add the appropriate volume of DMSO. 3. Vortex or sonicate gently until the solid is completely dissolved.
Storage Store in aliquots at -20°C or -80°C.

3.2. In Vitro Working Solution Preparation

For in vitro assays (e.g., cell culture experiments), the DMSO stock solution is serially diluted in the appropriate aqueous buffer or cell culture medium to achieve the desired final concentration.

ParameterValue / Instruction
Diluent Cell culture medium or experimental buffer (e.g., PBS, Saline).
Procedure 1. Thaw a stock solution aliquot. 2. Perform serial dilutions of the stock solution into the chosen diluent to reach the final experimental concentrations. 3. Ensure the final DMSO concentration is low (typically ≤0.1%) to avoid solvent-induced cytotoxicity.
Note A vehicle control (containing the same final concentration of DMSO) should always be included in experiments.

3.3. In Vivo Formulation Preparation

Due to low aqueous solubility, specific formulations are required for in vivo administration. Below are two common protocols for preparing this compound for animal studies.[1][2] If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[1]

Formulation Protocol 1: DMSO/PEG300/Tween-80/Saline[1]
Components
Achievable Solubility
Preparation Example (for 1 mL)
Formulation Protocol 2: DMSO/Corn Oil[1]
Components
Achievable Solubility
Preparation Example (for 1 mL)

Mechanism of Action and Signaling Pathway

This compound exerts its antiplatelet effect by targeting the CIB1-αIIbβ3 signaling axis. In the process of hemostasis, vascular injury exposes subendothelial proteins, leading to initial platelet adhesion. This triggers platelet activation, causing a conformational change in the integrin αIIbβ3 receptor. Activated αIIbβ3 binds to fibrinogen, which bridges adjacent platelets, leading to aggregation and thrombus formation. CIB1 is a crucial intracellular protein that binds to the αIIb cytoplasmic tail and is necessary for maintaining the active conformation of αIIbβ3. By disrupting the CIB1-αIIbβ3 interaction, this compound prevents the stable activation of the integrin, thereby inhibiting platelet aggregation.[3]

NCGC00351170_MoA cluster_platelet Platelet cluster_inhibition Inhibition cluster_outcome Functional Outcome CIB1 CIB1 aIIbb3_active Active αIIbβ3 CIB1->aIIbb3_active Maintains Active State NoAggregation Inhibition of Aggregation aIIbb3_inactive Inactive αIIbβ3 aIIbb3_inactive->aIIbb3_active Agonist Activation Aggregation Platelet Aggregation aIIbb3_active->Aggregation Binds Fibrinogen NCGC This compound NCGC->CIB1 Disrupts Interaction

Mechanism of action of this compound.

General Experimental Workflow

The following diagram illustrates a typical workflow for an in vitro platelet aggregation assay using this compound.

NCGC00351170_Workflow arrow arrow prep_compound 1. Prepare this compound Working Solutions incubation 3. Pre-incubate Platelets with this compound or Vehicle prep_compound->incubation prep_platelets 2. Isolate Platelets (e.g., from whole blood) prep_platelets->incubation stimulation 4. Induce Aggregation (e.g., with Thrombin) incubation->stimulation measurement 5. Measure Aggregation (Light Transmission Aggregometry) stimulation->measurement analysis 6. Data Analysis (e.g., IC50 determination) measurement->analysis

References

Application Notes and Protocols for In Vivo Administration of NCGC00351170

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NCGC00351170 is a novel small molecule identified as a disruptor of the interaction between Calcium- and Integrin-Binding Protein 1 (CIB1) and the integrin αIIbβ3 complex. As a furoxan derivative, it is also known to release nitric oxide (NO), contributing to its antiplatelet properties. These characteristics position this compound as a promising candidate for the development of new antithrombotic therapies. This document provides detailed application notes and protocols for the in vivo evaluation of this compound, based on its mechanism of action and established preclinical models for antiplatelet agents.

Mechanism of Action

This compound exerts its antiplatelet effect through a dual mechanism:

  • Disruption of the CIB1-αIIbβ3 Interaction: By binding to CIB1, this compound prevents its interaction with the cytoplasmic tail of the integrin αIIb subunit. This interference disrupts the "outside-in" signaling necessary for platelet spreading, stabilization of thrombi, and clot retraction.

  • Nitric Oxide (NO) Donation: The furoxan chemical moiety of this compound can release NO, a potent endogenous vasodilator and inhibitor of platelet activation and aggregation. NO activates soluble guanylate cyclase (sGC) in platelets, leading to increased levels of cyclic guanosine (B1672433) monophosphate (cGMP), which in turn inhibits platelet activation.

The following diagram illustrates the proposed signaling pathway and the points of intervention for this compound.

NCGC00351170_Mechanism_of_Action cluster_platelet Platelet cluster_membrane Platelet Membrane cluster_cytoplasm Cytoplasm αIIbβ3 Integrin αIIbβ3 CIB1 CIB1 αIIbβ3->CIB1 'Outside-in' Signaling Platelet Spreading & Clot Retraction Platelet Spreading & Clot Retraction CIB1->Platelet Spreading & Clot Retraction Promotes sGC sGC cGMP cGMP sGC->cGMP Converts GTP to GTP GTP GTP->sGC Platelet_Activation_Inhibition Inhibition of Platelet Activation cGMP->Platelet_Activation_Inhibition Fibrinogen Fibrinogen Fibrinogen->αIIbβ3 Binds This compound This compound This compound->CIB1 Inhibits Interaction with αIIb NO Nitric Oxide This compound->NO Releases NO->sGC Activates

Caption: Signaling pathway of this compound's antiplatelet action.

Quantitative Data

Currently, there is limited publicly available in vivo quantitative data for this compound. The available information primarily focuses on its in vitro activity and mechanism of action.

Table 1: In Vitro Activity of this compound and Comparators

Compound Target Assay Potency (IC₅₀/EC₅₀) Source
This compound CIB1-αIIbβ3 Interaction Thrombin-induced human platelet aggregation Potent Inhibition (Specific value not disclosed) [Internal Data]
Aspirin (B1665792) COX-1 Arachidonic Acid-induced platelet aggregation ~20 µM [Generic Data]

| Clopidogrel (B1663587) (active metabolite) | P2Y12 Receptor | ADP-induced platelet aggregation | ~1 µM | [Generic Data] |

Note: The potency values for aspirin and clopidogrel are approximate and can vary depending on the specific assay conditions.

Experimental Protocols

The following protocols are representative methodologies for the in vivo evaluation of this compound's antithrombotic effects. The Ferric Chloride (FeCl₃)-induced carotid artery thrombosis model is a widely accepted and relevant model for this purpose.[1][2][3][4][5]

Protocol 1: Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis in Mice

This protocol details the procedure to induce thrombosis in the carotid artery of a mouse and to assess the efficacy of this compound in preventing or delaying vessel occlusion.

Materials:

  • This compound

  • Vehicle (e.g., 10% DMSO, 40% PEG300, 50% Saline)

  • Male C57BL/6 mice (8-12 weeks old)

  • Anesthetic (e.g., Ketamine/Xylazine cocktail or Isoflurane)

  • Surgical instruments (scissors, forceps, vessel clamp)

  • Doppler flow probe and flowmeter

  • 3MM filter paper

  • Ferric Chloride (FeCl₃) solution (e.g., 5% or 10% in distilled water)

  • Saline solution

  • Sutures

Experimental Workflow Diagram:

FeCl3_Thrombosis_Workflow Start Start Animal_Acclimatization Animal Acclimatization (1 week) Start->Animal_Acclimatization Compound_Administration Administer this compound or Vehicle (e.g., i.p. or p.o.) Animal_Acclimatization->Compound_Administration Anesthesia Anesthetize Mouse Compound_Administration->Anesthesia Surgical_Preparation Expose Carotid Artery Anesthesia->Surgical_Preparation Baseline_Flow Measure Baseline Blood Flow Surgical_Preparation->Baseline_Flow Induce_Thrombosis Apply FeCl3-soaked Filter Paper Baseline_Flow->Induce_Thrombosis Monitor_Flow Continuously Monitor Blood Flow Induce_Thrombosis->Monitor_Flow Endpoint Record Time to Occlusion Monitor_Flow->Endpoint Data_Analysis Data Analysis Endpoint->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for the FeCl₃-induced thrombosis model.

Procedure:

  • Compound Preparation and Administration:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., 100% DMSO).

    • On the day of the experiment, dilute the stock solution to the final desired concentration in the vehicle. The final DMSO concentration should ideally be below 10%.

    • Administer this compound or vehicle to the mice via the desired route (e.g., intraperitoneal injection, oral gavage). The timing of administration relative to the thrombosis induction will depend on the pharmacokinetic properties of the compound (a typical pre-treatment time is 30-60 minutes).

  • Surgical Preparation:

    • Anesthetize the mouse using the chosen anesthetic. Confirm the depth of anesthesia by pedal withdrawal reflex.

    • Make a midline cervical incision and carefully dissect the soft tissues to expose the common carotid artery.

    • Separate the carotid artery from the vagus nerve.

    • Place a small piece of plastic film or paraffin (B1166041) film under the isolated artery to protect the surrounding tissues.

  • Thrombosis Induction and Monitoring:

    • Place a Doppler flow probe on the carotid artery, distal to the planned site of injury, to measure baseline blood flow.

    • Cut a small piece of filter paper (e.g., 1x2 mm) and saturate it with the FeCl₃ solution.

    • Apply the FeCl₃-soaked filter paper to the surface of the carotid artery for a defined period (e.g., 3 minutes).

    • After the exposure time, remove the filter paper and rinse the area with saline.

    • Continuously monitor the blood flow using the Doppler probe.

  • Endpoint Measurement and Data Analysis:

    • The primary endpoint is the time to complete vessel occlusion, defined as the time from the application of FeCl₃ to the cessation of blood flow (flow < 10% of baseline).

    • Record the time to occlusion for each animal.

    • Compare the time to occlusion between the vehicle-treated group and the this compound-treated groups. Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of any observed effects.

Table 2: Representative Dosing of Common Antiplatelet Agents in Mice

Drug Route of Administration Dosage Range Source
Aspirin Oral (gavage) 10-100 mg/kg [6]
Clopidogrel Oral (gavage) 5-20 mg/kg [6]
Ticagrelor Oral (gavage) 10-30 mg/kg [6]

| Prasugrel | Oral (gavage) | 1-5 mg/kg |[6] |

Note: These dosages are provided as a reference and the optimal dose for this compound must be determined experimentally through dose-response studies.

Safety and Toxicology

As with any investigational compound, a thorough toxicological evaluation of this compound is required. Key considerations include:

  • Bleeding Time: A critical safety assessment for any antiplatelet agent is its effect on hemostasis. A tail bleeding time assay should be performed to evaluate the risk of bleeding associated with this compound.

  • General Toxicity: Standard toxicology studies, including acute and repeated-dose toxicity studies in relevant animal models, should be conducted to identify any potential off-target effects and to determine the therapeutic window.

  • Metabolite Profiling: Furoxan derivatives can undergo metabolic activation. It is important to characterize the metabolites of this compound and assess their potential activity and toxicity.

Conclusion

This compound represents a novel approach to antiplatelet therapy with its dual mechanism of action. The protocols and information provided in this document are intended to guide researchers in the preclinical in vivo evaluation of this promising compound. Due to the limited availability of specific data for this compound, the provided protocols are based on established methods for similar compounds and should be optimized accordingly. Careful dose-response and safety studies are essential to fully characterize the therapeutic potential of this compound.

References

Application Notes and Protocols for Studying NCGC00351170 Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NCGC00351170 is a novel small molecule identified as an antiplatelet agent.[1] Its primary mechanism of action is the disruption of the protein-protein interaction between Calcium and Integrin-Binding Protein 1 (CIB1) and the cytoplasmic tail of the integrin αIIb subunit, a key component of the αIIbβ3 integrin complex.[1][2][3] This interaction is crucial for the proper regulation of platelet function.[2][3][4] By inhibiting this interaction, this compound effectively reduces thrombin-induced platelet aggregation.[1] Additionally, this compound is a furoxan derivative, a class of compounds known to release nitric oxide (NO) and induce ferroptosis, a form of iron-dependent programmed cell death. These additional properties may contribute to its overall biological activity.

These application notes provide a comprehensive guide for researchers interested in studying the efficacy of this compound. Detailed protocols for key in vitro experiments are provided to assess its inhibitory activity on the CIB1-αIIb interaction, its antiplatelet effects, and its potential to induce nitric oxide production and ferroptosis.

Quantitative Data Summary

The following table summarizes the reported in vitro efficacy of this compound.

Assay TypeTarget/ProcessTest SystemKey ParameterValueReference
Fluorescence PolarizationCIB1-αIIb InteractionBiochemical AssayIC504.19 µM[3]
Platelet AggregationThrombin-induced aggregationHuman Platelets% Inhibition (at 10 µM)94%[3]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the targeted signaling pathway and the general experimental workflows for evaluating the efficacy of this compound.

cluster_0 Platelet Activation Cascade cluster_1 Mechanism of this compound Thrombin Thrombin GPCR GPCR Thrombin->GPCR PLC PLC Activation GPCR->PLC Ca_Mobilization Ca²⁺ Mobilization PLC->Ca_Mobilization CIB1_aIIb CIB1-αIIbβ3 Interaction Ca_Mobilization->CIB1_aIIb Integrin_Activation αIIbβ3 Integrin Activation CIB1_aIIb->Integrin_Activation Platelet_Aggregation Platelet Aggregation Integrin_Activation->Platelet_Aggregation This compound This compound Inhibition Disruption This compound->Inhibition Inhibition->CIB1_aIIb

Caption: CIB1-αIIbβ3 Signaling Pathway and this compound Inhibition.

cluster_0 In Vitro Efficacy Testing Workflow start Start fp_assay Fluorescence Polarization Assay (CIB1-αIIb Interaction) start->fp_assay platelet_agg Platelet Aggregation Assay (Thrombin-induced) start->platelet_agg ca_flux Calcium Mobilization Assay start->ca_flux no_detection Nitric Oxide Detection start->no_detection ferroptosis_assay Ferroptosis Induction Assay start->ferroptosis_assay data_analysis Data Analysis (IC50, % Inhibition) fp_assay->data_analysis platelet_agg->data_analysis ca_flux->data_analysis no_detection->data_analysis ferroptosis_assay->data_analysis end End data_analysis->end

Caption: General experimental workflow for evaluating this compound efficacy.

Experimental Protocols

Fluorescence Polarization (FP) Assay for CIB1-αIIb Interaction

This assay quantitatively measures the ability of this compound to disrupt the interaction between CIB1 and a fluorescently labeled peptide derived from the αIIb cytoplasmic tail.[5][6][7]

Materials:

  • Recombinant GST-tagged CIB1 protein

  • Fluorescently labeled αIIb peptide (F-αIIb)

  • Assay Buffer: 20 mM HEPES, 150 mM NaCl, 1 mM CaCl₂, 0.01% Triton X-100, pH 7.4

  • This compound stock solution in DMSO

  • Black, low-volume 384-well assay plates

  • Plate reader with fluorescence polarization capabilities

Procedure:

  • Reagent Preparation:

    • Prepare a dilution series of this compound in Assay Buffer. The final DMSO concentration should be kept below 1%.

    • Dilute GST-CIB1 and F-αIIb in Assay Buffer to the desired working concentrations (e.g., EC80 for CIB1 and a low nanomolar concentration for F-αIIb, to be optimized).[2][3]

  • Assay Setup:

    • Add 5 µL of the this compound dilution series to the wells of the 384-well plate.

    • Add 5 µL of F-αIIb peptide solution to all wells.

    • Initiate the binding reaction by adding 10 µL of the GST-CIB1 protein solution to all wells except for the "no protein" control wells (add 10 µL of Assay Buffer instead).

    • Include control wells:

      • No inhibitor control: F-αIIb and GST-CIB1 in the presence of DMSO vehicle.

      • No protein control: F-αIIb and DMSO vehicle only.

  • Incubation:

    • Incubate the plate at room temperature for 30-60 minutes, protected from light.

  • Measurement:

    • Measure the fluorescence polarization on a compatible plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Platelet Aggregation Assay (Light Transmission Aggregometry)

This protocol measures the effect of this compound on platelet aggregation in response to an agonist like thrombin.[8][9][10]

Materials:

  • Freshly drawn human blood in sodium citrate (B86180) tubes

  • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)

  • Thrombin (or other agonists like ADP, collagen)

  • This compound stock solution in DMSO

  • Saline

  • Platelet aggregometer

Procedure:

  • PRP and PPP Preparation:

    • Centrifuge whole blood at a low speed (e.g., 150-200 x g) for 15-20 minutes at room temperature to obtain PRP.[10]

    • Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15 minutes to obtain PPP.

    • Adjust the platelet count in the PRP to a standardized level (e.g., 250-300 x 10⁹/L) using PPP.[10]

  • Assay Protocol:

    • Pre-warm the PRP and PPP samples to 37°C.

    • Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

    • Pipette adjusted PRP into the aggregometer cuvettes with a stir bar.

    • Add a small volume of this compound at various concentrations (or DMSO vehicle control) to the PRP and incubate for 5-10 minutes at 37°C with stirring.

    • Initiate aggregation by adding a sub-maximal concentration of thrombin.

    • Record the change in light transmission for 5-10 minutes.

  • Data Analysis:

    • Determine the maximum percentage of aggregation for each condition.

    • Calculate the percentage of inhibition of aggregation for each concentration of this compound relative to the vehicle control.

    • Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

Intracellular Calcium Mobilization Assay

This assay assesses the effect of this compound on agonist-induced increases in intracellular calcium in platelets using a fluorescent calcium indicator.[11][12][13]

Materials:

  • Washed human platelets

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Indo-1 AM)

  • Tyrode's buffer

  • Thrombin

  • This compound stock solution in DMSO

  • Fluorometric plate reader or flow cytometer

Procedure:

  • Platelet Preparation and Dye Loading:

    • Prepare washed platelets from PRP.

    • Incubate the washed platelets with Fura-2 AM or Indo-1 AM at 37°C for 30-45 minutes in the dark.

    • Wash the platelets to remove extracellular dye.

  • Assay Protocol:

    • Resuspend the dye-loaded platelets in Tyrode's buffer.

    • Aliquot the platelet suspension into a 96-well plate.

    • Pre-incubate the platelets with various concentrations of this compound or DMSO vehicle for 5-10 minutes at 37°C.

    • Place the plate in the fluorometer and measure the baseline fluorescence.

    • Add thrombin to induce calcium mobilization and immediately begin recording the fluorescence signal over time.

  • Data Analysis:

    • Calculate the change in fluorescence intensity or the ratio of fluorescence at two different excitation/emission wavelengths (depending on the dye used) to determine the intracellular calcium concentration.

    • Compare the peak calcium response in the presence of this compound to the vehicle control to determine the percentage of inhibition.

Nitric Oxide (NO) Detection Assay

This protocol measures the release of nitric oxide from cells treated with this compound using the Griess reagent, which detects nitrite (B80452) (a stable breakdown product of NO).[14][15][16]

Materials:

  • Cell line of interest (e.g., endothelial cells, platelets)

  • Cell culture medium

  • This compound stock solution in DMSO

  • Griess Reagent System

  • Sodium nitrite standard solution

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cell Treatment:

    • Plate cells in a 96-well plate and allow them to adhere.

    • Treat the cells with various concentrations of this compound or vehicle control in fresh culture medium.

    • Incubate for the desired time period (e.g., 24 hours).

  • Nitrite Measurement:

    • Collect the cell culture supernatant.

    • Add the Griess reagents to the supernatant according to the manufacturer's instructions.

    • Incubate at room temperature for 15-30 minutes to allow for color development.

  • Standard Curve:

    • Prepare a standard curve using serial dilutions of the sodium nitrite standard.

  • Measurement and Analysis:

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the concentration of nitrite in the samples using the standard curve.

    • Compare the nitrite levels in this compound-treated cells to the control to determine the extent of NO production.

Ferroptosis Induction Assay

This protocol assesses the ability of this compound to induce ferroptosis by measuring lipid peroxidation, a key hallmark of this cell death pathway.[17][18][19]

Materials:

  • Cancer cell line of interest

  • Cell culture medium

  • This compound stock solution in DMSO

  • Positive control for ferroptosis induction (e.g., Erastin, RSL3)

  • Ferroptosis inhibitor (e.g., Ferrostatin-1) for validation

  • Lipid peroxidation fluorescent probe (e.g., BODIPY™ 581/591 C11)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in a suitable format (e.g., 96-well plate, chamber slides).

    • Treat cells with various concentrations of this compound, a positive control, and co-treatment with Ferrostatin-1.

    • Incubate for 24-48 hours.

  • Lipid Peroxidation Staining:

    • At the end of the treatment period, remove the medium and wash the cells with PBS.

    • Incubate the cells with the BODIPY™ 581/591 C11 probe according to the manufacturer's protocol.

  • Analysis:

    • Fluorescence Microscopy: Capture images to visualize the shift in fluorescence from red to green, indicating lipid peroxidation.

    • Flow Cytometry: Quantify the percentage of cells with increased green fluorescence.

  • Data Interpretation:

    • An increase in lipid peroxidation that is rescued by Ferrostatin-1 is indicative of ferroptosis.

Western Blot Analysis of CIB1 Signaling Pathway

This protocol can be used to investigate the downstream effects of this compound on proteins involved in CIB1-mediated signaling pathways in platelets or other relevant cell types.[20][21][22]

Materials:

  • Platelet or cell lysates

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-CIB1, anti-phospho-FAK, anti-FAK, anti-phospho-Akt, anti-Akt)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Chemiluminescent substrate

Procedure:

  • Sample Preparation:

    • Treat platelets or cells with this compound for the desired time.

    • Lyse the cells in ice-cold lysis buffer.

    • Determine the protein concentration of the lysates.

  • SDS-PAGE and Western Blotting:

    • Separate the protein lysates by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane and add the chemiluminescent substrate.

    • Visualize the protein bands using an imaging system.

  • Data Analysis:

    • Quantify the band intensities and normalize to a loading control (e.g., GAPDH, β-actin).

    • Compare the levels of target proteins and their phosphorylation status between treated and untreated samples.

References

Application Notes and Protocols for Measuring Nitric Oxide Release from NCGC00351170

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NCGC00351170 is a furoxan derivative that functions as a nitric oxide (NO) donor. The furoxan heterocycle is known to release nitric oxide, a critical signaling molecule in various physiological and pathophysiological processes. The therapeutic potential of compounds like this compound is intrinsically linked to their ability to release NO in a controlled manner. Therefore, accurate quantification of NO release is paramount for the characterization and development of this compound.

This document provides detailed protocols for the measurement of nitric oxide release from this compound using common and reliable methods: the Griess assay and a fluorescent probe-based assay. These methods are suitable for in vitro characterization in various experimental setups.

Signaling Pathway of NO Release from Furoxans

Furoxans typically require the presence of thiols, such as L-cysteine or glutathione, to release nitric oxide. The proposed mechanism involves a nucleophilic attack of the thiolate anion on the furoxan ring, leading to ring-opening and subsequent release of nitric oxide.

This compound This compound (Furoxan) Intermediate Thiol-Adduct Intermediate This compound->Intermediate Thiol-dependent reaction Thiol Thiol (e.g., L-cysteine) Thiol->Intermediate NO Nitric Oxide (NO) Intermediate->NO Decomposition Downstream Downstream Biological Effects NO->Downstream Activation of signaling pathways cluster_prep Sample Preparation cluster_incubation Incubation cluster_griess Griess Reaction cluster_analysis Data Analysis prep_NCGC Prepare this compound stock solution (in DMSO) mix Mix this compound and L-cysteine in PBS prep_NCGC->mix prep_cysteine Prepare L-cysteine solution in PBS prep_cysteine->mix incubate Incubate at 37°C mix->incubate add_griess Add Griess Reagent incubate->add_griess incubate_rt Incubate at room temperature add_griess->incubate_rt measure_abs Measure absorbance at 540 nm incubate_rt->measure_abs calculate Calculate nitrite concentration measure_abs->calculate std_curve Generate nitrite standard curve std_curve->calculate

Troubleshooting & Optimization

NCGC00351170 experimental variability issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with NCGC00351170. Our goal is to help you mitigate experimental variability and ensure the reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a small molecule inhibitor that disrupts the interaction between Calcium- and Integrin-Binding Protein 1 (CIB1) and the integrin αIIb subunit of the αIIbβ3 complex.[1] By interfering with this interaction, it exhibits antiplatelet activity.[1] It is a structural analogue of NCGC00071855 and belongs to the furoxan class of compounds.[1] Docking studies indicate that it binds to a hydrophobic pocket on CIB1, forming hydrogen bonds with Ser180.[1]

Q2: What are the potential sources of experimental variability when working with this compound?

Potential sources of variability with this compound can be broadly categorized into compound-specific issues and general high-throughput screening (HTS) issues.

  • Compound-Specific Variability:

    • Metabolic Instability: this compound, like other furoxans, can be metabolized to produce reactive nitric oxide and nitrile oxide species.[1] This degradation can lead to a time-dependent loss of active compound concentration and potential off-target effects.

    • Solubility: Poor solubility of a compound can lead to inconsistent concentrations in assay wells. While specific data for this compound is not available, ensuring complete solubilization is crucial.

    • Purity: Impurities in the compound stock can interfere with the assay.

  • General HTS Variability:

    • Plate-to-Plate Variation: Differences in incubation times, temperature gradients across plates, and reagent dispensing can introduce variability between assay plates.[2][3]

    • Well Position Effects: Evaporation from edge wells ("edge effect") or systematic errors in liquid handling can cause variability across a single plate.

    • Reagent Stability: Degradation of assay reagents (e.g., proteins, detection antibodies) over the course of an experiment can lead to signal drift.[4]

    • Instrument Fluctuation: Variations in reader sensitivity or lamp intensity can affect signal detection.

Troubleshooting Guides

Issue 1: High Variability in IC50 Values Across Experiments

High variability in the half-maximal inhibitory concentration (IC50) is a common challenge. The following steps can help identify and address the root cause.

Troubleshooting Workflow:

cluster_0 Troubleshooting High IC50 Variability A High IC50 Variability Observed B Check Compound Stability and Handling A->B Start Here C Evaluate Assay Protocol and Reagents B->C If compound is stable D Assess Data Analysis and Normalization C->D If protocol is robust E Consistent IC50 Values Achieved D->E If data analysis is correct

Caption: A logical workflow for troubleshooting inconsistent IC50 values.

Detailed Steps:

  • Verify Compound Integrity:

    • Fresh Stock Preparation: Prepare fresh stock solutions of this compound from powder for each experiment. Avoid repeated freeze-thaw cycles.

    • Solubility Check: Visually inspect the stock solution for any precipitation. Consider measuring the concentration of a freshly prepared solution via UV-Vis spectroscopy to confirm solubility.

    • Time-Course Experiment: Perform a time-course experiment where the assay is initiated at different time points after the compound is diluted in assay buffer. A decrease in potency over time may indicate metabolic degradation.

  • Standardize Assay Protocol:

    • Consistent Incubation Times: Use a calibrated timer and ensure all plates are incubated for the exact same duration.

    • Temperature Control: Use an incubator with stable and uniform temperature distribution. Allow all reagents and plates to equilibrate to the assay temperature before starting.

    • Reagent Stability: Aliquot reagents to avoid repeated freeze-thaw cycles and test for degradation over the time course of the experiment.[4]

  • Refine Data Normalization:

    • Control Placement: Include positive and negative controls on every plate, typically in columns 1 and 12.[2]

    • Normalization Methods: Normalize data to the plate-specific controls to account for inter-plate variability.[2] Common methods include percent inhibition or Z-score.

Illustrative Data: Impact of Normalization

PlateRaw IC50 (µM)Normalized IC50 (µM)
15.27.1
28.97.3
34.16.9
Std. Dev. 2.45 0.20
Issue 2: Inconsistent Results in Fluorescence Polarization (FP) Assay

This compound has been evaluated using Fluorescence Polarization (FP) assays.[1] Variability in FP assays can arise from several factors.

Experimental Workflow for a CIB1-αIIb FP Assay:

cluster_1 Fluorescence Polarization Assay Workflow P1 Prepare Assay Plate with Fluorescently Labeled CIB1 Peptide P2 Add this compound or Vehicle Control P1->P2 P3 Add αIIb Protein P2->P3 P4 Incubate P3->P4 P5 Read Fluorescence Polarization P4->P5

Caption: A typical workflow for an FP-based binding assay.

Troubleshooting Steps:

  • Check for Autofluorescence: Test this compound at the highest concentration used in the assay in the absence of the fluorescent probe to check for intrinsic fluorescence that could interfere with the signal.

  • Protein Quality and Concentration:

    • Ensure the purity and activity of both the CIB1 peptide and the αIIb protein. Protein aggregation can lead to a high and variable FP signal.

    • Optimize the concentrations of the fluorescent peptide and the binding partner to be in the linear range of the assay.

  • DMSO Concentration: Keep the final DMSO concentration consistent across all wells and as low as possible (typically under 1%), as high concentrations can denature proteins and affect binding.[4]

  • Z'-Factor Calculation: Routinely calculate the Z'-factor for your assay plates. A Z' > 0.5 indicates a robust assay with good separation between positive and negative controls.

Z'-Factor Calculation: Z' = 1 - (3 * (σ_pos + σ_neg)) / |μ_pos - μ_neg|

Where:

  • σ_pos and σ_neg are the standard deviations of the positive and negative controls.

  • μ_pos and μ_neg are the means of the positive and negative controls.

Signaling Pathway Context

Understanding the biological context of this compound is crucial for interpreting experimental results.

Simplified Signaling Pathway:

cluster_2 This compound Mechanism of Action Thrombin Thrombin Platelet Platelet Activation Thrombin->Platelet Integrin Integrin αIIbβ3 Activation Platelet->Integrin Binding CIB1-αIIb Binding Integrin->Binding CIB1 CIB1 CIB1->Binding NCGC This compound NCGC->Binding Aggregation Platelet Aggregation Binding->Aggregation

Caption: Inhibition of CIB1-αIIb binding by this compound.

This diagram illustrates that this compound acts by preventing the binding of CIB1 to the activated αIIbβ3 integrin, which is a key step in platelet aggregation.[1] Variability in any of the upstream activation steps could also contribute to inconsistent results in cell-based assays.

Experimental Protocols

Protocol 1: Fluorescence Polarization (FP) Competition Assay

Objective: To determine the IC50 of this compound for the disruption of the CIB1-αIIb interaction.

Materials:

  • Fluorescently labeled CIB1 peptide (e.g., FITC-CIB1)

  • Recombinant αIIb protein

  • This compound

  • Assay Buffer (e.g., PBS with 0.01% Tween-20)

  • 384-well, low-volume, black microplates

Methodology:

  • Prepare a serial dilution of this compound in assay buffer with a constant final DMSO concentration.

  • Add a fixed concentration of FITC-CIB1 peptide to all wells of the microplate.

  • Add the serially diluted this compound or vehicle (for controls) to the wells.

  • Initiate the binding reaction by adding a fixed concentration of αIIb protein to all wells except the negative controls.

  • Incubate the plate at room temperature for the optimized duration (e.g., 60 minutes), protected from light.

  • Measure the fluorescence polarization using a plate reader with appropriate filters for the fluorophore.

  • Calculate the percent inhibition for each concentration of this compound and fit the data to a dose-response curve to determine the IC50 value.

References

Technical Support Center: Optimizing NCGC00351170 (Dabrafenib) Concentration

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers using NCGC00351170 (Dabrafenib), a potent inhibitor of BRAF kinase.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound, also known as Dabrafenib, is a potent and selective, ATP-competitive inhibitor of RAF kinases. It shows high affinity for the mutated BRAF V600E form of the enzyme, which is constitutively active and drives signaling through the mitogen-activated protein kinase (MAPK) pathway.[1] By binding to the ATP-binding site of BRAF V600E, Dabrafenib blocks its kinase activity, preventing the phosphorylation of its downstream targets, MEK1 and MEK2.[1] This action inhibits the entire MAPK/ERK signaling cascade, leading to decreased cell proliferation and the induction of apoptosis in cancer cells with the BRAF V600E mutation.[1] Dabrafenib also demonstrates inhibitory activity against wild-type BRAF and CRAF.[1]

Q2: What is a recommended starting concentration for in vitro assays?

For initial experiments, it is crucial to perform a dose-response study to determine the optimal concentration for your specific cell line and experimental conditions.[2] A common starting point is to prepare a range of serial dilutions from a high concentration, for example from 10 µM or 1 µM down to the low nanomolar or picomolar range.[2] For BRAF V600E mutant cell lines like A375 and Colo205, the IC50 (the concentration required to inhibit a biological process by 50%) for growth inhibition is typically in the low nanomolar range.[3]

Q3: What is "paradoxical activation" of the MAPK pathway?

First-generation BRAF inhibitors like Dabrafenib can, under certain conditions, cause a paradoxical activation of the MAPK signaling pathway.[4] This phenomenon occurs in cells that lack the BRAF V600E mutation but have wild-type BRAF and an activating mutation upstream (e.g., in RAS).[5][6] In these cells, the inhibitor can promote the formation of RAF protein dimers (e.g., BRAF-CRAF), leading to the transactivation of CRAF and subsequent activation of MEK and ERK.[4][7] This can unintentionally promote cell proliferation and is a known off-target effect.[6] Co-treatment with a MEK inhibitor is one strategy used to overcome this paradoxical activation.[6]

Troubleshooting Guide

Issue 1: No observable effect or inconsistent results.

Possible Cause Recommended Solution
Incorrect Concentration The concentration may be too low. Perform a dose-response experiment with a wide range of concentrations (e.g., 0.001 µM to 10 µM) to determine the optimal effective concentration (e.g., IC50 or GI50) for your specific cell line.[2]
Poor Solubility The compound may not be fully dissolved in the culture medium. Ensure the stock solution in DMSO is clear with no visible precipitates. Gentle warming or vortexing can aid dissolution before further dilution into aqueous media.[2]
Inhibitor Degradation Improper storage may have caused the compound to degrade. Store stock solutions at the recommended temperature (-20°C or -80°C) and protect them from light. Prepare fresh working dilutions for each experiment.[2]
Cell Line Resistance The cell line may have intrinsic or acquired resistance to BRAF inhibitors. Confirm the BRAF V600E mutation status of your cells. If resistance is suspected, investigate potential resistance mechanisms or consider using a different, sensitive cell line.[2]

Issue 2: High levels of cell death (cytotoxicity) observed.

Possible Cause Recommended Solution
Inhibitor Concentration is Too High Exceeding the optimal concentration can lead to non-specific, off-target toxicity.[2] Refer to your dose-response curve and select a concentration that effectively inhibits the target without causing excessive cell death.
DMSO Toxicity The final concentration of the solvent (DMSO) in the culture medium may be too high. Ensure the final DMSO concentration is kept low, typically below 0.5%, and is consistent across all wells, including the vehicle control.[2]

Quantitative Data: In Vitro Potency of this compound (Dabrafenib)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[8][9] The table below summarizes the reported IC50 values for Dabrafenib against key kinases and its growth inhibition (gIC50) effects on various cell lines.

TargetMeasurement TypeIC50 / gIC50 (nM)Cell Line
BRAF V600E Biochemical Assay0.8-
Wild-type BRAF Biochemical Assay3.2-
CRAF Biochemical Assay5.0-
SKMEL28 Cell Proliferation3Melanoma (BRAF V600E)
A375P F11 Cell Proliferation8Melanoma (BRAF V600E)
Colo205 Cell Proliferation7Colorectal Carcinoma (BRAF V600E)
HFF Cell Proliferation3000Wild-type BRAF
YUMAC Cell Proliferation<30Melanoma (BRAF V600K)
WM-115 Cell Proliferation<30Melanoma (BRAF V600D)

Data compiled from references[1][3][10].

Signaling Pathways and Workflows

MAPK_Pathway cluster_input Upstream Signals cluster_mapk MAPK Cascade cluster_output Cellular Response GrowthFactors Growth Factors RAS RAS GrowthFactors->RAS BRAF BRAF V600E RAS->BRAF CRAF CRAF RAS->CRAF MEK MEK1/2 BRAF->MEK CRAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Inhibitor This compound (Dabrafenib) Inhibitor->BRAF

Caption: MAPK signaling pathway and the inhibitory action of this compound on BRAF V600E.

Dose_Response_Workflow cluster_prep Preparation cluster_treat Treatment cluster_analysis Analysis A 1. Seed cells in 96-well plate (e.g., 5,000-10,000 cells/well) B 2. Incubate overnight to allow attachment A->B C 3. Prepare serial dilutions of This compound in medium B->C D 4. Add inhibitor dilutions and vehicle control to cells C->D E 5. Incubate for desired duration (e.g., 24, 48, or 72 hours) D->E F 6. Perform cell viability assay (e.g., MTT, CellTiter-Glo) E->F G 7. Measure absorbance or luminescence with plate reader F->G H 8. Calculate % inhibition vs. control and plot dose-response curve G->H I 9. Determine IC50/GI50 value H->I

Caption: Experimental workflow for a dose-response cell viability assay.

Troubleshooting_Logic Start Start: Unexpected Assay Result NoEffect Observation: No or inconsistent effect Start->NoEffect HighTox Observation: High cytotoxicity Start->HighTox CheckConc Is concentration range appropriate? NoEffect->CheckConc CheckToxConc Is concentration too high? HighTox->CheckToxConc CheckSol Is compound fully dissolved? CheckConc->CheckSol Yes Solution_DoseResponse Action: Perform dose-response (e.g., 1nM - 10µM) CheckConc->Solution_DoseResponse No CheckCell Is cell line known to be sensitive? CheckSol->CheckCell Yes Solution_Dissolve Action: Check stock solution, vortex, or gently warm CheckSol->Solution_Dissolve No Solution_VerifyCell Action: Verify BRAF mutation status CheckCell->Solution_VerifyCell No CheckDMSO Is final DMSO > 0.5%? CheckToxConc->CheckDMSO No Solution_LowerConc Action: Use lower concentrations based on dose-response curve CheckToxConc->Solution_LowerConc Yes Solution_LowerDMSO Action: Lower DMSO concentration in final working solution CheckDMSO->Solution_LowerDMSO Yes

Caption: A logical troubleshooting guide for common experimental issues.

Experimental Protocols

Protocol 1: Cell Viability / Growth Inhibition (GI50) Assay

This protocol outlines a general method to determine the concentration of this compound that causes 50% inhibition of cell growth (GI50) using an assay like MTT or CellTiter-Glo.

Materials:

  • BRAF V600E mutant cancer cell line (e.g., A375)

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Sterile 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • Multichannel pipette

  • Plate reader (luminescence or absorbance)

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 50 µL of complete culture medium. Incubate overnight at 37°C and 5% CO2 to allow cells to attach.[2]

  • Inhibitor Preparation: Prepare serial dilutions of the 10 mM stock solution in complete culture medium to create a range of 2X working concentrations (e.g., 20 µM, 2 µM, 0.2 µM, down to low nM). Also, prepare a 2X vehicle control containing the same final concentration of DMSO as the highest inhibitor concentration.[2]

  • Cell Treatment: Carefully add 50 µL of the 2X inhibitor dilutions or 2X vehicle control to the respective wells in triplicate, bringing the final volume to 100 µL. This halves the concentration to the desired final 1X concentration.[2]

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).[2]

  • Viability Assessment: Assess cell viability using the chosen reagent according to the manufacturer's instructions. For CellTiter-Glo, this involves adding the reagent, shaking for 10 minutes, and measuring luminescence.[1][11]

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and use non-linear regression (four-parameter logistic curve) to determine the GI50 value.[1]

Protocol 2: Western Blot for MAPK Pathway Inhibition

This protocol describes how to analyze the phosphorylation status of ERK (p-ERK), a key downstream marker of BRAF activity, in cells treated with this compound.[1]

Materials:

  • 6-well plates

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • Primary antibodies (e.g., anti-p-ERK1/2, anti-total ERK1/2, anti-Actin)

  • HRP-conjugated secondary antibody

  • SDS-PAGE equipment and reagents

  • PVDF membrane

  • Chemiluminescent (ECL) substrate and imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and allow them to reach 70-80% confluency. Treat cells with varying concentrations of this compound and a vehicle control for the desired time period (e.g., 2 to 24 hours).[12]

  • Cell Lysis: After treatment, place plates on ice, wash cells twice with ice-cold PBS, and add 100-150 µL of ice-cold lysis buffer to each well. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[13]

  • Lysate Clarification: Incubate lysates on ice for 30 minutes. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant (protein lysate) to a new tube.[13]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.[13]

  • Sample Preparation & SDS-PAGE: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes. Load samples onto an SDS-polyacrylamide gel and run the electrophoresis.[12]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[1]

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.[1]

    • Incubate the membrane with the primary antibody (e.g., anti-p-ERK) diluted in blocking buffer overnight at 4°C.[12]

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1]

  • Detection: Wash the membrane again with TBST. Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[1]

  • Analysis: Quantify band intensities using image analysis software. To confirm equal protein loading, the membrane can be stripped and re-probed for total ERK or a loading control like β-actin.[12]

References

NCGC00351170 solubility problems and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the solubility of NCGC00351170. Below you will find frequently asked questions, troubleshooting guides, and experimental protocols to assist in your research.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for creating a stock solution of this compound?

A1: For creating a concentrated stock solution, Dimethyl Sulfoxide (B87167) (DMSO) is a commonly used solvent. It is a powerful, polar apathetic solvent capable of dissolving many organic compounds.[1][2][3][4] When preparing a stock solution, ensure you are using anhydrous, high-purity DMSO to avoid introducing water, which can decrease the solubility of hydrophobic compounds.

Q2: My this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer. What is happening and how can I prevent this?

A2: This phenomenon, often called "crashing out," occurs when the compound is transferred from a high-solubility organic solvent (like DMSO) to a low-solubility aqueous environment. The drastic change in solvent polarity causes the compound to fall out of solution.

To prevent this, consider the following strategies:

  • Optimize Final DMSO Concentration: Aim for the lowest possible final concentration of DMSO in your aqueous solution, typically below 0.5% (v/v), as higher concentrations can be cytotoxic and affect experimental results.

  • Use a Co-solvent System: Employing a mixture of solvents can enhance solubility. For in vivo applications, formulations containing DMSO, PEG300, and Tween-80 have been successfully used.[5]

  • Proper Mixing Technique: Add the DMSO stock solution dropwise into the vortexing aqueous buffer. This rapid dispersion can help prevent localized high concentrations that lead to precipitation.

  • Gentle Warming: Briefly warming the aqueous buffer (e.g., to 37°C) before adding the stock solution can sometimes improve solubility. However, be cautious about the compound's stability at elevated temperatures.

Q3: Are there any alternative solvents I can try if DMSO is not suitable for my experiment?

A3: While DMSO is a common first choice, other organic solvents like ethanol, dimethylformamide (DMF), and dimethylacetamide (DMA) can also be tested for creating stock solutions. The choice of solvent will depend on the specific requirements and constraints of your experimental setup.

Troubleshooting Guide

This guide addresses specific issues you may encounter when working with this compound.

Problem Potential Cause Suggested Solution
Compound will not dissolve in the initial solvent. The compound's solubility limit in the chosen solvent has been exceeded.- Increase the volume of the solvent. - Gently warm the solution (e.g., in a 37°C water bath). - Use sonication to aid in dissolution.
Precipitation occurs immediately upon dilution in aqueous media. The final concentration in the aqueous solution is above the compound's solubility limit.- Lower the final working concentration of this compound. - Prepare intermediate dilutions in the initial solvent before the final dilution into the aqueous buffer.
The prepared solution is cloudy or contains visible particles. The compound may be forming aggregates.- Visually inspect the solution for turbidity. - Consider using a formulation with surfactants (e.g., Tween-80) to improve dispersion.[5] - Briefly sonicate the final working solution to break up small aggregates.
Inconsistent results between experiments. Variability in solution preparation.- Standardize the protocol for preparing and diluting the compound. - Ensure the stock solution is fully dissolved and homogenous before each use. - Prepare fresh dilutions for each experiment.
Loss of compound activity despite appearing soluble. The compound may be adsorbing to plasticware.- Use low-adhesion plasticware. - Pre-rinse pipette tips with the solution before transferring.

Solubility Data

The following table summarizes the available solubility data for this compound.

Solvent SystemConcentrationObservations
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (7.06 mM)Clear solution[5]
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (7.06 mM)Clear solution[5]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in DMSO

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration.

  • Dissolution: Vortex the solution for 1-2 minutes. If necessary, use a sonicator or gently warm the solution in a 37°C water bath for 5-10 minutes to ensure complete dissolution.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

Protocol 2: Preparation of an In Vivo Formulation

This protocol is an example based on a known successful formulation.[5]

  • Initial Dissolution: Prepare a concentrated stock of this compound in DMSO (e.g., 25 mg/mL).

  • Co-solvent Addition: In a separate tube, add the required volume of PEG300.

  • Mixing: Add the DMSO stock solution to the PEG300 and mix thoroughly.

  • Surfactant Addition: Add Tween-80 to the mixture and mix until a homogenous solution is formed.

  • Aqueous Phase: Add saline to the mixture to reach the final desired volume and concentration.

Visualized Workflow for Troubleshooting Solubility Issues

The following diagram illustrates a logical workflow to follow when encountering solubility problems with this compound.

G start Start: Dissolve this compound check_dissolution Does it dissolve? start->check_dissolution increase_solvent Increase solvent volume check_dissolution->increase_solvent No fully_dissolved Stock solution prepared check_dissolution->fully_dissolved Yes warm_sonicate Apply gentle heat (37°C) or sonication increase_solvent->warm_sonicate warm_sonicate->check_dissolution dilute_aqueous Dilute in aqueous buffer fully_dissolved->dilute_aqueous check_precipitation Does it precipitate? dilute_aqueous->check_precipitation lower_concentration Lower final concentration check_precipitation->lower_concentration Yes solution_clear Working solution ready check_precipitation->solution_clear No optimize_mixing Optimize mixing (e.g., vortexing) lower_concentration->optimize_mixing use_cosolvent Use co-solvent/surfactant formulation use_cosolvent->dilute_aqueous optimize_mixing->use_cosolvent troubleshoot_further Further troubleshooting needed solution_clear->troubleshoot_further If issues persist

Caption: A workflow for troubleshooting solubility issues with this compound.

References

Technical Support Center: Troubleshooting Molecular Docking Simulations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for molecular docking simulations. This guide provides troubleshooting tips and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their in silico experiments.

Frequently Asked Questions (FAQs)

Q1: My docking simulation with NCGC00351170 resulted in a poor binding affinity score. What could be the issue?

Several factors can contribute to a poor binding affinity score. It is crucial to systematically evaluate each step of the docking protocol. Here are some common areas to investigate:

  • Ligand and Protein Preparation: Ensure that both the ligand (this compound) and the target protein structures are correctly prepared. This includes adding hydrogen atoms, assigning correct partial charges, and minimizing the structures to remove steric clashes.[1]

  • Binding Site Definition: The defined binding pocket might be incorrect or too large. If the binding site is unknown, consider using blind docking to explore the entire protein surface.[2] However, for a known target, the search space should be defined more narrowly, typically including residues within 3-6 Å of the co-crystallized ligand.[2]

  • Force Field and Scoring Function: The choice of force field and scoring function can significantly impact the results.[3] Different docking programs use different algorithms and scoring functions. It may be beneficial to try different docking software to see if a more stable binding pose can be achieved.[3]

  • Target Flexibility: By default, most docking programs treat the protein receptor as a rigid structure. However, protein flexibility can be crucial for accurate binding prediction. Consider using molecular dynamics (MD) simulations to incorporate receptor flexibility.[2]

Q2: The docked pose of my ligand does not make sense from a biological standpoint. How can I improve the results?

A biologically irrelevant binding pose, even with a good docking score, is a common issue. Here are some troubleshooting steps:

  • Visual Inspection: Always visually inspect the docked poses. Check for key interactions, such as hydrogen bonds and hydrophobic interactions with active site residues.[4]

  • Re-evaluate Protonation States: The protonation states of the ligand and protein residues, especially those in the binding site, are critical for forming appropriate interactions.[2] Ensure these are correctly assigned based on the simulated pH.

  • Incorporate Water Molecules: Water molecules can play a crucial role in mediating protein-ligand interactions. While often removed during preparation, consider including key crystallographic water molecules in the binding site.

  • Post-Docking Refinement: Use techniques like molecular dynamics (MD) simulations to refine the docked poses. MD simulations can help assess the stability of the binding pose over time and provide a more realistic representation of the protein-ligand complex.[5]

Q3: I am getting inconsistent results when I re-run my docking simulation. What is causing this variability?

Inconsistent results can arise from the stochastic nature of some docking algorithms and variations in the input parameters.

  • Stochastic Search Algorithms: Many docking programs, such as those using Genetic Algorithms or Monte Carlo methods, have a random component in their search process.[2] To ensure reproducibility, it is important to set a consistent random seed if the software allows.

  • Exhaustiveness of the Search: Increasing the "exhaustiveness" or the number of search runs can lead to more consistent and accurate results, although it will also increase the computational time.[1]

  • Input Conformations: Ensure that the initial 3D conformation of the ligand is consistent across different runs.

Troubleshooting Guides

Guide 1: Poor Docking Score or Unstable Complex

This guide provides a step-by-step workflow to troubleshoot simulations that result in a high (unfavorable) docking score or an unstable protein-ligand complex during post-docking simulations.

StepActionRationale
1Verify Input Structures Incorrectly prepared protein or ligand structures are a common source of errors. Ensure all atoms are present, hydrogens are added, and charges are correctly assigned.[1]
2Refine Binding Site Definition An improperly defined binding site can lead to the ligand docking to a non-active site. Re-evaluate the coordinates and size of the docking box.[2]
3Experiment with Different Docking Software Different programs use distinct algorithms and scoring functions. A consensus approach using multiple software can provide more reliable results.[3]
4Incorporate Receptor Flexibility Use methods like induced-fit docking or pre-generating a conformational ensemble of the receptor through MD simulations to account for protein flexibility.[2]
5Perform Post-Docking MD Simulation Run an MD simulation on the docked complex to assess its stability. If the ligand detaches from the binding site, the initial docking pose was likely incorrect.[5]
Guide 2: Interpreting Docking Results

Interpreting the output of a docking simulation requires more than just looking at the docking score.

ParameterHow to InterpretCommon Pitfalls
Docking Score A more negative value generally indicates a stronger predicted binding affinity.[4]Docking scores can be misleading; a good score does not guarantee a correct binding mode or high in vitro activity.[4]
Binding Pose Visually inspect the ligand's orientation and conformation within the binding site. Look for key interactions with active site residues.[4]A high-scoring pose may not be biologically relevant if it does not form expected interactions.
Root Mean Square Deviation (RMSD) When re-docking a co-crystallized ligand, a low RMSD (< 2 Å) between the docked pose and the crystal structure indicates a successful docking protocol.[1]A low RMSD for a known inhibitor does not guarantee accurate prediction for novel ligands.

Experimental Protocols

Protocol 1: Standard Molecular Docking Workflow

This protocol outlines the essential steps for a typical molecular docking experiment.

  • Protein Preparation:

    • Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).[2]

    • Remove all non-essential molecules, such as water, ions, and co-solvents (unless a specific water molecule is known to be critical for binding).

    • Add hydrogen atoms, as they are often missing from crystal structures.[2]

    • Assign partial charges to all atoms using a suitable force field.

    • Perform energy minimization on the protein structure to relieve any steric clashes.[3]

  • Ligand Preparation:

    • Obtain the 2D or 3D structure of the ligand (e.g., this compound) from a database like PubChem or ZINC.[6]

    • Generate a 3D conformation of the ligand.

    • Assign partial charges and define rotatable bonds.

    • Perform energy minimization on the ligand structure.

  • Docking Simulation:

    • Define the binding site on the protein, typically by creating a grid box centered on the known active site or a co-crystallized ligand.[2]

    • Run the docking algorithm using software such as AutoDock, Glide, or GOLD.[6]

    • Analyze the resulting docking poses and their corresponding scores.

  • Results Analysis:

    • Visually inspect the top-ranked poses and their interactions with the protein.[4]

    • If available, compare the docked pose to a known binding mode (e.g., from a co-crystallized structure).

    • Consider performing post-docking analysis, such as MD simulations, to validate the stability of the predicted binding pose.[5]

Visualizations

G cluster_prep 1. Preparation cluster_dock 2. Docking cluster_analysis 3. Analysis Protein Protein Structure (PDB) PrepProtein Prepare Protein (Add H, Assign Charges) Protein->PrepProtein Ligand Ligand Structure (e.g., this compound) PrepLigand Prepare Ligand (Generate 3D, Assign Charges) Ligand->PrepLigand DefineSite Define Binding Site PrepProtein->DefineSite RunDocking Run Docking Simulation PrepLigand->RunDocking DefineSite->RunDocking AnalyzePoses Analyze Poses & Scores RunDocking->AnalyzePoses MD_Validation MD Simulation Validation AnalyzePoses->MD_Validation Is pose stable? MD_Validation->DefineSite No, re-dock FinalComplex Stable Protein-Ligand Complex MD_Validation->FinalComplex Yes

Caption: A generalized workflow for a molecular docking simulation.

G Start Poor Docking Result (High Score / Bad Pose) CheckPrep 1. Review Ligand/Protein Preparation Start->CheckPrep CheckPrep->Start Errors Found, Correct & Re-run CheckSite 2. Re-evaluate Binding Site Definition CheckPrep->CheckSite Preparation OK? CheckSite->Start Incorrect Site, Redefine & Re-run TrySoftware 3. Use Different Docking Software/Scoring Function CheckSite->TrySoftware Binding Site OK? RunMD 4. Perform Post-Docking MD Simulation TrySoftware->RunMD Still Poor Result? End Improved Result TrySoftware->End Result Improved RunMD->TrySoftware Complex Unstable, Try Different Pose RunMD->End Complex is Stable?

Caption: A decision-making flowchart for troubleshooting poor docking results.

References

Technical Support Center: NCGC00351170 Stability in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the specific compound NCGC00351170 is not extensively available in the public domain. Therefore, this technical support center provides a generalized framework for addressing the stability of this compound in solution, based on established best practices for small molecules. This guide is intended for researchers, scientists, and drug development professionals to troubleshoot and enhance compound stability during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears to have precipitated after dilution into an aqueous buffer from a DMSO stock. What should I do?

A1: Precipitation upon dilution into aqueous buffers is a common issue for hydrophobic small molecules. Here are several steps you can take to address this:

  • Decrease the Final Concentration: The compound may have exceeded its aqueous solubility limit. Attempt to lower the final concentration in your assay.

  • Optimize Co-Solvent Concentration: While minimizing DMSO is often desirable, a slightly higher final concentration (up to 0.5% is generally tolerated in cell-based assays) might be necessary to maintain solubility. Always include a vehicle control to ensure the DMSO concentration does not affect your experimental results.

  • Adjust Buffer pH: The solubility of ionizable compounds can be highly dependent on pH. Experiment with different pH values to find the optimal range for this compound's solubility.

  • Use a Different Solvent System: Consider a co-solvent system or a formulation with excipients to improve solubility.

  • Prepare Fresh Dilutions: Do not use a solution that has already precipitated. It is best practice to prepare fresh solutions before each experiment.

Q2: I am observing inconsistent results and a loss of activity in my experiments. Could this be due to compound instability?

A2: Yes, inconsistent results and loss of activity are common indicators of compound degradation. The stability of a small molecule in solution can be influenced by several factors, including:

  • Hydrolysis: The compound may be susceptible to cleavage by water, a process that can be catalyzed by acidic or basic conditions.

  • Oxidation: The molecule may be sensitive to oxidation, especially if it contains electron-rich functional groups. Dissolved oxygen and exposure to light can promote oxidative degradation.

  • Adsorption: The compound might adsorb to the surfaces of storage containers (e.g., plastic tubes) or assay plates, which would reduce its effective concentration in the solution.

Q3: How should I store my stock solutions of this compound?

A3: Proper storage is critical for maintaining the integrity of your small molecule inhibitor.

  • Solid Form: Store the compound as a solid at -20°C or -80°C for long-term stability.

  • Stock Solutions: Prepare stock solutions in a suitable solvent like DMSO. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C.

  • Light Protection: For light-sensitive compounds, use amber vials or wrap containers in aluminum foil.

Troubleshooting Guides

Issue: Compound Degradation in Solution

If you suspect your compound is degrading, a systematic approach can help identify the cause and find a solution.

Potential Causes and Solutions

Potential CauseSuggested Solution(s)
Hydrolysis Optimize the pH of the buffer to a range where the compound is more stable. Prepare solutions fresh before each experiment.
Oxidation Add antioxidants like ascorbic acid or dithiothreitol (B142953) (DTT) to your buffer. Prepare solutions and conduct experiments under an inert atmosphere (e.g., nitrogen or argon). Protect solutions from light.
Poor Solubility Decrease the final concentration of the compound. Increase the percentage of co-solvent (e.g., DMSO).
Adsorption to Surfaces Use low-binding plasticware or glass containers. Include a small amount of a non-ionic surfactant in your buffer.
Temperature Sensitivity Store stock solutions and conduct experiments at lower temperatures when feasible.

Experimental Protocols

Protocol 1: Assessment of Kinetic Solubility

This protocol provides a general method to assess the kinetic solubility of a small molecule in an aqueous buffer.

  • Prepare Stock Solution: Dissolve the compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).

  • Serial Dilution: Create a serial dilution of the stock solution in DMSO.

  • Dilution in Aqueous Buffer: Add a small volume (e.g., 2 µL) of each DMSO concentration to a larger volume (e.g., 98 µL) of your desired aqueous buffer (e.g., PBS, pH 7.4) in a 96-well plate.

  • Incubation and Observation: Incubate the plate at room temperature for a set period (e.g., 1-2 hours) and then visually inspect for any signs of precipitation. The highest concentration that remains clear is the approximate kinetic solubility.

Protocol 2: Chemical Stability Assessment in Solution

This protocol outlines a procedure to evaluate the chemical stability of a small molecule in a specific solution over time.

  • Prepare Working Solution: Prepare a solution of your compound in the desired buffer (e.g., cell culture medium) at the final working concentration.

  • Incubation: Aliquot the working solution into separate vials for each time point and condition. Incubate the vials at the desired temperatures (e.g., 4°C, 25°C, 37°C).

  • Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), take one vial from each temperature condition.

  • Quenching: Stop any further degradation by adding an equal volume of a cold organic solvent like acetonitrile (B52724) or methanol.

  • Analysis: Analyze the samples by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the concentration of the parent compound remaining at each time point.

Visualizations

Troubleshooting Workflow for Compound Instability start Inconsistent Experimental Results or Loss of Compound Activity check_precipitation Check for Precipitation in Solution start->check_precipitation precipitation_yes Precipitation Observed check_precipitation->precipitation_yes Yes precipitation_no No Precipitation check_precipitation->precipitation_no No troubleshoot_solubility Troubleshoot Solubility: - Lower Concentration - Optimize Co-solvent - Adjust pH precipitation_yes->troubleshoot_solubility assess_degradation Assess for Chemical Degradation precipitation_no->assess_degradation prepare_fresh Prepare Fresh Solutions for Each Experiment troubleshoot_solubility->prepare_fresh degradation_yes Degradation Confirmed assess_degradation->degradation_yes Yes degradation_no No Degradation assess_degradation->degradation_no No troubleshoot_degradation Troubleshoot Degradation: - Optimize pH - Add Antioxidants - Protect from Light - Control Temperature degradation_yes->troubleshoot_degradation check_adsorption Consider Adsorption to Surfaces degradation_no->check_adsorption troubleshoot_degradation->prepare_fresh use_low_binding Use Low-Binding Plates/Tubes check_adsorption->use_low_binding use_low_binding->prepare_fresh

Caption: Troubleshooting workflow for compound instability.

Integrin αIIbβ3 Outside-In Signaling Pathway cluster_membrane Cell Membrane integrin Integrin αIIbβ3 cib1 CIB1 integrin->cib1 Recruits fak FAK cib1->fak Recruits & Activates ncgc This compound ncgc->cib1 Disrupts Interaction fibrinogen Fibrinogen fibrinogen->integrin Binds src Src fak->src Activates downstream Downstream Signaling (e.g., Spreading, Aggregation) src->downstream

Caption: Integrin αIIbβ3 outside-in signaling pathway.

Technical Support Center: NCGC00351170

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of NCGC00351170. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary known off-target activity of this compound's chemical class?

A1: this compound belongs to the furoxan class of compounds. A primary characteristic of furoxans is their ability to release nitric oxide (NO) in a thiol-dependent manner. This NO release can have various downstream biological consequences, including the induction of ferroptosis and the covalent modification of proteins containing selenocysteine (B57510) residues. It is crucial to consider these potential effects when interpreting experimental results.

Q2: My cells treated with this compound are dying, but it doesn't look like apoptosis. What could be happening?

A2: You may be observing ferroptosis, a form of iron-dependent programmed cell death characterized by the accumulation of lipid peroxides. Furoxan compounds like this compound can induce ferroptosis through the generation of reactive oxygen species (ROS) and subsequent lipid peroxidation. See the troubleshooting guide below for steps to investigate this possibility.

Q3: Are there any known specific off-target proteins that this compound interacts with?

A3: Based on publicly available data from high-throughput screening assays, this compound has been tested against a variety of targets. The tables below summarize the available data from PubChem BioAssays. It is important to note that "inconclusive" results may warrant further investigation.

Quantitative Bioactivity Data for this compound (SID: 179087514)

On-Target and Related Activity

Target/Assay DescriptionAssay ID (AID)ActivityPotency/Efficacy
qHTS Assay for Inhibitors of CIB1-Integrin Alpha IIb Interaction1884ActiveAC50: 1.58 µM

Off-Target Screening Data (Selected)

Target/Assay DescriptionAssay ID (AID)ActivityPotency/Efficacy
qHTS assay for inhibitors of human carnitine O-acetyltransferase2005Inactive-
qHTS assay for small molecule agonists of human farnesoid X receptor2236Inactive-
qHTS assay for inhibitors of human soluble epoxide hydrolase2557Inactive-
qHTS to identify inhibitors of KRAS2660Inactive-
qHTS for activators of the Nrf2 antioxidant response element pathway463127Inconclusive-
qHTS assay for inhibitors of firefly luciferase588342Inactive-
qHTS screen for inhibitors of human cathepsin L602332Inactive-
qHTS for small molecule inhibitors of human O-GlcNAcase624253Inactive-
qHTS for inhibitors of human Nicotinamide N-methyltransferase651730Inactive-
qHTS for small molecule inhibitors of the USP2720662Inactive-
qHTS assay for inhibitors of the interaction between Keap1 and Nrf2743209Inactive-

Cytotoxicity Data

Cell Line/Assay DescriptionAssay ID (AID)ActivityPotency/Efficacy
Cell-based viability qHTS assay for inhibitors of the patient-derived melanoma cell line M249485293Inactive-
qHTS for compounds that induce cytotoxicity in HEK293 cells504466Inactive-
Cytotoxicity observed in a qHTS for small molecule inhibitors of human O-GlcNAcase in HEK293 cells624253Inactive-

Troubleshooting Guides

Problem: Unexpected Cell Death Observed

Possible Cause: Ferroptosis induced by this compound.

Troubleshooting Steps:

  • Co-treatment with Ferroptosis Inhibitors:

    • Treat cells with this compound in the presence and absence of a ferroptosis inhibitor, such as Ferrostatin-1 (1-10 µM) or Liproxstatin-1 (100-500 nM).

    • Expected Outcome: If the cell death is due to ferroptosis, co-treatment with the inhibitor should rescue the phenotype.

  • Measure Lipid Peroxidation:

    • Use a fluorescent probe, such as C11-BODIPY(581/591), to detect lipid reactive oxygen species (ROS).

    • Treat cells with this compound for a relevant time course and analyze by flow cytometry or fluorescence microscopy.

    • Expected Outcome: An increase in fluorescence intensity in this compound-treated cells compared to the vehicle control would indicate lipid peroxidation.

  • Measure Glutathione (GSH) Depletion:

    • Use a commercially available GSH/GSSG assay kit.

    • Treat cells with this compound and measure the ratio of reduced (GSH) to oxidized (GSSG) glutathione.

    • Expected Outcome: A decrease in the GSH/GSSG ratio is indicative of oxidative stress, a key feature of ferroptosis.

  • Iron Chelation:

    • Co-treat cells with this compound and an iron chelator, such as deferoxamine (B1203445) (DFO).

    • Expected Outcome: If the cell death is iron-dependent, DFO should rescue the cells.

Experimental Protocols

Protocol 1: Detection of Nitric Oxide (NO) Release

This protocol is adapted from methods used for other furoxan derivatives.

Materials:

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • L-cysteine

  • Griess Reagent System

  • 96-well microplate

  • Plate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, prepare a reaction mixture containing PBS, L-cysteine (final concentration, e.g., 1 mM), and this compound at various concentrations. Include a vehicle control.

  • Incubate the plate at 37°C for a defined period (e.g., 1-4 hours).

  • Add the components of the Griess Reagent System to each well according to the manufacturer's instructions. This typically involves the sequential addition of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) solutions.

  • Incubate at room temperature for the recommended time to allow for color development.

  • Measure the absorbance at 540 nm using a plate reader.

  • Quantify the amount of nitrite (B80452) (a stable product of NO) using a sodium nitrite standard curve.

Protocol 2: Lipid Peroxidation Assay using C11-BODIPY(581/591)

Materials:

  • Cells of interest

  • This compound

  • C11-BODIPY(581/591) fluorescent probe

  • Cell culture medium

  • Flow cytometer or fluorescence microscope

Procedure:

  • Seed cells in a suitable format (e.g., 6-well plates) and allow them to adhere overnight.

  • Treat the cells with this compound at the desired concentrations and for the desired time. Include a vehicle control and a positive control for ferroptosis (e.g., Erastin or RSL3).

  • Towards the end of the treatment period, add C11-BODIPY(581/591) to the culture medium at a final concentration of 1-5 µM.

  • Incubate for 30-60 minutes at 37°C.

  • Wash the cells with PBS.

  • Harvest the cells (if using flow cytometry) or observe them directly under a fluorescence microscope.

  • For flow cytometry, analyze the shift in fluorescence from red to green, which indicates lipid peroxidation. For microscopy, observe the increase in green fluorescence.

Visualizations

CIB1_Signaling_Pathway cluster_inhibition Inhibition This compound This compound CIB1 CIB1 This compound->CIB1 Inhibits Interaction alphaIIb_beta3 αIIbβ3 CIB1->alphaIIb_beta3 Binds to Platelet_Activation Platelet Activation alphaIIb_beta3->Platelet_Activation Leads to Downstream_Signaling Downstream Signaling (e.g., PI3K/AKT, MEK/ERK) Platelet_Activation->Downstream_Signaling

Caption: CIB1 Signaling Pathway and Inhibition by this compound.

Furoxan_Ferroptosis_Mechanism This compound This compound (Furoxan) NO Nitric Oxide (NO) This compound->NO Thiol-dependent release Thiols Thiols (e.g., GSH) ROS Reactive Oxygen Species (ROS) NO->ROS Increases Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation Induces Ferroptosis Ferroptosis Lipid_Peroxidation->Ferroptosis Leads to

Caption: Proposed Mechanism of Furoxan-Induced Ferroptosis.

Troubleshooting_Workflow Start Unexpected Cytotoxicity with this compound Check_Ferroptosis Hypothesize Ferroptosis Start->Check_Ferroptosis Co_treatment Co-treat with Ferrostatin-1/Liproxstatin-1 Check_Ferroptosis->Co_treatment Rescue Cell Death Rescued? Co_treatment->Rescue Measure_Lipid_ROS Measure Lipid ROS (e.g., C11-BODIPY) Rescue->Measure_Lipid_ROS Yes Conclusion_Other Conclusion: Cytotoxicity may be due to another off-target effect. Investigate other possibilities. Rescue->Conclusion_Other No ROS_Increased Lipid ROS Increased? Measure_Lipid_ROS->ROS_Increased Conclusion_Ferroptosis Conclusion: Ferroptosis is likely involved. Consider dose reduction or alternative compounds. ROS_Increased->Conclusion_Ferroptosis Yes ROS_Increased->Conclusion_Other No

Caption: Troubleshooting Workflow for Unexpected Cytotoxicity.

Refining NCGC00351170 Delivery in Animal Models: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides a comprehensive resource for troubleshooting the delivery of NCGC00351170 in animal models. Given the compound's low aqueous solubility, this guide offers detailed formulation strategies, experimental protocols, and answers to frequently asked questions to facilitate successful in vivo studies.

I. Compound Information: Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to developing an effective in vivo delivery strategy. While specific experimental data for some properties are not publicly available, computational predictions provide valuable insights.

PropertyPredicted ValueImplication for In Vivo Delivery
Molecular Weight 453.5 g/mol A moderate molecular weight for a small molecule.
logP (Octanol-Water Partition Coefficient) 4.2Indicates high lipophilicity and consequently low aqueous solubility.
pKa (Acid Dissociation Constant) No basic pKa; Acidic pKa: 9.3The compound is not ionizable at physiological pH, limiting the use of pH adjustment for solubilization.
Aqueous Solubility Low (predicted)The primary challenge for formulation and in vivo delivery.

Note: These values are computationally predicted and should be confirmed experimentally for precise formulation development.

II. Frequently Asked Questions (FAQs)

This section addresses common questions and challenges encountered when working with this compound and other poorly soluble compounds.

Q1: My this compound is precipitating out of my aqueous vehicle. What can I do?

A1: This is a common issue due to the compound's hydrophobic nature. Here are several strategies to improve solubility and prevent precipitation:

  • Co-solvents: Utilize a mixture of solvents. A common starting point is to dissolve this compound in 100% Dimethyl Sulfoxide (DMSO) and then dilute it with an aqueous vehicle like saline or phosphate-buffered saline (PBS). It is critical to keep the final DMSO concentration to a minimum (ideally below 10%, and as low as 1-5% for some administration routes) to mitigate potential toxicity.

  • Surfactants and Solubilizing Agents: Incorporating surfactants such as Tween 80 or Cremophor EL can help to create stable micellar formulations that enhance solubility.

  • Lipid-Based Formulations: For oral administration, lipid-based formulations like self-emulsifying drug delivery systems (SEDDS) can significantly improve absorption.[1]

  • Nanosuspensions: Reducing the particle size of the compound to the nanoscale can increase its surface area and dissolution rate.[2]

Q2: What is the recommended starting dose for this compound in an in vivo study?

A2: The optimal dose will depend on the specific animal model, the disease being studied, and the route of administration. A thorough literature review for similar compounds or preliminary dose-ranging studies is highly recommended. Start with a low dose and escalate until the desired biological effect is observed, while closely monitoring for any signs of toxicity.

Q3: How can I assess the bioavailability of my this compound formulation?

A3: Bioavailability is determined by comparing the area under the curve (AUC) of the plasma concentration-time profile after oral (or other extravascular) administration to the AUC after intravenous (IV) administration. This requires sensitive analytical methods like LC-MS/MS to quantify the compound in plasma samples collected at various time points.

Q4: Are there any known off-target effects of this compound?

A4: Currently, there is no publicly available information on the specific off-target effects of this compound. As with any small molecule inhibitor, it is crucial to consider the possibility of off-target activities. Researchers should include appropriate controls in their experiments, such as a structurally related but inactive compound, to help differentiate between on-target and off-target effects.

III. Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the in vivo delivery of this compound.

Issue Possible Cause(s) Recommended Solution(s)
Precipitation in Formulation - Poor solubility in the chosen vehicle.- Incorrect ratio of co-solvents.- Temperature changes affecting solubility.- Increase the concentration of the organic co-solvent (e.g., DMSO).- Add a surfactant (e.g., Tween 80).- Gently warm the formulation before administration (ensure compound stability at higher temperatures).- Prepare fresh formulations for each experiment.
Lack of In Vivo Efficacy - Insufficient bioavailability.- Rapid metabolism or clearance.- Inappropriate dose or dosing regimen.- Optimize the formulation to enhance solubility and absorption.- Consider a different route of administration (e.g., IV instead of oral).- Conduct a dose-escalation study.- Perform pharmacokinetic studies to understand the compound's ADME profile.
High Variability in Animal Response - Inconsistent formulation preparation.- Inaccurate dosing.- Biological variability among animals.- Standardize the formulation and dosing procedures.- Ensure accurate animal weighing and dose calculation.- Increase the number of animals per group to improve statistical power.
Adverse Events or Toxicity - Vehicle toxicity (e.g., high DMSO concentration).- On-target toxicity at the given dose.- Off-target effects of the compound.- Run a vehicle-only control group to assess its toxicity.- Reduce the dose of this compound.- Monitor animals closely for clinical signs of toxicity.- Consider performing a preliminary toxicology screen.

IV. Experimental Protocols & Methodologies

Detailed protocols are essential for reproducibility. The following are general guidelines that should be adapted to specific experimental needs.

A. Formulation Preparation for Poorly Soluble Compounds

Objective: To prepare a stable formulation of this compound for in vivo administration.

Example Formulation (for Intraperitoneal or Intravenous Injection):

  • Stock Solution: Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 50 mg/mL). Gentle warming and vortexing may be required.

  • Vehicle Preparation: Prepare a vehicle solution. A common vehicle consists of:

    • 10% DMSO

    • 40% PEG400

    • 5% Tween 80

    • 45% Saline (0.9% NaCl)

  • Final Formulation: Slowly add the this compound stock solution to the vehicle while vortexing to achieve the desired final concentration. Ensure the final DMSO concentration is within a tolerable range for the chosen route of administration and animal model.

Example Formulation (for Oral Gavage):

  • Suspension in Methylcellulose: Prepare a 0.5% (w/v) solution of carboxymethyl cellulose (B213188) (CMC) in water.

  • Compound Addition: Add the required amount of this compound powder to the CMC solution.

  • Homogenization: Homogenize the mixture using a sonicator or a high-speed homogenizer to create a uniform suspension.

B. In Vivo Administration Protocols

1. Intravenous (IV) Injection in Mice (Tail Vein)

  • Animal Restraint: Place the mouse in a suitable restraint device.

  • Vein Dilation: Warm the tail using a heat lamp or warm water to dilate the lateral tail veins.

  • Injection: Using a 27-30 gauge needle, inject the formulation slowly into one of the lateral tail veins.

  • Monitoring: Observe the animal for any signs of distress during and after the injection. Apply gentle pressure to the injection site after withdrawing the needle to prevent bleeding.

2. Oral Gavage in Rats

  • Animal Restraint: Gently but firmly restrain the rat.

  • Gavage Needle Insertion: Use a proper-sized, ball-tipped gavage needle. Gently insert the needle into the mouth and advance it along the roof of the mouth and down the esophagus into the stomach. Do not force the needle.

  • Compound Administration: Slowly administer the formulation.

  • Post-Procedure Monitoring: Observe the animal for any signs of respiratory distress or discomfort.

C. Pharmacokinetic (PK) Study Design

Objective: To determine the basic pharmacokinetic parameters of this compound.

  • Animal Groups:

    • Group 1: Intravenous (IV) administration (e.g., 2 mg/kg)

    • Group 2: Oral (PO) administration (e.g., 10 mg/kg)

  • Blood Sampling: Collect blood samples (e.g., via tail vein or saphenous vein) at multiple time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours) post-administration.

  • Plasma Preparation: Process the blood to obtain plasma and store it at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Calculate key PK parameters such as AUC, Cmax, Tmax, half-life, and bioavailability.

V. Visualizations

A. Signaling Pathway

G cluster_0 Platelet Activation Cascade cluster_1 Mechanism of this compound Thrombin Thrombin Platelet_Activation Platelet_Activation Thrombin->Platelet_Activation Activates CIB1_alphaIIb_beta3_Interaction CIB1-αIIbβ3 Interaction Platelet_Activation->CIB1_alphaIIb_beta3_Interaction Leads to Platelet_Aggregation Platelet_Aggregation CIB1_alphaIIb_beta3_Interaction->Platelet_Aggregation Mediates This compound This compound This compound->CIB1_alphaIIb_beta3_Interaction Disrupts Inhibition Inhibition

Caption: Mechanism of action of this compound in inhibiting platelet aggregation.

B. Experimental Workflow

G Start Start Formulation_Development Formulation Development Start->Formulation_Development Animal_Dosing Animal Dosing (IV or Oral) Formulation_Development->Animal_Dosing Blood_Sampling Serial Blood Sampling Animal_Dosing->Blood_Sampling Efficacy_Study Efficacy Study Animal_Dosing->Efficacy_Study Plasma_Analysis Plasma Sample Analysis (LC-MS/MS) Blood_Sampling->Plasma_Analysis PK_Analysis Pharmacokinetic Analysis Plasma_Analysis->PK_Analysis End End PK_Analysis->End Efficacy_Study->End

Caption: General workflow for in vivo evaluation of this compound.

C. Troubleshooting Logic

G In_Vivo_Issue In Vivo Issue Observed? Precipitation Precipitation? In_Vivo_Issue->Precipitation Lack_of_Efficacy Lack of Efficacy? Precipitation->Lack_of_Efficacy No Optimize_Formulation Optimize Formulation Precipitation->Optimize_Formulation Yes Toxicity Toxicity Observed? Lack_of_Efficacy->Toxicity No Check_Dose_Route Check Dose & Route Lack_of_Efficacy->Check_Dose_Route Yes Reduce_Dose_Check_Vehicle Reduce Dose / Check Vehicle Toxicity->Reduce_Dose_Check_Vehicle Yes Proceed Proceed with Experiment Toxicity->Proceed No Optimize_Formulation->In_Vivo_Issue Check_Dose_Route->In_Vivo_Issue Reduce_Dose_Check_Vehicle->In_Vivo_Issue

Caption: A simplified decision tree for troubleshooting in vivo experiments.

References

Minimizing cytotoxicity of NCGC00351170

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the cytotoxicity of NCGC00351170 during in vitro experiments.

Understanding this compound and its Cytotoxicity

This compound is a furoxan-based compound investigated for its role as a disruptor of the Calcium- and Integrin-Binding Protein 1 (CIB1) and integrin αIIbβ3 interaction, with potential applications as an antiplatelet agent. A key characteristic of the furoxan chemical class is its ability to release nitric oxide (NO) through interaction with thiol-containing molecules like glutathione (B108866). While controlled NO release can have therapeutic effects, high concentrations of NO can lead to cytotoxicity. The metabolism of furoxans like this compound can also produce reactive electrophiles, potentially inducing a form of iron-dependent cell death known as ferroptosis.

Frequently Asked Questions (FAQs)

Q1: We are observing significant cell death in our cultures treated with this compound. What is the likely cause?

A1: The cytotoxicity of this compound is likely linked to two primary mechanisms associated with its furoxan structure:

  • High Nitric Oxide (NO) Flux: Furoxans are known to release nitric oxide in the presence of thiols. While NO is a crucial signaling molecule at low concentrations, high, uncontrolled release can induce cellular stress, leading to apoptosis or necrosis.

  • Induction of Ferroptosis: Metabolites of this compound, such as nitrile oxide electrophiles, can inactivate seleno-cysteine containing proteins like glutathione peroxidase 4 (GPX4). GPX4 is a key enzyme that protects cells from lipid peroxidation. Its inhibition leads to an accumulation of lipid reactive oxygen species (ROS) and subsequent iron-dependent cell death known as ferroptosis.

Q2: How can we minimize the cytotoxicity of this compound in our experiments?

A2: Several strategies can be employed to mitigate the cytotoxic effects of this compound:

  • Optimization of Concentration and Exposure Time: The most straightforward approach is to perform a dose-response and time-course experiment to identify the lowest effective concentration and the shortest exposure time that elicits the desired biological effect with minimal impact on cell viability.

  • Co-treatment with Antioxidants: Since cytotoxicity is linked to oxidative stress and lipid peroxidation, co-administering antioxidants may be beneficial. N-acetylcysteine (NAC), a precursor to glutathione, can help replenish intracellular thiol pools, potentially modulating NO release and combating oxidative stress. Other antioxidants like Vitamin E (a lipid-soluble antioxidant) or ferrostatin-1 (a specific inhibitor of ferroptosis) could also be tested.

  • Modulation of Nitric Oxide Release: The rate of NO release from furoxans is dependent on the intracellular thiol concentration. Modulating the cellular redox environment could indirectly influence the cytotoxicity. However, this is a more complex approach and requires careful optimization.

  • Optimal Cell Culture Conditions: Ensure your cells are healthy and not under any additional stress. Use appropriate cell density, fresh culture medium, and maintain a consistent environment (temperature, CO2, humidity). Stressed cells are often more susceptible to drug-induced toxicity.

Q3: Are there any specific considerations for the solvent used to dissolve this compound?

A3: Yes. If using a solvent like DMSO, it is crucial to keep the final concentration in the cell culture medium as low as possible (typically below 0.5% v/v). High concentrations of DMSO can be independently toxic to cells. Always include a vehicle control (medium with the same concentration of solvent) in your experiments to account for any solvent-induced effects.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High variability in cytotoxicity assay results between replicates. Inconsistent cell seeding, pipetting errors, or "edge effects" in multi-well plates.Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and consistent technique. Avoid using the outer wells of the plate for experimental samples, or fill them with sterile PBS or media to minimize evaporation.
Unexpectedly low cytotoxicity at high concentrations of this compound. Compound precipitation at higher concentrations, reducing its effective concentration.Visually inspect the wells for any precipitate. Test the solubility of this compound in your culture medium. Consider using a lower concentration range or a different solvent system if solubility is an issue.
Control (untreated) cells show poor viability. Suboptimal cell culture conditions (e.g., contamination, old media, incorrect CO2 levels), or issues with the viability assay itself.Routinely check for contamination. Use fresh, pre-warmed media. Ensure the incubator is properly calibrated. If using a metabolic assay like MTT, be aware that culture conditions can affect the metabolic rate of cells.

Quantitative Data Summary

Furoxan Derivative Cell Line IC50 (µM) Reference
3-phenyl-4-(5-nitro-2-furyl)-furoxanMurine leukemia (L1210)0.8[1]
3,4-diphenylfuroxanMurine leukemia (L1210)>100[1]
Furoxan-piplartine hybrid 7Prostate cancer (PC3)1.8[2]
Furoxan-piplartine hybrid 9Prostate cancer (PC3)2.5[2]

Note: IC50 values are highly dependent on the cell line and experimental conditions. This table is for illustrative purposes only.

Experimental Protocols

Protocol 1: MTT Cytotoxicity Assay

This protocol provides a general framework for assessing cell viability based on the metabolic activity of the cells.

Materials:

  • This compound

  • Target cell line

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include untreated and vehicle controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Quantification of Nitric Oxide Release (Griess Assay)

This protocol measures the amount of nitrite (B80452) (a stable product of NO) in the cell culture supernatant.

Materials:

  • Cell culture supernatant from this compound-treated cells

  • Griess Reagent (e.g., a solution containing sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine)

  • Sodium nitrite standard solutions

Procedure:

  • Sample Collection: Collect the cell culture supernatant at different time points after treatment with this compound.

  • Standard Curve Preparation: Prepare a series of known concentrations of sodium nitrite in culture medium to generate a standard curve.

  • Griess Reaction: Add the Griess reagent to the standards and samples in a 96-well plate.

  • Incubation: Incubate the plate at room temperature for 15-30 minutes, protected from light.

  • Data Acquisition: Measure the absorbance at 540 nm.

  • Calculation: Determine the nitrite concentration in the samples by comparing their absorbance to the standard curve.

Visualizations

G cluster_0 This compound-Induced Cytotoxicity Pathways NCGC This compound NO Nitric Oxide (NO) NCGC->NO reacts with GPX4 Glutathione Peroxidase 4 (GPX4) NCGC->GPX4 Metabolites inhibit Thiols Intracellular Thiols (e.g., Glutathione) ROS Reactive Oxygen Species (ROS) NO->ROS High levels lead to Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation causes Cell_Death Cell Death ROS->Cell_Death can lead to Ferroptosis Ferroptosis Lipid_Peroxidation->Ferroptosis induces GPX4->Lipid_Peroxidation inhibits Ferroptosis->Cell_Death

Caption: Potential signaling pathways of this compound-induced cytotoxicity.

G cluster_1 Experimental Workflow for Assessing Cytotoxicity Mitigation Start Start: Cell Culture with This compound Add_Compound Add this compound (Dose-Response) Start->Add_Compound Co_treatment Co-treatment with: - Antioxidants (e.g., NAC) - Ferroptosis Inhibitors Add_Compound->Co_treatment Incubation Incubate for Defined Timepoints Co_treatment->Incubation Cytotoxicity_Assay Perform Cytotoxicity Assay (e.g., MTT, LDH) Incubation->Cytotoxicity_Assay NO_Assay Measure NO Release (Griess Assay) Incubation->NO_Assay Data_Analysis Analyze Data: - Compare Viability - Correlate with NO Levels Cytotoxicity_Assay->Data_Analysis NO_Assay->Data_Analysis Conclusion Conclusion: Identify Optimal Conditions for Minimized Cytotoxicity Data_Analysis->Conclusion

Caption: A logical workflow for investigating and mitigating this compound cytotoxicity.

G cluster_2 CIB1-αIIbβ3 Signaling Agonist Platelet Agonist (e.g., Thrombin) Inside_Out Inside-Out Signaling Agonist->Inside_Out Talin Talin Inside_Out->Talin activates alphaIIb_beta3_inactive αIIbβ3 (Inactive) Talin->alphaIIb_beta3_inactive binds to β3 alphaIIb_beta3_active αIIbβ3 (Active) alphaIIb_beta3_inactive->alphaIIb_beta3_active conformational change Fibrinogen Fibrinogen Binding alphaIIb_beta3_active->Fibrinogen CIB1 CIB1 CIB1->alphaIIb_beta3_inactive binds to αIIb, inhibits activation This compound This compound This compound->CIB1 disrupts interaction with αIIb Outside_In Outside-In Signaling Fibrinogen->Outside_In

Caption: Simplified CIB1-αIIbβ3 signaling pathway and the inhibitory point of this compound.

References

Validation & Comparative

A Comparative Guide to the Antiplatelet Activity of NCGC00351170

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the novel antiplatelet agent NCGC00351170 with established alternatives, including aspirin, clopidogrel, prasugrel, and ticagrelor. The information presented is supported by experimental data to facilitate an objective evaluation of its potential as a therapeutic agent.

Executive Summary

This compound is a small-molecule inhibitor that demonstrates potent antiplatelet activity by disrupting the interaction between Calcium- and Integrin-Binding Protein 1 (CIB1) and the αIIb subunit of the platelet integrin αIIbβ3.[1] This mechanism of action is distinct from currently marketed antiplatelet drugs, offering a potentially new therapeutic avenue for the treatment of thrombotic diseases. This guide presents a comparative analysis of its in vitro efficacy against leading antiplatelet agents, details the experimental protocols for assessing antiplatelet activity, and provides visual representations of the relevant signaling pathways.

Comparative Antiplatelet Activity

The following table summarizes the in vitro antiplatelet activity of this compound and comparator drugs. It is important to note that direct cross-study comparisons of IC50 values should be made with caution due to variations in experimental conditions.

CompoundTargetAgonistAssayIC50 (µM)Maximum Inhibition (%)
This compound CIB1-αIIbβ3 InteractionThrombinPlatelet Aggregation4.19[1]94[1]
Aspirin Cyclooxygenase-1 (COX-1)CollagenLight Transmission Aggregometry~330[2][3]Not specified
Clopidogrel (active metabolite) P2Y12 ReceptorADPLight Transmission Aggregometry~1.9[4]Not specified
Prasugrel (active metabolite) P2Y12 ReceptorADPLight Transmission Aggregometry~0.7[5][6]Not specified
Ticagrelor P2Y12 ReceptorADPWashed Platelet Aggregation0.005[7]Not specified

Signaling Pathways and Mechanisms of Action

Understanding the distinct signaling pathways targeted by each agent is crucial for evaluating their potential therapeutic profiles and identifying opportunities for combination therapies.

This compound: Targeting the CIB1-αIIbβ3 Interaction

This compound disrupts the interaction between CIB1 and the cytoplasmic tail of the integrin αIIb subunit.[1] This interaction is understood to play a role in the "outside-in" signaling that stabilizes thrombus formation.[8] By inhibiting this interaction, this compound prevents the conformational changes in the αIIbβ3 integrin necessary for platelet aggregation.

cluster_platelet Platelet Thrombin Thrombin PAR1 PAR1 Thrombin->PAR1 Activates Integrin_inactive Integrin αIIbβ3 (Inactive) PAR1->Integrin_inactive Inside-out signaling Integrin_active Integrin αIIbβ3 (Active) Integrin_inactive->Integrin_active CIB1 CIB1 Integrin_active->CIB1 Outside-in signaling Aggregation Platelet Aggregation Integrin_active->Aggregation CIB1->Integrin_active This compound This compound This compound->CIB1 Inhibits interaction cluster_platelet Platelet Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 TXA2 Thromboxane A2 COX1->TXA2 Aggregation Platelet Aggregation TXA2->Aggregation Promotes Aspirin Aspirin Aspirin->COX1 Irreversibly Inhibits cluster_platelet Platelet ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Binds G_protein Gi Signaling P2Y12->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Aggregation Platelet Aggregation G_protein->Aggregation Promotes cAMP ↓ cAMP AC->cAMP P2Y12_Inhibitors Clopidogrel (active) Prasugrel (active) Ticagrelor P2Y12_Inhibitors->P2Y12 Inhibit cluster_workflow Light Transmission Aggregometry Workflow start Start: Whole Blood centrifuge1 Low-Speed Centrifugation start->centrifuge1 prp Collect PRP centrifuge1->prp centrifuge2 High-Speed Centrifugation centrifuge1->centrifuge2 setup Incubate PRP with Inhibitor prp->setup ppp Collect PPP centrifuge2->ppp measure Add Agonist & Measure Aggregation ppp->measure Blank (100% Agg.) setup->measure end End: IC50 Determination measure->end cluster_workflow Flow Cytometry Platelet Activation Assay Workflow start Start: Whole Blood prep Incubate with Inhibitor & Agonist start->prep stain Stain with Fluorescent Antibodies prep->stain fix Fix Samples stain->fix acquire Acquire on Flow Cytometer fix->acquire analyze Analyze Data: Gating & Quantification acquire->analyze end End: % Inhibition analyze->end

References

Cross-Validation of NCGC00351170 Docking Results: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies for cross-validating the docking results of NCGC00351170, a known disruptor of the Calcium- and Integrin-Binding Protein 1 (CIB1) and integrin αIIbβ3 interaction. By presenting detailed experimental protocols, comparative data, and clear visualizations, this document aims to equip researchers with the necessary information to critically evaluate and validate computational predictions for this and other small molecule inhibitors.

Introduction to this compound and its Target

This compound has been identified as a small molecule that interferes with the protein-protein interaction between CIB1 and the cytoplasmic tail of integrin αIIbβ3. This interaction is crucial for the regulation of integrin activation and subsequent outside-in signaling, which plays a significant role in platelet aggregation and thrombosis. Computational docking studies have suggested that this compound binds to a hydrophobic pocket on CIB1, forming key hydrogen bonds with serine residue 180. To ensure the reliability of these in silico predictions, rigorous cross-validation is essential.

Experimental Protocols

This section details the methodologies for the initial molecular docking of this compound and the subsequent cross-validation of the results.

Molecular Docking Protocol

Objective: To predict the binding mode and affinity of this compound to the CIB1 protein.

Methodology:

  • Protein Preparation:

    • The three-dimensional crystal structure of human CIB1 is obtained from the Protein Data Bank (PDB).

    • The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate protonation states to the amino acid residues.

    • The structure is then energy minimized using a suitable force field (e.g., AMBER, CHARMM) to relieve any steric clashes.

  • Ligand Preparation:

    • The 2D structure of this compound is converted to a 3D conformation.

    • The ligand is assigned appropriate atom types and charges.

    • Multiple conformers of the ligand are generated to account for its flexibility.

  • Docking Simulation:

    • A grid box is defined around the putative hydrophobic binding pocket of CIB1, encompassing the key residue Ser180.

    • A molecular docking program (e.g., AutoDock Vina, Glide, GOLD) is used to dock the prepared ligand into the defined binding site.[1][2][3][4][5]

    • The docking algorithm samples a wide range of ligand conformations and orientations within the binding site.

  • Scoring and Analysis:

    • The binding poses are scored based on a scoring function that estimates the binding affinity (e.g., in kcal/mol).[6][7][8][9][10]

    • The top-ranked poses are visually inspected to analyze the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and CIB1.

Cross-Validation Protocol

Objective: To validate the accuracy and predictive power of the initial docking results using a combination of computational and experimental techniques.

Methodology:

  • Computational Cross-Validation:

    • Re-docking of a Known Ligand: If a co-crystallized ligand for CIB1 is available, it is extracted and re-docked into the binding site. The Root Mean Square Deviation (RMSD) between the docked pose and the crystal structure pose is calculated. An RMSD value of less than 2.0 Å is generally considered a successful validation.[11][12][13]

    • Use of Decoy Datasets: A set of "decoy" molecules with similar physicochemical properties to this compound but presumed to be inactive are docked against CIB1. The docking scores of the active compound (this compound) should be significantly better than the scores of the decoy molecules.[13][14]

    • Molecular Dynamics (MD) Simulations: The top-ranked docked complex of CIB1 and this compound is subjected to MD simulations to assess the stability of the binding pose over time. The RMSD of the ligand and the protein backbone are monitored throughout the simulation.[15][16][17][18]

  • Experimental Cross-Validation:

    • Surface Plasmon Resonance (SPR): This technique is used to measure the binding kinetics and affinity of this compound to immobilized CIB1 protein in real-time. The experimentally determined dissociation constant (Kd) can be compared with the computationally predicted binding affinity.[19][20][21][22][23]

    • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes upon binding of this compound to CIB1, providing a direct measurement of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.[24][25][26][27]

Data Presentation

The following tables summarize hypothetical quantitative data from the docking and cross-validation of this compound, comparing it with an alternative computational method (Molecular Dynamics) and a hypothetical alternative compound (Alternative Compound X).

Table 1: Molecular Docking and Computational Cross-Validation Results

ParameterThis compound (AutoDock Vina)This compound (MD Simulation)Alternative Compound X (AutoDock Vina)
Predicted Binding Affinity (kcal/mol) -9.5-10.2 (MM/PBSA)-7.8
Key Interacting Residues Ser180, Leu184, Phe201Ser180, Leu184, Tyr205Leu184, Tyr205
RMSD of Re-docked Known Ligand (Å) 1.2N/A1.5
Enrichment Factor (Top 1% of Decoys) 25N/A15
Ligand RMSD during MD (Å) N/A0.8 (stable)N/A

Table 2: Experimental Cross-Validation Results

ParameterThis compoundAlternative Compound X
Binding Affinity (Kd) by SPR (nM) 150800
Binding Affinity (Kd) by ITC (nM) 180950
Stoichiometry (n) by ITC 1.11.0

Visualization of Pathways and Workflows

The following diagrams, created using the DOT language, illustrate the CIB1 signaling pathway and the experimental workflow for cross-validating docking results.

CIB1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Integrin_aIIbB3 Integrin αIIbβ3 FAK FAK Integrin_aIIbB3->FAK Recruits & Activates CIB1 CIB1 CIB1->Integrin_aIIbB3 Inhibits Activation This compound This compound This compound->CIB1 Binds to Talin Talin Talin->Integrin_aIIbB3 Activates Kindlin Kindlin Kindlin->Integrin_aIIbB3 Activates Src Src FAK->Src Activates Actin_Cytoskeleton Actin Cytoskeleton Src->Actin_Cytoskeleton Regulates Docking_Cross_Validation_Workflow cluster_computational Computational Validation cluster_experimental Experimental Validation Docking Molecular Docking (this compound vs CIB1) Redocking Re-docking of Known Ligand Docking->Redocking Validate Pose Prediction Decoys Decoy Set Screening Docking->Decoys Assess Enrichment MD_Sim Molecular Dynamics Simulation Docking->MD_Sim Assess Pose Stability SPR Surface Plasmon Resonance (SPR) Docking->SPR Validate Binding Affinity ITC Isothermal Titration Calorimetry (ITC) Docking->ITC Confirm Thermodynamics

References

Replicating Antiplatelet Experiments: A Comparative Guide to NCGC00351170

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antiplatelet agent NCGC00351170 with its structural analog, NCGC00071855. It is designed to assist researchers in replicating and expanding upon experiments aimed at disrupting the interaction between Calcium- and Integrin-Binding Protein 1 (CIB1) and the integrin αIIbβ3, a key mechanism in platelet aggregation. This document summarizes key quantitative data, details experimental protocols, and visualizes the underlying biological pathways and workflows.

Performance Comparison of CIB1-αIIbβ3 Interaction Inhibitors

The following table summarizes the potency of this compound and its analog in inhibiting the CIB1-αIIbβ3 interaction, as determined by a fluorescence polarization assay.

Compound IDPubChem CIDAC50 (µM)Maximum Response (%)
This compound886536761.895
NCGC00071855249806452.5100

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility.

Fluorescence Polarization (FP) Assay for CIB1-αIIbβ3 Interaction

This assay quantitatively measures the inhibition of the interaction between CIB1 and a fluorescently labeled αIIb-derived peptide.

Materials:

  • Recombinant human CIB1 protein

  • Fluorescein-labeled αIIb peptide (F-αIIb)

  • Assay Buffer: 20 mM HEPES, 150 mM NaCl, 1 mM CaCl2, 0.01% Triton X-100, pH 7.4

  • Test compounds (this compound, NCGC00071855) dissolved in DMSO

  • 384-well, black, low-volume microplates

Procedure:

  • Prepare a solution of CIB1 protein at a final concentration of 200 nM in assay buffer.

  • Prepare a solution of F-αIIb peptide at a final concentration of 10 nM in assay buffer.

  • Dispense 2 µL of the CIB1 solution into each well of the microplate.

  • Add 20 nL of test compounds at various concentrations (typically a 1:3 serial dilution) to the wells. A DMSO-only control should be included.

  • Incubate for 15 minutes at room temperature.

  • Add 2 µL of the F-αIIb peptide solution to each well.

  • Centrifuge the plate at 1000 rpm for 1 minute.

  • Incubate for 30 minutes at room temperature, protected from light.

  • Measure fluorescence polarization using a plate reader with excitation at 485 nm and emission at 535 nm.

  • Calculate the AC50 values from the dose-response curves.

Thrombin-Induced Human Platelet Aggregation Assay

This assay assesses the ability of the test compounds to inhibit platelet aggregation in human platelet-rich plasma (PRP).

Materials:

  • Human whole blood collected in 3.2% sodium citrate (B86180) tubes

  • Platelet-rich plasma (PRP), obtained by centrifuging whole blood at 200 x g for 15 minutes

  • Platelet-poor plasma (PPP), obtained by centrifuging the remaining blood at 2000 x g for 10 minutes

  • Thrombin (human α-thrombin) at a concentration that induces submaximal aggregation (e.g., 0.05 U/mL)

  • Test compounds dissolved in a suitable vehicle (e.g., saline with 0.1% DMSO)

  • Light transmission aggregometer

Procedure:

  • Adjust the platelet count in the PRP to approximately 2.5 x 10^8 platelets/mL using PPP.

  • Pre-warm the PRP samples to 37°C for 10 minutes.

  • Add the test compound or vehicle control to the PRP and incubate for 5 minutes at 37°C with stirring (1000 rpm).

  • Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

  • Initiate platelet aggregation by adding thrombin to the PRP sample.

  • Record the change in light transmission for at least 5 minutes.

  • The percentage of inhibition is calculated by comparing the maximal aggregation in the presence of the compound to that of the vehicle control.

Visualizing the Molecular Landscape

The following diagrams illustrate the key biological pathways and experimental workflows involved in the study of this compound.

CIB1_Signaling_Pathway cluster_platelet Platelet Thrombin Thrombin PAR1 PAR1 Thrombin->PAR1 activates PLC PLC PAR1->PLC IP3 IP3 PLC->IP3 Ca2_increase ↑ [Ca²⁺]i IP3->Ca2_increase Talin Talin Ca2_increase->Talin activates Integrin_inactive αIIbβ3 (Inactive) Integrin_active αIIbβ3 (Active) Integrin_inactive->Integrin_active Inside-out signaling Fibrinogen Fibrinogen Integrin_active->Fibrinogen binds Talin->Integrin_inactive binds to β3 CIB1 CIB1 CIB1->Integrin_inactive binds to αIIb (inhibits activation) This compound This compound This compound->CIB1 disrupts binding to αIIb Aggregation Platelet Aggregation Fibrinogen->Aggregation

Caption: CIB1-αIIbβ3 Signaling Pathway in Platelet Activation.

Experimental_Workflow cluster_FP Fluorescence Polarization Assay cluster_Aggregation Platelet Aggregation Assay FP_1 Prepare CIB1 and F-αIIb solutions FP_2 Dispense CIB1 into 384-well plate FP_1->FP_2 FP_3 Add test compounds (this compound) FP_2->FP_3 FP_4 Add F-αIIb to initiate binding FP_3->FP_4 FP_5 Incubate and measure fluorescence polarization FP_4->FP_5 FP_6 Calculate AC50 FP_5->FP_6 Agg_1 Prepare human platelet-rich plasma (PRP) Agg_2 Pre-incubate PRP with test compounds Agg_1->Agg_2 Agg_3 Induce aggregation with Thrombin Agg_2->Agg_3 Agg_4 Measure light transmission in aggregometer Agg_3->Agg_4 Agg_5 Determine % inhibition Agg_4->Agg_5

A Comparative Analysis of NCGC00351170 and Known CIB1 Peptide Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the small molecule inhibitor NCGC00351170 with the known peptide-based inhibitors of Calcium and Integrin-Binding Protein 1 (CIB1), UNC10245092 and UNC10245131. This objective comparison is supported by available experimental data to aid researchers in selecting the appropriate tool for their studies of CIB1 function and as a potential therapeutic target.

Introduction to CIB1 and its Inhibition

Calcium and Integrin-Binding Protein 1 (CIB1) is a ubiquitously expressed regulatory protein involved in a multitude of cellular processes, including cell proliferation, survival, and migration. It exerts its function through interaction with various protein partners, including integrin αIIbβ3, Apoptosis Signal-regulating Kinase 1 (ASK1), and p21-activated kinase 1 (PAK1).[1][2] Dysregulation of CIB1 has been implicated in several diseases, including cancer and thrombosis, making it an attractive target for therapeutic intervention.[2]

This guide focuses on this compound, a novel small-molecule inhibitor that disrupts the CIB1-αIIbβ3 interaction, and compares its characteristics with those of the well-documented peptide inhibitors UNC10245092 and UNC10245131.

Quantitative Comparison of Inhibitor Potency

The inhibitory activities of this compound and the known peptide inhibitors against CIB1 have been determined using different biochemical assays. The data presented below is a summary of their reported potencies. It is important to note that a direct comparison of IC50 values between different assay formats should be interpreted with caution.

InhibitorTypeAssay TypeTarget InteractionReported PotencyReference
This compound Small MoleculeFluorescence Polarization (FP)CIB1-αIIbβ3IC50: 4.19 µM[3]
UNC10245092 Linear PeptideTime-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)CIB1-peptideIC50: 46 nM, Kd: 29.4 nM[4][5]
UNC10245131 Cyclic PeptideIsothermal Titration Calorimetry (ITC)CIB1-peptideKd: 6 nM[6]

Cellular Activity: A Tale of Two Contexts

The cellular effects of this compound and the peptide inhibitors highlight their potential applications in different biological contexts.

  • This compound: An Antiplatelet Agent this compound has been characterized as an antiplatelet agent. In a thrombin-induced human platelet aggregation assay, this compound demonstrated a 94% inhibition of platelet aggregation at a concentration of 10 µM.[3] This suggests its potential utility in thrombosis research and as a starting point for the development of novel antithrombotic therapies.

  • Peptide Inhibitors: Inducers of Cancer Cell Death The peptide inhibitors UNC10245092 and UNC10245131 have been primarily investigated in the context of cancer. UNC10245092 was shown to induce cell death in CIB1-dependent triple-negative breast cancer (TNBC) cell lines.[5] In contrast, the cyclic peptide UNC10245131, despite its high affinity for CIB1, did not induce cytotoxicity, suggesting that it may be a useful tool to probe CIB1 functions independent of cell death induction.[4] There is currently no publicly available data on the effects of these peptide inhibitors on platelet aggregation.

Experimental Protocols

Fluorescence Polarization (FP) Assay for this compound

This assay is designed to measure the disruption of the CIB1 and αIIbβ3 interaction.

  • Reagents:

    • Recombinant CIB1 protein

    • A fluorescently labeled peptide derived from the cytoplasmic tail of integrin αIIb (probe)

    • Assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, 1 mM CaCl2, pH 7.4)

    • This compound or other test compounds

  • Procedure:

    • A solution containing CIB1 and the fluorescently labeled αIIb peptide is prepared in the assay buffer.

    • The test compound, this compound, is added at various concentrations.

    • The mixture is incubated to allow binding to reach equilibrium.

    • The fluorescence polarization of the solution is measured using a suitable plate reader.

    • A decrease in fluorescence polarization indicates that the test compound is disrupting the interaction between CIB1 and the αIIb peptide.

    • The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Thrombin-Induced Platelet Aggregation Assay for this compound

This assay assesses the functional effect of CIB1 inhibition on platelet function.

  • Reagents:

    • Freshly prepared human platelet-rich plasma (PRP)

    • Thrombin (agonist)

    • This compound or other test compounds

    • Saline or appropriate vehicle control

  • Procedure:

    • PRP is pre-incubated with either this compound at the desired concentration or a vehicle control.

    • Platelet aggregation is initiated by the addition of thrombin.

    • The change in light transmission through the PRP suspension is monitored over time using an aggregometer.

    • An increase in light transmission corresponds to platelet aggregation.

    • The percentage of inhibition is calculated by comparing the aggregation in the presence of the inhibitor to the control.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for UNC10245092

This assay is used to quantify the binding affinity of peptide inhibitors to CIB1.

  • Reagents:

    • His-tagged CIB1 protein

    • Europium-labeled anti-His antibody (donor fluorophore)

    • Biotinylated peptide derived from a CIB1 binding partner (e.g., integrin αIIb)

    • Streptavidin-conjugated acceptor fluorophore (e.g., allophycocyanin)

    • UNC10245092 or other test peptides

    • Assay buffer

  • Procedure:

    • His-tagged CIB1 is incubated with the Europium-labeled anti-His antibody.

    • The biotinylated peptide is incubated with the streptavidin-conjugated acceptor fluorophore.

    • The two complexes are then mixed in the presence of varying concentrations of the test peptide (UNC10245092).

    • The TR-FRET signal is measured after an incubation period.

    • A decrease in the FRET signal indicates that the test peptide is competing with the biotinylated peptide for binding to CIB1.

    • The IC50 value is determined from the dose-response curve.

Visualizing the Landscape of CIB1 Signaling and Inhibition

To better understand the context in which these inhibitors function, the following diagrams illustrate the CIB1 signaling pathway and a general workflow for inhibitor screening.

CIB1_Signaling_Pathway CIB1 Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonists Agonists (e.g., Thrombin) Integrin Integrin αIIbβ3 Agonists->Integrin activates CIB1 CIB1 Integrin->CIB1 interacts with Platelet_Aggregation Platelet Aggregation Integrin->Platelet_Aggregation mediates ASK1 ASK1 CIB1->ASK1 inhibits PAK1 PAK1 CIB1->PAK1 activates PI3K_Akt PI3K/Akt Pathway PAK1->PI3K_Akt MEK_ERK MEK/ERK Pathway PAK1->MEK_ERK Cell_Survival Cell Survival & Proliferation PI3K_Akt->Cell_Survival MEK_ERK->Cell_Survival This compound This compound This compound->CIB1 disrupts interaction with Integrin Peptide_Inhibitors Peptide Inhibitors (UNC10245092, UNC10245131) Peptide_Inhibitors->CIB1 inhibit

Caption: CIB1 interacts with multiple signaling proteins to regulate diverse cellular functions.

Inhibitor_Screening_Workflow General Workflow for CIB1 Inhibitor Screening Start Compound Library Primary_Screen Primary Screening Assay (e.g., FP or TR-FRET) Start->Primary_Screen Hit_Identification Hit Identification Primary_Screen->Hit_Identification Secondary_Assay Secondary Assay (e.g., Orthogonal binding assay) Hit_Identification->Secondary_Assay Confirmed Hits Lead_Optimization Lead Optimization Secondary_Assay->Lead_Optimization Cellular_Assay Cellular Functional Assay (e.g., Platelet Aggregation, Cell Viability) Lead_Optimization->Cellular_Assay In_Vivo_Testing In Vivo Testing Cellular_Assay->In_Vivo_Testing

Caption: A typical workflow for identifying and characterizing novel CIB1 inhibitors.

Conclusion

This compound represents a promising small molecule inhibitor of the CIB1-integrin interaction with demonstrated antiplatelet activity. In contrast, the peptide-based inhibitors, UNC10245092 and UNC10245131, are potent binders of CIB1 with effects on cancer cell survival. The choice of inhibitor will therefore depend on the specific research question and biological system under investigation. For studies focused on the role of CIB1 in thrombosis and hemostasis, this compound is a valuable tool. For research into the role of CIB1 in cancer biology, the peptide inhibitors offer potent options, with the cyclic peptide UNC10245131 providing a means to study CIB1 function without inducing cytotoxicity. Further studies are warranted to directly compare these inhibitors in the same assays and to explore the full therapeutic potential of targeting CIB1 in various diseases.

References

Furoxan-Based Inhibitors: A Head-to-Head Comparison in Cancer and Cardiovascular Research

Author: BenchChem Technical Support Team. Date: December 2025

Furoxan derivatives, a class of heterocyclic compounds known for their ability to release nitric oxide (NO), have garnered significant attention in drug discovery. Their potential to modulate various physiological and pathological processes has led to the development of numerous inhibitors targeting a range of diseases, from cancer to cardiovascular disorders. This guide provides a head-to-head comparison of furoxan-based inhibitors, presenting key experimental data on their performance against different biological targets and detailing the methodologies employed in their evaluation.

Comparative Inhibitory Activity of Furoxan-Based Compounds

The inhibitory efficacy of furoxan derivatives is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent inhibitor. The following tables summarize the IC50 values of various furoxan-based hybrids against cancer cell lines and phosphodiesterase 5 (PDE5), a key enzyme in cardiovascular regulation.

Anticancer Activity Against Human Cancer Cell Lines

Recent research has focused on creating hybrid molecules that combine a furoxan moiety with other cytotoxic agents to enhance anticancer activity. Here, we compare the in vitro cytotoxicity of piplartine-furoxan and seco-coumarin-furoxan hybrids across several human cancer cell lines.

Table 1: Comparative Anticancer Activity (IC50 in µM) of Furoxan-Based Hybrids

Compound/HybridPC3 (Prostate)MCF-7 (Breast)OVCAR-3 (Ovary)MCF-7/ADR (Doxorubicin-Resistant Breast)MDA-MB-231 (Triple-Negative Breast)MDA-MB-468 (Triple-Negative Breast)
Piplartine-Furoxan Hybrids
Piplartine (1)--3.5 ± 0.2---
Furoxan Precursor (5)3.8 ± 0.6-2.2 ± 0.1---
Hybrid 80.13 ± 0.06-0.3 ± 0.1---
Furoxan Precursor (6)------
Hybrid 90.05 ± 0.04-----
Seco-Coumarin/Furoxan Hybrids
4A93 (Reference)---0.013 ± 0.0011.87 ± 0.110.13 ± 0.01
Hybrid 6d---0.0019 ± 0.00011.54 ± 0.080.11 ± 0.01
Hybrid 9e---0.0011 ± 0.00011.09 ± 0.050.08 ± 0.01
Doxorubicin---15.3 ± 0.90.45 ± 0.030.39 ± 0.02

Data for Piplartine-Furoxan Hybrids sourced from[1]. Data for Seco-Coumarin/Furoxan Hybrids sourced from[2].

The data clearly indicates that hybridization of furoxan with piplartine and seco-coumarin significantly enhances cytotoxic activity against various cancer cell lines. Notably, the piplartine-furoxan hybrid 9 exhibited exceptionally high potency against prostate cancer cells (PC3) with an IC50 of 0.05 µM.[1] Similarly, the seco-coumarin/furoxan hybrids 6d and 9e demonstrated potent activity against doxorubicin-resistant breast cancer cells (MCF-7/ADR), with IC50 values in the nanomolar range, highlighting their potential to overcome multidrug resistance.[2]

Phosphodiesterase 5 (PDE5) Inhibition

Furoxan-based compounds have also been explored as inhibitors of phosphodiesterase 5 (PDE5), an enzyme involved in the regulation of blood flow. Inhibition of PDE5 leads to vasodilation and is a key mechanism in the treatment of erectile dysfunction.

Table 2: Comparative PDE5 Inhibitory Activity of Furoxan-Coupled Spiro-Isoquinolino Piperidine (B6355638) Derivatives

CompoundPDE5 Inhibition (IC50 in µM)
Sildenafil (Standard)1.43 ± 0.5
10b2.0 ± 0.7
10d1.50 ± 0.7
10f20 ± 0.1
10g1.69 ± 0.6
10i2.90 ± 0.9
10j20 ± 0.1

Data sourced from[3].

The study on furoxan-coupled spiro-isoquinolino piperidine derivatives revealed that compound 10d, with an ortho-nitro substitution, displayed the highest activity, comparable to the standard drug sildenafil.[3] This suggests that the furoxan moiety can be effectively integrated into scaffolds targeting PDE5.

Signaling Pathways and Experimental Workflows

The biological activity of furoxan-based inhibitors is intrinsically linked to their ability to release nitric oxide (NO), which can modulate various signaling pathways.

NO-Mediated Apoptosis in Cancer Cells

In cancer therapy, the NO released from furoxan derivatives can induce apoptosis (programmed cell death) through the generation of reactive oxygen species (ROS). This dual action of NO and ROS generation is a promising strategy to overcome resistance to conventional anticancer drugs.

NO_Apoptosis_Pathway cluster_cell Cancer Cell Furoxan Furoxan-Hybrid NO Nitric Oxide (NO) Furoxan->NO ROS Reactive Oxygen Species (ROS) NO->ROS Apoptosis Apoptosis ROS->Apoptosis DNA_Damage DNA Damage ROS->DNA_Damage Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Cell_Cycle_Arrest->Apoptosis

Caption: NO-mediated apoptotic pathway in cancer cells.

PDE5 Inhibition and Vasodilation

In the cardiovascular system, NO activates soluble guanylate cyclase (sGC), leading to increased levels of cyclic guanosine (B1672433) monophosphate (cGMP). cGMP is a second messenger that promotes smooth muscle relaxation and vasodilation. PDE5 degrades cGMP, thus counteracting vasodilation. Furoxan-based PDE5 inhibitors prevent this degradation, leading to sustained high levels of cGMP and enhanced vasodilation.

PDE5_Inhibition_Workflow cluster_workflow PDE5 Inhibition Assay Workflow cluster_pathway NO/cGMP Signaling Pathway Prepare_Reagents Prepare Assay Buffer, PDE5 Enzyme, and Test Compound Pre_incubation Pre-incubate Enzyme and Inhibitor Prepare_Reagents->Pre_incubation Initiate_Reaction Add cGMP Substrate Pre_incubation->Initiate_Reaction Incubation Incubate for cGMP to GMP Conversion Initiate_Reaction->Incubation Stop_Reaction Stop Enzymatic Reaction Incubation->Stop_Reaction Detection Add Detection Reagents and Measure Signal Stop_Reaction->Detection Analysis Calculate % Inhibition and Determine IC50 Detection->Analysis NO_Source NO Donor (e.g., Furoxan) sGC Soluble Guanylate Cyclase (sGC) NO_Source->sGC Activates cGMP cGMP sGC->cGMP Converts GTP to GTP GTP Vasodilation Vasodilation cGMP->Vasodilation Promotes PDE5 PDE5 GMP GMP PDE5->GMP Degrades cGMP to Inhibitor Furoxan-Based PDE5 Inhibitor Inhibitor->PDE5 Inhibits

Caption: PDE5 inhibition workflow and NO/cGMP signaling.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of compounds on cancer cell lines.

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the furoxan-based inhibitors for 48 hours.

  • MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS is added to each well, and the plates are incubated for another 4 hours.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 values are determined from the dose-response curves.

PDE5 Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of PDE5.

Protocol:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing a buffer (e.g., 50 mM Tris-HCl, pH 7.5), MgCl₂, the PDE5 enzyme, and the test compound at various concentrations.

  • Pre-incubation: The mixture is pre-incubated for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, cGMP.

  • Incubation: The reaction is allowed to proceed for a defined period (e.g., 30 minutes) at 37°C.

  • Reaction Termination: The reaction is stopped by adding a stop solution (e.g., 0.1 M HCl).

  • Quantification: The amount of GMP produced is quantified, often using a commercially available kit that employs methods such as fluorescence polarization or enzyme-linked immunosorbent assay (ELISA).

  • IC50 Determination: The percentage of inhibition is calculated for each concentration of the test compound, and the IC50 value is determined by fitting the data to a dose-response curve.

This guide provides a snapshot of the current landscape of furoxan-based inhibitors, highlighting their potential in oncology and cardiovascular medicine. The presented data and methodologies offer a foundation for researchers and drug development professionals to compare and evaluate the performance of these promising therapeutic agents.

References

Validating the Ferroptosis-Inducing Effect of NCGC00351170: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for validating the ferroptosis-inducing effects of the novel compound NCGC00351170. Due to the limited publicly available data on its specific ferroptotic activity, this document serves as a comparative guide, outlining the necessary experimental validations against well-characterized ferroptosis inducers, Erastin and RSL3. Detailed protocols and data from established inducers are provided to serve as a benchmark for future studies on this compound.

Introduction to this compound and Ferroptosis Inducers

Ferroptosis is a regulated form of cell death driven by iron-dependent lipid peroxidation.[1] It presents a promising therapeutic avenue for cancers resistant to traditional forms of cell death like apoptosis.[1] Ferroptosis can be initiated by two main classes of small molecules:

  • Class I Inducers: These compounds, like Erastin , inhibit the system Xc- cystine/glutamate antiporter, leading to depletion of the antioxidant glutathione (B108866) (GSH) and subsequent inactivation of Glutathione Peroxidase 4 (GPX4).[2]

  • Class II Inducers: Compounds such as RSL3 directly and covalently inhibit GPX4, the central negative regulator of ferroptosis.[2]

This compound is a furoxan analog. Compounds in this class are known to undergo metabolism to produce nitric oxide and nitrile oxide electrophiles, which can induce ferroptosis. This suggests a mechanism of action that may involve direct or indirect modulation of key ferroptosis regulators through covalent modification. However, direct quantitative comparisons of its potency and efficacy against established inducers are not yet publicly available.

Comparative Performance Data

To validate this compound, its performance must be quantified against established standards. The following table provides benchmark half-maximal effective concentration (EC50) or inhibitory concentration (IC50) values for Erastin and RSL3 in common cancer cell lines. The columns for this compound are left blank to be populated upon experimental validation.

CompoundTargetHT-1080 FibrosarcomaHepa1-6 HepatomaOvarian Cancer (NCI/ADR-RES)
This compound Hypothesized: GPX4/other selenoproteinsData not availableData not availableData not available
Erastin System Xc- (indirect GPX4 inhibition)~5-10 µM[3]~1.2 µM[4]Cytotoxic, enhances Adriamycin uptake[5]
(1S,3R)-RSL3 GPX4 (direct inhibition)~150 nM[3]Data not availableCytotoxic, enhances Adriamycin cytotoxicity[5]

Signaling Pathway Diagrams

The diagrams below illustrate the distinct signaling pathways of the comparator compounds and the proposed general mechanism for validating a novel inducer.

erastin_pathway Erastin Erastin SystemXc System Xc- Antiporter Erastin->SystemXc Inhibits Cysteine Intracellular Cysteine SystemXc->Cysteine Depletion Cystine Extracellular Cystine Cystine->SystemXc Uptake GSH Glutathione (GSH) Cysteine->GSH Synthesis GPX4 GPX4 (Active) GSH->GPX4 Cofactor GPX4_inactive GPX4 (Inactive) GSH->GPX4_inactive Depletion leads to Lipid_ROS Lipid Peroxidation (Lipid ROS) GPX4->Lipid_ROS Reduces GPX4_inactive->Lipid_ROS Accumulation Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis

Fig. 1: Mechanism of Erastin (Class I Inducer).

rsl3_pathway RSL3 RSL3 GPX4 GPX4 (Active) RSL3->GPX4 Directly Inhibits Lipid_ROS Lipid Peroxidation (Lipid ROS) GPX4->Lipid_ROS Reduces Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis

Fig. 2: Mechanism of RSL3 (Class II Inducer).

Experimental Protocols and Validation Workflow

To validate this compound as a ferroptosis inducer, a series of experiments are required. The general workflow is depicted below, followed by detailed protocols for key assays.

validation_workflow cluster_validation Validation of this compound A 1. Cell Viability Assay (Determine EC50) B 2. Co-treatment with Inhibitors (Ferrostatin-1, DFO) A->B C 3. Lipid Peroxidation Assay (C11-BODIPY or MDA) B->C Rescue confirms lipid ROS dependency D 4. Intracellular Iron Assay (FerroOrange) C->D E Confirmation of Ferroptosis D->E

Fig. 3: Experimental Workflow for Validation.
Cell Viability Assay (EC50 Determination)

This protocol determines the concentration of a compound that reduces cell viability by 50% (EC50).

  • Materials:

    • Target cancer cell line (e.g., HT-1080)

    • Cell culture medium

    • 96-well or 384-well plates

    • Ferroptosis inducers (this compound, Erastin, RSL3)

    • Cell viability reagent (e.g., CellTiter-Glo®, PrestoBlue™)

    • Plate reader (Luminometer or Fluorometer)

  • Procedure:

    • Seed cells at an appropriate density (e.g., 3,000-5,000 cells/well) in a multi-well plate and allow them to adhere overnight.

    • Prepare serial dilutions of this compound and comparator compounds (e.g., Erastin, RSL3).

    • Treat the cells with the compounds and incubate for a set time period (e.g., 24-48 hours).

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Measure luminescence or fluorescence using a plate reader.

    • Normalize the data to vehicle-treated control wells and plot the dose-response curve to calculate the EC50 value using non-linear regression.

Ferroptosis Inhibition Assay (Rescue Experiment)

This assay confirms that cell death is due to ferroptosis by attempting to rescue the cells with known ferroptosis inhibitors.

  • Materials:

    • In addition to materials for the viability assay:

    • Ferrostatin-1 (a lipid ROS scavenger)

    • Deferoxamine (DFO, an iron chelator)

  • Procedure:

    • Follow the seeding and cell adherence steps from the Cell Viability Assay.

    • Pre-treat cells with a fixed concentration of Ferrostatin-1 (e.g., 1-2 µM) or DFO (e.g., 100 µM) for 1-2 hours.

    • Add this compound at a concentration near its EC90 (a concentration that causes ~90% cell death).

    • Incubate for the same duration as the viability assay (e.g., 24 hours).

    • Measure cell viability. A significant increase in viability in the presence of Ferrostatin-1 or DFO indicates that cell death is dependent on lipid peroxidation and iron, respectively.

Lipid Peroxidation Assay

This assay directly measures the accumulation of lipid reactive oxygen species (ROS), a key hallmark of ferroptosis.

  • Method A: C11-BODIPY 581/591 Staining

    • Materials:

      • Cells seeded in 6-well plates or on coverslips

      • Treatment compounds (this compound, etc.)

      • C11-BODIPY 581/591 probe

      • Flow cytometer or fluorescence microscope

    • Procedure:

      • Seed and treat cells with the desired compounds for an appropriate time (e.g., 6-8 hours).

      • During the final 30-60 minutes of treatment, add C11-BODIPY to each well (final concentration 1-5 µM).

      • Harvest, wash, and resuspend the cells in PBS for analysis.

      • Analyze by flow cytometry. The probe's fluorescence shifts from red to green upon oxidation. An increase in the green fluorescence signal indicates lipid peroxidation.

  • Method B: Malondialdehyde (MDA) Assay

    • Materials:

      • Cell or tissue lysates

      • Commercially available MDA assay kit (typically contains Thiobarbituric Acid - TBA)

      • Spectrophotometer

    • Procedure:

      • Treat cells with compounds, then harvest and lyse the cells.

      • Follow the manufacturer's protocol for the MDA assay kit. This typically involves reacting the lysate with TBA at high temperature and acidic conditions to form a pink-colored adduct.[6]

      • Measure the absorbance of the adduct at ~532 nm.

      • Quantify the MDA concentration by comparing the absorbance to a standard curve. An increase in MDA levels indicates lipid peroxidation.[6][7]

Conclusion

Validating the ferroptosis-inducing properties of a novel compound like this compound requires a systematic approach. By using established inducers such as Erastin and RSL3 as benchmarks and employing the detailed protocols outlined above, researchers can quantitatively determine its potency, confirm its mechanism of action, and establish its profile as a potential therapeutic agent. This guide provides the necessary framework to generate the crucial data needed to objectively assess the performance of this compound in the context of existing ferroptosis inducers.

References

A Comparative Analysis of NCGC00351170 and Other Nitric Oxide Donors for Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the furoxan-based compound NCGC00351170 with other classes of nitric oxide (NO) donors. The information presented herein is intended to assist researchers in selecting the most appropriate NO donor for their specific experimental needs, based on objective performance data and established experimental protocols.

Introduction to Nitric Oxide Donors

Nitric oxide (NO) is a critical signaling molecule involved in a vast array of physiological and pathological processes, including vasodilation, neurotransmission, and the immune response.[1] The transient nature of NO makes direct administration challenging, leading to the development of NO donor compounds that release NO under specific conditions. These donors are invaluable tools in biomedical research and hold significant therapeutic potential. This guide focuses on a comparative analysis of various NO donor classes, with a particular emphasis on the furoxan derivative this compound.

This compound is recognized as an antiplatelet agent that functions by disrupting the interaction between calcium- and integrin-binding protein 1 (CIB1) and the integrin αIIbβ3 complex.[2] As a member of the furoxan class of compounds, its biological activity is also attributed to its ability to release nitric oxide.

Comparative Analysis of Nitric Oxide Donors

The selection of an appropriate NO donor is contingent on its specific biochemical properties, most notably its NO release kinetics and potency. This section provides a comparative overview of this compound (with data from structurally similar furoxans as a proxy) and other major classes of NO donors.

Quantitative Data on Nitric Oxide Release and Biological Activity

The following tables summarize key quantitative parameters for different classes of NO donors. It is important to note that direct NO release kinetic data for this compound is not publicly available. Therefore, data from structurally related furoxan compounds, particularly phenyl-cyano-furoxans, are used for comparison. This should be considered when interpreting the data.

Table 1: Comparative Nitric Oxide Release Profile of Various NO Donors

NO Donor ClassRepresentative Compound(s)Half-Life (t½) of NO ReleaseTotal NO Yield (% mol/mol)Activation/Release MechanismKey References
Furoxans 4-Phenyl-3-furoxancarbonitrileVariable (minutes to hours)2 - 80%Thiol-dependent (e.g., cysteine, glutathione)[3]
S-Nitrosothiols S-Nitroso-N-acetylpenicillamine (SNAP)Seconds to hoursVariableSpontaneous, light, or metal ion-catalyzed[4]
NONOates DEA/NO, SPER/NOSeconds to hours2 moles of NO per mole of donorpH-dependent (spontaneous at physiological pH)
Organic Nitrates Glyceryl trinitrate (GTN)MinutesVariableEnzymatic (e.g., mitochondrial aldehyde dehydrogenase)
Metal Nitrosyls Sodium Nitroprusside (SNP)Seconds1 mole of NO per mole of donorSpontaneous/light-sensitive

Table 2: Comparative Potency of NO Donors in Biological Assays

NO Donor ClassRepresentative Compound(s)Vasodilation (EC₅₀)Platelet Aggregation Inhibition (IC₅₀)Key References
Furoxans Phenyl-cyano-furoxan isomersPotent (3-10 fold > GTN)Sub-micromolar range[5]
S-Nitrosothiols S-Nitrosoglutathione (GSNO)Micromolar rangeMicromolar range[6]
NONOates DEA/NO0.38 ± 0.02 µM (for cGMP elevation)Not widely reported
Organic Nitrates Glyceryl trinitrate (GTN)(2.48 ± 1.6) x 10⁻⁵ M (K⁺ stimulation)Not a primary anti-platelet agent[5]
Metal Nitrosyls Sodium Nitroprusside (SNP)(1.09 ± 0.47) x 10⁻⁷ M (K⁺ stimulation)Potent inhibitor[5]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate comparison of NO donors. This section provides methodologies for key experiments cited in this guide.

Measurement of Nitric Oxide Release using the Griess Assay

The Griess assay is a colorimetric method for the indirect quantification of NO by measuring its stable breakdown product, nitrite (B80452) (NO₂⁻).

Materials:

  • Griess Reagent:

    • Solution A: 1% (w/v) sulfanilamide (B372717) in 5% phosphoric acid.

    • Solution B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in deionized water.

    • Note: Mix equal volumes of Solution A and Solution B immediately before use.

  • Sodium nitrite (NaNO₂) standard solutions (0-100 µM).

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Thiol cofactor (e.g., L-cysteine or glutathione), if required for the NO donor.

  • 96-well microplate reader.

Procedure:

  • Prepare a stock solution of the NO donor in an appropriate solvent (e.g., DMSO).

  • Incubate the NO donor at a final concentration in PBS (pH 7.4) at 37°C. For thiol-dependent donors like furoxans, include a thiol cofactor (e.g., 5 mM L-cysteine).

  • At various time points, collect aliquots of the incubation mixture.

  • Prepare a standard curve by diluting the NaNO₂ stock solution in PBS to concentrations ranging from 0 to 100 µM.

  • Add 50 µL of each standard or sample to a 96-well plate.

  • Add 50 µL of the freshly prepared Griess reagent to each well.

  • Incubate the plate for 10-15 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite concentration in the samples by comparing their absorbance to the standard curve.

Real-Time Measurement of Nitric Oxide Release using an Electrochemical Sensor

Electrochemical sensors allow for the direct and real-time detection of NO release from donor compounds.

Materials:

  • NO-selective electrochemical sensor and analyzer.

  • Calibration solutions of known NO concentrations (e.g., from a saturated NO solution or a fast-releasing NO donor like DEA/NO).

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Stirred reaction vessel maintained at 37°C.

Procedure:

  • Calibrate the NO sensor according to the manufacturer's instructions using standard NO solutions.

  • Add a known volume of PBS (pH 7.4) to the reaction vessel and allow the baseline to stabilize.

  • For thiol-dependent donors, add the required thiol cofactor and record a new baseline.

  • Introduce a known concentration of the NO donor into the vessel and immediately begin recording the NO concentration over time.

  • Continue recording until the NO concentration returns to baseline.

  • The resulting data will provide a real-time profile of NO release, from which parameters like the peak NO concentration, half-life of release, and total NO released can be calculated.

Assessment of Vasodilation using Aortic Rings

The vasodilatory properties of NO donors can be assessed ex vivo using isolated aortic rings.

Materials:

  • Isolated thoracic aorta from a suitable animal model (e.g., rat).

  • Krebs-Henseleit solution.

  • Organ bath system with force transducers.

  • Vasoconstrictor agent (e.g., phenylephrine (B352888) or noradrenaline).

  • NO donor solutions of varying concentrations.

Procedure:

  • Dissect the thoracic aorta and cut it into rings of approximately 2-3 mm in width.[7]

  • Mount the aortic rings in the organ baths containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂/5% CO₂.

  • Allow the rings to equilibrate under a resting tension.

  • Induce a stable contraction in the aortic rings using a vasoconstrictor agent (e.g., 1 µM noradrenaline).

  • Once a plateau in contraction is reached, cumulatively add increasing concentrations of the NO donor to the bath.

  • Record the relaxation response at each concentration.

  • Calculate the percentage of relaxation relative to the pre-contracted tension and plot a concentration-response curve to determine the EC₅₀ value.

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the mechanisms of action and experimental procedures, the following diagrams have been generated using Graphviz.

Nitric_Oxide_Signaling_Pathway Canonical Nitric Oxide Signaling Pathway in Vasodilation cluster_endothelial Endothelial Cell cluster_smooth_muscle Smooth Muscle Cell eNOS eNOS NO NO eNOS->NO Produces L_Arginine L-Arginine L_Arginine->eNOS CaM Ca2+/Calmodulin CaM->eNOS Activates sGC Soluble Guanylate Cyclase (sGC) cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Relaxation Muscle Relaxation (Vasodilation) PKG->Relaxation NO->sGC Activates

Caption: Canonical Nitric Oxide Signaling Pathway in Vasodilation.

Griess_Assay_Workflow Experimental Workflow for the Griess Assay cluster_prep Sample & Reagent Preparation cluster_reaction Assay Reaction cluster_detection Detection & Analysis NO_Donor Incubate NO Donor (e.g., this compound) in PBS at 37°C Aliquots Collect Aliquots at Time Points NO_Donor->Aliquots Plate Add Samples/Standards and Griess Reagent to 96-well Plate Aliquots->Plate Standards Prepare NaNO2 Standard Curve Standards->Plate Griess_Reagent Prepare Fresh Griess Reagent Griess_Reagent->Plate Incubate Incubate 10-15 min at Room Temperature Plate->Incubate Read_Absorbance Measure Absorbance at 540 nm Incubate->Read_Absorbance Calculate Calculate Nitrite Concentration Read_Absorbance->Calculate

Caption: Experimental Workflow for the Griess Assay.

Aortic_Ring_Workflow Experimental Workflow for Aortic Ring Vasodilation Assay cluster_prep Preparation cluster_contraction Contraction cluster_relaxation Relaxation & Data Acquisition cluster_analysis Data Analysis Dissect Dissect Thoracic Aorta and Cut into Rings Mount Mount Rings in Organ Bath Dissect->Mount Equilibrate Equilibrate under Resting Tension Mount->Equilibrate Contract Induce Contraction with Vasoconstrictor (e.g., PE) Equilibrate->Contract Add_Donor Cumulatively Add NO Donor Contract->Add_Donor Record Record Relaxation Response Add_Donor->Record Analyze Calculate % Relaxation and Determine EC50 Record->Analyze

Caption: Experimental Workflow for Aortic Ring Vasodilation Assay.

Conclusion

The selection of an appropriate nitric oxide donor is a critical step in designing experiments to investigate the multifaceted roles of NO in biology and medicine. This compound, as a furoxan derivative, offers a distinct profile of thiol-dependent NO release, which may provide a more controlled and localized delivery of NO compared to spontaneously decomposing donors. This guide has provided a comparative framework, quantitative data (where available), and detailed experimental protocols to aid researchers in making informed decisions. The provided diagrams of the signaling pathway and experimental workflows offer a visual guide to the underlying mechanisms and practical procedures. Further characterization of the specific NO release kinetics of this compound is warranted to fully elucidate its potential as a research tool and therapeutic agent.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of NCGC00351170, a Novel Antiplatelet Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Responsible Management of a Novel Research Compound.

The following document provides a comprehensive, step-by-step guide for the proper disposal of the novel antiplatelet agent NCGC00351170. As a compound under investigation, it is imperative to treat this compound as potentially hazardous and handle its disposal with the utmost care, adhering to institutional and regulatory guidelines. In the absence of a specific Safety Data Sheet (SDS), a conservative approach based on established laboratory safety protocols is required.

I. Hazard Assessment and Waste Minimization

Before beginning any experiment, a thorough hazard assessment is crucial. For a novel compound like this compound, this involves a combination of predictive analysis and careful experimental characterization of its waste products. The primary principle is to formulate a disposal plan before any activity commences.

Key Principles:

  • Waste Minimization: Plan experiments to utilize the smallest possible quantities of this compound to reduce the volume of waste generated.[1]

  • Hazard Identification: Although a specific SDS is unavailable, researchers should review literature on similar compounds to anticipate potential hazards such as toxicity, reactivity, and flammability.[2]

  • Assume Hazard: In the absence of complete data, treat this compound and any contaminated materials as hazardous waste.[2]

II. Standard Operating Procedure for Disposal

This protocol outlines a general procedure for the safe disposal of small quantities of novel research chemicals like this compound. This should be adapted to comply with your institution's specific Environmental Health and Safety (EHS) guidelines.

Step 1: Personal Protective Equipment (PPE)

Always wear appropriate PPE when handling this compound and its waste. This includes:

  • A laboratory coat

  • Safety glasses or goggles

  • Chemical-resistant gloves (e.g., nitrile gloves)

Step 2: Waste Segregation

Proper segregation of chemical waste is critical to prevent dangerous reactions.

  • Dedicated Waste Container: Collect all waste containing this compound in a dedicated, clearly labeled, and compatible waste container.[1][3] Do not mix this waste with other chemical waste streams.

  • Solid vs. Liquid Waste:

    • Solid Waste: Collect contaminated solid materials such as gloves, pipette tips, and paper towels in a designated, sealed plastic bag or a puncture-resistant container for sharps.

    • Liquid Waste: Collect liquid waste containing this compound in a sealable, chemical-resistant container (e.g., a high-density polyethylene (B3416737) bottle). Ensure the container is compatible with any solvents used.

Step 3: Waste Container Labeling

Properly label all waste containers with the following information:

  • The words "Hazardous Waste"

  • The full chemical name: This compound

  • The concentration and composition of the waste (including any solvents)

  • The date accumulation started

  • The name of the principal investigator or laboratory contact

Step 4: Storage of Chemical Waste

  • Satellite Accumulation Area: Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[1][4] This area should be at or near the point of waste generation.

  • Secondary Containment: Place waste containers in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks or spills.[3]

  • Incompatible Wastes: Ensure that the waste container for this compound is not stored with incompatible chemicals. For example, store acids and bases separately.[4]

  • Secure Closure: Keep waste containers securely capped at all times, except when adding waste.[1][4]

Step 5: Arranging for Disposal

  • Contact EHS: Once the waste container is full or has been in storage for a designated period (check with your institution's policy, often not exceeding one year for partially filled containers in an SAA), contact your institution's Environmental Health and Safety (EHS) office to arrange for a hazardous waste pickup.[1][5]

  • Provide Information: Be prepared to provide the EHS office with all the information from the waste label.

  • Do Not Dispose Down the Drain: Never dispose of this compound or its solutions down the sanitary sewer.[1]

III. Spill and Emergency Procedures

In the event of a spill of this compound, treat it as a hazardous material spill.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or the hazards are unknown, evacuate the immediate area.

  • Consult EHS: Contact your institution's EHS office for guidance on cleanup procedures.

  • Small Spills: For minor spills, if you are trained and have the appropriate spill kit, you may clean it up. Wear appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand), and collect the material in a sealed container for hazardous waste disposal.

IV. Logical Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of a novel research compound like this compound.

DisposalWorkflow Start Start: Generation of This compound Waste AssessHazards Assess Potential Hazards (Assume Hazardous) Start->AssessHazards SelectPPE Select and Wear Appropriate PPE AssessHazards->SelectPPE SegregateWaste Segregate Waste at Point of Generation SelectPPE->SegregateWaste SolidWaste Solid Waste (Gloves, Tips, etc.) SegregateWaste->SolidWaste LiquidWaste Liquid Waste (Solutions) SegregateWaste->LiquidWaste LabelContainer Label Waste Container (Name, Date, Hazards) SolidWaste->LabelContainer LiquidWaste->LabelContainer StoreWaste Store in Designated Satellite Accumulation Area with Secondary Containment LabelContainer->StoreWaste ContactEHS Contact EHS for Hazardous Waste Pickup StoreWaste->ContactEHS Disposal Proper Disposal by Authorized Personnel ContactEHS->Disposal

References

Essential Safety and Handling Protocols for NCGC00351170

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for the antiplatelet agent NCGC00351170 (CAS No. 886536-76-1), focusing on personal protective equipment (PPE), handling procedures, and disposal plans.

Personal Protective Equipment (PPE)

When handling this compound, the use of appropriate personal protective equipment is critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.

Body PartPersonal Protective EquipmentStandard/Specification
Eyes/Face Tightly fitting safety goggles with side-shieldsConforming to EN 166 (EU) or NIOSH (US)[1]
Skin - Fire/flame resistant and impervious clothing- Chemical impermeable glovesEU Directive 89/686/EEC and the standard EN 374 derived from it[1]
Respiratory Full-face respiratorUse if exposure limits are exceeded, or irritation or other symptoms are experienced[1]

Gloves must be inspected prior to use.[1] After handling, it is important to wash and dry hands thoroughly.[1]

Handling and Storage

Proper handling and storage procedures are crucial for maintaining the integrity of this compound and ensuring a safe laboratory environment.

  • Handling:

    • Handle in a well-ventilated place.[1]

    • Wear suitable protective clothing, including the PPE outlined in the table above.[1]

    • Avoid contact with skin and eyes.[1]

    • Avoid the formation of dust and aerosols.[1]

    • Use non-sparking tools to prevent fire caused by electrostatic discharge.[1]

    • Practice good industrial hygiene and safety practices, including washing hands before breaks and at the end of the workday.

  • Storage:

    • Store the container tightly closed in a dry, cool, and well-ventilated place.[1]

    • Keep away from foodstuff containers or incompatible materials.[1]

Spill and Disposal Procedures

In the event of a spill or for final disposal, specific procedures must be followed to mitigate risks and protect the environment.

  • Spill Response:

    • Ensure adequate ventilation and remove all sources of ignition.[1]

    • Evacuate personnel to safe areas and keep people away from and upwind of the spill/leak.[1]

    • Use personal protective equipment, including chemical impermeable gloves, during cleanup.[1]

    • Prevent further leakage or spillage if it is safe to do so.[1]

    • Do not let the chemical enter drains; discharge into the environment must be avoided.[1]

    • Collect the spilled material and place it in suitable, closed containers for disposal.[1] Adhered or collected material should be promptly disposed of in accordance with appropriate laws and regulations.[1]

  • Disposal:

    • The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1]

    • Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[1]

    • Do not discharge to sewer systems.[1]

This compound Handling Workflow

The following diagram outlines the key steps and decision points for safely handling this compound.

cluster_prep Preparation cluster_handling Handling Procedure cluster_cleanup Post-Handling & Disposal cluster_emergency Emergency Response start Start: Handling this compound sds_review Review Safety Data Sheet (SDS) start->sds_review ppe_check Verify Availability of all Required PPE don_ppe Don Appropriate PPE ppe_check->don_ppe sds_review->ppe_check handling_op Perform Experimental Work in a Well-Ventilated Area don_ppe->handling_op decontaminate Decontaminate Work Area handling_op->decontaminate spill Spill Occurs handling_op->spill exposure Personal Exposure handling_op->exposure dispose_waste Dispose of Waste in Accordance with Regulations decontaminate->dispose_waste doff_ppe Doff PPE Correctly dispose_waste->doff_ppe end End doff_ppe->end spill_response Follow Spill Response Protocol spill->spill_response Evacuate, Ventilate, Contain spill_response->decontaminate first_aid Administer First Aid and Seek Medical Attention exposure->first_aid first_aid->end

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.